molecular formula C3HBrO2 B179220 Bromopropiolic acid CAS No. 16900-53-1

Bromopropiolic acid

Cat. No.: B179220
CAS No.: 16900-53-1
M. Wt: 148.94 g/mol
InChI Key: ZSHNFLCNZCPFAB-UHFFFAOYSA-N
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Description

Bromopropiolic acid is a useful research compound. Its molecular formula is C3HBrO2 and its molecular weight is 148.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHNFLCNZCPFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404677
Record name Bromopropiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16900-53-1
Record name Bromopropiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bromopropiolic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Trifunctional Synthon

In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures with tunable reactivity is paramount. Among the myriad of building blocks available to the synthetic chemist, those possessing multiple, orthogonally reactive functional groups offer unparalleled advantages in the construction of complex molecular frameworks. It is in this context that bromopropiolic acid, systematically named 3-bromoprop-2-ynoic acid, emerges as a molecule of significant interest. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental chemical structure to its applications as a versatile synthon in the synthesis of pharmacologically relevant compounds. As a senior application scientist, my objective is to not only present the established facts but also to offer insights into the practical considerations and potential future directions for the utilization of this remarkable compound.

The Chemical Identity of this compound

This compound is a halogenated acetylenic carboxylic acid. Its structure is characterized by a three-carbon chain containing a carboxylic acid group, a carbon-carbon triple bond (alkyne), and a bromine atom attached to the terminal acetylenic carbon.

Chemical Structure:

This unique combination of three functional groups—a carboxylic acid, an alkyne, and a bromoalkyne—within a compact C3 framework bestows upon it a rich and versatile chemical reactivity, making it a valuable tool for synthetic chemists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. The following table summarizes the key properties of this compound.

PropertyValueSource
IUPAC Name 3-bromoprop-2-ynoic acid[PubChem][1]
CAS Number 16900-53-1[PubChem][1]
Molecular Formula C₃HBrO₂[PubChem][1]
Molecular Weight 148.94 g/mol [PubChem][1]
Physical Form Solid[CymitQuimica][2]
Purity Typically ≥95%[CymitQuimica][2]
InChI InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6)[PubChem][1]
InChIKey ZSHNFLCNZCPFAB-UHFFFAOYSA-N[PubChem][1]
SMILES C(#CBr)C(=O)O[PubChem][1]

Synthesis of this compound: A Laboratory Perspective

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature, a plausible and commonly employed synthetic strategy involves the bromination of propiolic acid. The carboxylic acid group deactivates the triple bond towards electrophilic addition, but the terminal alkyne can be functionalized.

A general conceptual workflow for the synthesis of 3-bromoprop-2-ynoic acid is presented below. This should be considered a theoretical framework, and experimental conditions would require optimization.

Synthesis_Workflow cluster_reaction Conceptual Synthetic Pathway propiolic_acid Propiolic Acid intermediate Intermediate Silver Acetylide propiolic_acid->intermediate 1. Deprotonation & Salt Formation base Base (e.g., K2CO3) base->intermediate brominating_agent Brominating Agent (e.g., NBS) bromopropiolic_acid This compound brominating_agent->bromopropiolic_acid silver_catalyst Silver(I) Catalyst (e.g., AgNO3) silver_catalyst->intermediate intermediate->bromopropiolic_acid 2. Bromination acid_workup Acidic Work-up bromopropiolic_acid->acid_workup 3. Isolation

Caption: Conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Starting Material: Propiolic acid is the logical and most direct precursor, providing the essential C3 acetylenic carboxylic acid backbone.[3]

  • Deprotonation: The carboxylic acid proton is the most acidic and would be removed first. However, to achieve C-bromination at the alkyne, deprotonation of the acetylenic C-H is necessary. This typically requires a suitable base.

  • Role of Silver(I) Catalyst: In the synthesis of terminal bromoalkynes, a silver(I) catalyst is often employed. The silver ion coordinates to the alkyne, increasing the acidity of the acetylenic proton and facilitating the formation of a silver acetylide intermediate. This intermediate then reacts with an electrophilic bromine source.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective electrophilic bromine source for the bromination of acetylides. It is generally easier and safer to handle than elemental bromine.

  • Acidic Work-up: After the bromination step, an acidic work-up is necessary to protonate the carboxylate and isolate the final product, this compound.

Spectroscopic Characterization

Definitive experimental spectroscopic data for this compound is scarce in the public domain. However, based on its structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A single, broad singlet corresponding to the carboxylic acid proton would be expected. The chemical shift of this proton would be highly dependent on the solvent and concentration, but would typically appear far downfield (>10 ppm).

  • ¹³C NMR: Three distinct carbon signals would be anticipated:

    • The carboxylic acid carbon (C=O), typically in the range of 160-180 ppm.

    • The two sp-hybridized carbons of the alkyne. The carbon bearing the bromine atom would be shifted further downfield compared to the carbon adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

  • C≡C Stretch: A weak to medium absorption band around 2200-2260 cm⁻¹. The substitution pattern of the alkyne influences the intensity of this peak.

  • C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for the characterization of this compound, particularly due to the isotopic signature of bromine.

  • Molecular Ion Peak: The mass spectrum would exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of Br, COOH, and other small neutral fragments.

The Reactivity and Synthetic Utility of this compound

The synthetic potential of this compound lies in the differential reactivity of its three functional groups. This allows for a range of selective transformations, making it a powerful building block in multistep syntheses.

Reactivity cluster_Carboxylic_Acid Carboxylic Acid Reactions cluster_Alkyne Alkyne Reactions cluster_Bromoalkyne Bromoalkyne Reactions BPA This compound Esterification Esterification BPA->Esterification Amidation Amidation BPA->Amidation Sonogashira Sonogashira Coupling BPA->Sonogashira Click_Chemistry Click Chemistry (after conversion) BPA->Click_Chemistry Cycloaddition Cycloaddition Reactions BPA->Cycloaddition Nucleophilic_Sub Nucleophilic Substitution BPA->Nucleophilic_Sub

Caption: Reactivity map of this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as esterification and amidation, allowing for its conversion into a variety of derivatives. These reactions are typically performed under standard conditions and are well-established in organic synthesis.

Reactions Involving the Alkyne

The carbon-carbon triple bond is a hub of reactivity, enabling a wide array of synthetic transformations.

  • Sonogashira Coupling: The bromoalkyne functionality makes this compound an excellent substrate for Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction with a terminal alkyne allows for the formation of a new carbon-carbon bond, providing access to a diverse range of substituted propiolic acid derivatives.[4]

  • Click Chemistry: While the bromoalkyne itself is not a typical substrate for the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC), it can be readily converted to a terminal alkyne via reduction or other synthetic manipulations. The resulting propiolic acid derivative can then participate in click chemistry reactions to form triazoles, which are important scaffolds in medicinal chemistry.

  • Cycloaddition Reactions: The electron-deficient nature of the alkyne, due to the adjacent carboxylic acid, makes it a potential dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions.[5] This provides a route to complex cyclic and heterocyclic systems.

Reactions at the Bromoalkyne

The bromine atom on the sp-hybridized carbon can be displaced by nucleophiles, although this reactivity is different from that of alkyl bromides. This allows for the introduction of other functional groups at the terminal position of the alkyne.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in the design and synthesis of new therapeutic agents.

Fragment-Based Drug Discovery (FBDD)

This compound, with its low molecular weight and multiple points for diversification, is an ideal candidate for fragment-based drug discovery.[6][7] Fragments are small, low-complexity molecules that are screened for weak binding to a biological target. Once a binding fragment is identified, it can be elaborated and optimized to generate a potent and selective lead compound. The carboxylic acid, alkyne, and bromine atom of this compound provide handles for fragment growing, linking, and merging strategies.

Synthesis of Bioactive Heterocycles

The reactivity of this compound can be harnessed to construct a variety of heterocyclic scaffolds that are prevalent in many approved drugs. For example, its participation in cycloaddition reactions or its use as a precursor for other reactive intermediates can lead to the synthesis of pyridines, pyrimidines, and other important ring systems.

Covalent Inhibitors

The electrophilic nature of the bromoalkyne moiety suggests that this compound and its derivatives could be explored as covalent inhibitors. These compounds can form a covalent bond with a nucleophilic residue (such as cysteine or serine) in the active site of a target enzyme, leading to irreversible inhibition. This strategy has been successfully employed in the development of a number of clinically used drugs.

Safety and Handling

As a reactive chemical, proper handling and safety precautions are essential when working with this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatibilities: Avoid contact with strong bases, oxidizing agents, and reducing agents.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8]

GHS Hazard Statements:

Based on the available information for similar compounds, this compound is expected to be corrosive and may cause severe skin burns and eye damage. It may also cause respiratory irritation.[9][10]

Conclusion and Future Outlook

This compound represents a powerful and versatile building block for organic synthesis, with significant potential in the field of drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. While the current body of literature on this specific compound is not as extensive as for other building blocks, its inherent reactivity and potential applications in areas such as fragment-based drug design and covalent inhibitor development suggest that it is a synthon with a bright future. As the demand for novel and effective therapeutics continues to grow, the strategic application of unique and versatile building blocks like this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry. Further research into the synthesis, reactivity, and biological applications of this compound is warranted and is expected to unlock new avenues for the discovery of next-generation medicines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4594279, this compound. Retrieved from [Link]

  • Chemglob. (n.d.). Cas no 16900-53-1 (3-bromoprop-2-ynoic acid). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 301537, 3-Bromoprop-2-enoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN1365963A - Process for preparing 3-bromopropionic acid.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromoprop-2-yn-1-ol. Retrieved from [Link]

  • Messeder, D., et al. (2016). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. Anticancer Research, 36(5), 2243-2249.
  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiolic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Retrieved from [Link]

  • MDPI. (2023, February 3). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Retrieved from [Link]

  • CHI. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Boston University. (2019, September 3). Development and applications of fragment based drug design methods. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Purification of Bromopropiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bromopropiolic Acid in Modern Synthesis

This compound, a halogenated acetylenic carboxylic acid, is a highly versatile and reactive building block in organic synthesis. Its unique trifunctional nature—comprising a carboxylic acid, an alkyne, and a bromoalkyne moiety—renders it a valuable precursor for the synthesis of complex molecular architectures. This guide, intended for senior application scientists and drug development professionals, provides an in-depth exploration of the synthesis and purification of this compound, emphasizing the underlying chemical principles and offering practical, field-proven insights.

The strategic importance of this compound lies in its ability to participate in a diverse array of chemical transformations. The carboxylic acid group allows for the formation of esters, amides, and other acid derivatives. The alkyne functionality is a gateway to cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), and various coupling reactions, including the Sonogashira coupling. Furthermore, the bromoalkyne motif can be engaged in nucleophilic substitution reactions or serve as a handle for further functionalization. This multifaceted reactivity makes this compound a coveted intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This guide will detail a robust and reproducible two-step synthetic pathway to this compound, commencing from the readily available starting material, acrylic acid. The synthesis involves an initial bromination of the alkene, followed by a base-mediated double dehydrobromination to furnish the target alkyne. A thorough discussion of the purification of the final product via recrystallization will also be presented, along with methods for its characterization.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence starting from acrylic acid. The first step involves the electrophilic addition of bromine across the double bond of acrylic acid to yield 2,3-dibromopropionic acid. The subsequent step is a double dehydrobromination of the vicinal dibromide using a strong base to afford the desired this compound.

DOT Script for Synthetic Pathway Overview

Synthesis_Pathway Acrylic_Acid Acrylic Acid Dibromo_Intermediate 2,3-Dibromopropionic Acid Acrylic_Acid->Dibromo_Intermediate Bromination (Br2) Electrophilic Addition Bromopropiolic_Acid This compound Dibromo_Intermediate->Bromopropiolic_Acid Double Dehydrobromination (e.g., Et3N, DBU)

Caption: A two-step synthesis of this compound from acrylic acid.

Step 1: Synthesis of 2,3-Dibromopropionic Acid

The initial step in the synthesis of this compound is the bromination of acrylic acid. This reaction proceeds via a classic electrophilic addition mechanism, where the electron-rich double bond of the acrylic acid attacks a molecule of bromine.

Mechanistic Insight

The reaction is initiated by the polarization of the bromine-bromine bond as it approaches the alkene. The π-electrons of the double bond attack the electrophilic bromine atom, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This anti-addition results in the formation of the vicinal dibromide, 2,3-dibromopropionic acid.

Experimental Protocol: Bromination of Acrylic Acid

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Acrylic Acid72.067.21 g (6.8 mL)0.10
Bromine159.8116.0 g (5.1 mL)0.10
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve acrylic acid (7.21 g, 0.10 mol) in 100 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (16.0 g, 0.10 mol) in 20 mL of dichloromethane to the stirred acrylic acid solution via the dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The disappearance of the red-brown color of bromine indicates the completion of the reaction.

  • The solvent is then removed under reduced pressure using a rotary evaporator to yield crude 2,3-dibromopropionic acid as a pale yellow solid. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

The second and final step is the double dehydrobromination of 2,3-dibromopropionic acid to form the carbon-carbon triple bond of this compound. This elimination reaction is typically carried out using a strong, non-nucleophilic base. A microwave-assisted method using triethylamine (Et3N) and 1,8-diazabicycloundec-7-ene (DBU) has been shown to be particularly effective for similar transformations.[1][2]

Mechanistic Insight

The dehydrobromination proceeds through a stepwise E2 elimination mechanism. In the first step, the base abstracts a proton from the carbon atom adjacent to one of the bromine atoms, leading to the formation of a bromoalkene intermediate and the elimination of one equivalent of HBr. The second elimination is more challenging as it involves the removal of a vinylic proton. A stronger base, such as DBU, is often employed to facilitate this step, resulting in the formation of the alkyne and the elimination of a second equivalent of HBr. The use of microwave irradiation can significantly accelerate this reaction.[1]

DOT Script for Dehydrobromination Workflow

Dehydrobromination_Workflow Start Crude 2,3-Dibromopropionic Acid Dissolve Dissolve in DMF Start->Dissolve Add_Bases Add Et3N and DBU Dissolve->Add_Bases Microwave Microwave Irradiation Add_Bases->Microwave Workup Aqueous Work-up Microwave->Workup Extract Extraction with Ether Workup->Extract Dry Dry Organic Layer Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Recrystallization Evaporate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Double Dehydrobromination

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Crude 2,3-Dibromopropionic Acid231.87~23.2 g~0.10
Triethylamine (Et3N)101.1920.2 g (27.8 mL)0.20
1,8-Diazabicycloundec-7-ene (DBU)152.2415.2 g (15.0 mL)0.10
Dimethylformamide (DMF)73.09100 mL-
Diethyl Ether74.12As needed-
1 M Hydrochloric Acid36.46As needed-
Saturated Sodium Chloride (Brine)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the crude 2,3-dibromopropionic acid (~0.10 mol) in 100 mL of DMF.

  • Add triethylamine (20.2 g, 0.20 mol) and DBU (15.2 g, 0.10 mol) to the solution.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20 minutes.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of 1 M HCl and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

Materials:

Reagent/Solvent
Crude this compound
Hexane
Ethyl Acetate

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hot hexane to the solution until it becomes slightly cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Characterization

The purified this compound should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a singlet for the carboxylic acid proton.

    • ¹³C NMR: The spectrum should show three distinct signals corresponding to the carboxylic carbon, and the two sp-hybridized carbons of the alkyne.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡C stretch of the alkyne.

Safety and Handling

  • Acrylic acid is corrosive and has a pungent odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a fume hood. Wear appropriate PPE, including heavy-duty gloves and a face shield.

  • Triethylamine and DBU are corrosive and have strong odors. Handle in a fume hood.

  • Dichloromethane and diethyl ether are volatile and flammable organic solvents. Work in a well-ventilated area away from ignition sources.

  • This compound is expected to be a corrosive and potentially lachrymatory compound. Handle with care and appropriate PPE.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and purification of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable synthetic intermediate. The versatility of this compound as a building block ensures its continued importance in the fields of medicinal chemistry, materials science, and organic synthesis.

References

  • Organic Syntheses Procedure, β-BROMOPROPIONIC ACID. Available at: [Link]

  • CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents.
  • How to convert propanoic acid into 2-bromopropionic acid - Quora. Available at: [Link]

  • Synthesis of alkynyl bromides - Organic Chemistry Portal. Available at: [Link]

  • Mechanism of Dehydrobromination of 1,2-Dibromo-1-phenylethane under Conditions of Phase-Transfer Catalysis - ResearchGate. Available at: [Link]

  • 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction - Organic Chemistry Portal. Available at: [Link]

  • Corey–Fuchs reaction - Wikipedia. Available at: [Link]

  • Synthesis of (Z)-1-Bromo-1-alkenes and Terminal Alkynes from anti-2,3-Dibromoalkanoic Acids by Microwave-Induced Reaction. - ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-bromoprop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Reagent

3-bromoprop-2-ynoic acid (also known as bromopropiolic acid) is a highly functionalized, trivalent molecule that holds significant potential as a versatile building block in modern organic synthesis.[1][2][3] Despite its apparent utility, it remains a relatively niche reagent with a surprisingly sparse footprint in peer-reviewed literature and spectral databases. This guide, therefore, adopts a dual-pronged approach. Firstly, it collates and presents the established factual data available for 3-bromoprop-2-ynoic acid. Secondly, where empirical data is lacking, it draws upon field-proven principles of organic chemistry and the known behaviors of structurally analogous compounds—namely haloalkynes and propiolic acids—to provide expert insights into its probable synthesis, reactivity, and handling. This predictive analysis is intended to empower researchers to harness the potential of this molecule with a robust understanding of its likely chemical disposition.

Core Chemical Identity and Physical Properties

3-bromoprop-2-ynoic acid is a solid organic compound characterized by a carboxylic acid moiety directly attached to a bromoalkyne functional group.[1][2] This unique combination of functionalities imbues it with a rich and diverse reactive profile.

PropertyValueSource
CAS Number 16900-53-1[1][2][4]
Molecular Formula C₃HBrO₂[1][4]
Molecular Weight 148.94 g/mol [1][4]
Appearance Solid[1]
Purity Typically available at ≥95%[1][4]
InChI InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6)[1][3]
SMILES C(#CBr)C(=O)O[3]

Synthesis and Purification: A Mechanistic Perspective

While specific, high-yielding, and broadly adopted synthetic protocols for 3-bromoprop-2-ynoic acid are not extensively documented, its synthesis can be logically approached from propiolic acid. A plausible and mechanistically sound synthetic route is the direct bromination of propiolic acid.

Hypothesized Synthesis Workflow

propiolic_acid Propiolic Acid reaction Reaction Mixture propiolic_acid->reaction nbx N-Bromosuccinimide (NBS) nbx->reaction catalyst AgNO₃ (catalytic) catalyst->reaction solvent Acetone solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Crystallization or Chromatography workup->purification product 3-bromoprop-2-ynoic acid purification->product

Caption: Hypothesized synthesis of 3-bromoprop-2-ynoic acid.

Detailed Protocol (Hypothesized)
  • Reaction Setup: To a solution of propiolic acid (1 equivalent) in acetone, add a catalytic amount of silver nitrate (AgNO₃, ~5 mol%). The silver salt acts as a catalyst to activate the terminal alkyne.

  • Bromination: Slowly add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the reaction mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the consumption of the starting material.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in diethyl ether and washed with water to remove succinimide and any remaining silver salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-bromoprop-2-ynoic acid.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination of alkynes.

  • Silver Nitrate Catalyst: The silver(I) ion coordinates to the alkyne, increasing its electrophilicity and facilitating the attack by the bromine source.

  • Acetone as Solvent: Acetone is a suitable polar aprotic solvent that can dissolve both the starting materials and the reagents.

Spectroscopic Characterization (Predicted)

Given the absence of publicly available spectra for 3-bromoprop-2-ynoic acid, the following are expert predictions based on its structure and the known spectral data of analogous compounds.

Technique Predicted Signature Features
¹H NMR A single, broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. The chemical shift of this proton is highly dependent on the solvent and concentration.
¹³C NMR Three distinct carbon signals are expected: one for the carboxylic carbon (~160-170 ppm), and two for the sp-hybridized carbons of the alkyne. The carbon bearing the bromine atom would be significantly downfield compared to the carbon attached to the carboxyl group.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.- A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.- A weak C≡C stretch in the region of 2100-2260 cm⁻¹. Due to the symmetry and the presence of the bromine atom, this peak may be weak or absent.
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-bromoprop-2-ynoic acid stems from its three reactive centers: the carboxylic acid, the electrophilic alkyne, and the carbon-bromine bond. This trifunctional nature makes it a powerful tool in the synthesis of complex molecules and heterocycles, which are prevalent in drug discovery.[5]

Sonogashira Coupling: A Gateway to Substituted Alkynes

The carbon-bromine bond at the sp-hybridized carbon is primed for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[6][7] This reaction allows for the formation of a new carbon-carbon bond between the alkyne of 3-bromoprop-2-ynoic acid and a terminal alkyne, providing access to a wide array of substituted diynes.

start 3-bromoprop-2-ynoic acid reaction Sonogashira Coupling start->reaction alkyne Terminal Alkyne (R-C≡CH) alkyne->reaction pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) pd_cat->reaction cu_cat Cu(I) Co-catalyst (e.g., CuI) cu_cat->reaction base Amine Base (e.g., Et₃N) base->reaction product Substituted Diyne (R-C≡C-C≡C-COOH) reaction->product

Caption: Sonogashira coupling with 3-bromoprop-2-ynoic acid.

Generic Protocol for Sonogashira Coupling:

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Reagent Addition: Add 3-bromoprop-2-ynoic acid (1 equivalent), the terminal alkyne (1.2 equivalents), and a suitable solvent (e.g., THF or DMF).

  • Base Addition: Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Workup and Purification: The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Cycloaddition Reactions: Building Heterocyclic Scaffolds

The electron-deficient alkyne in 3-bromoprop-2-ynoic acid is an excellent candidate for various cycloaddition reactions, which are fundamental in the synthesis of heterocyclic compounds.

  • [3+2] Cycloaddition (Huisgen Cycloaddition): With organic azides, 3-bromoprop-2-ynoic acid is expected to undergo a [3+2] cycloaddition to form triazoles. This reaction can be performed under thermal conditions or, more efficiently, using copper(I) or ruthenium(II) catalysis (Click Chemistry). The resulting triazole-containing carboxylic acids are of significant interest in medicinal chemistry due to their ability to act as stable bioisosteres.

  • Diels-Alder ([4+2]) Cycloaddition: While less reactive as a dienophile than its alkene counterpart, the alkyne can participate in Diels-Alder reactions with electron-rich dienes, particularly at elevated temperatures, to form six-membered rings.

cluster_0 [3+2] Cycloaddition cluster_1 [4+2] Cycloaddition start_3_2 3-bromoprop-2-ynoic acid reaction_3_2 Huisgen Cycloaddition start_3_2->reaction_3_2 azide Organic Azide (R-N₃) azide->reaction_3_2 product_3_2 Triazole Derivative reaction_3_2->product_3_2 start_4_2 3-bromoprop-2-ynoic acid reaction_4_2 Diels-Alder Reaction start_4_2->reaction_4_2 diene Electron-rich Diene diene->reaction_4_2 product_4_2 Six-membered Ring Adduct reaction_4_2->product_4_2

Caption: Potential cycloaddition pathways for 3-bromoprop-2-ynoic acid.

Carboxylic Acid Derivatization

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, using standard organic chemistry protocols. This allows for the incorporation of the bromoalkyne unit into larger molecules, for example, through peptide coupling reactions to label biomolecules.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[8][9][10][11] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[9][10][11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8] The container should be tightly sealed to prevent moisture ingress.

  • Spill Management: In the event of a spill, use an absorbent material to contain it and dispose of it as hazardous waste.[8]

Conclusion and Future Outlook

3-bromoprop-2-ynoic acid represents a promising, albeit underutilized, reagent in organic synthesis. Its trifunctional nature provides a platform for the generation of a diverse range of molecular architectures through well-established synthetic transformations like Sonogashira couplings and cycloaddition reactions. For drug development professionals, this molecule offers a unique building block for creating novel heterocyclic scaffolds and for use in fragment-based drug design and bioconjugation. As more researchers turn their attention to this versatile compound, it is anticipated that its full synthetic potential will be realized, leading to new discoveries in materials science and medicinal chemistry.

References

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  • Kacka, A., et al. (2021). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 26(15), 4567.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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An In-depth Technical Guide to Bromopropiolic Acid: A Versatile Tool in Synthesis and Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bromopropiolic acid, systematically named 3-bromoprop-2-ynoic acid, is a compact yet highly functionalized organic molecule that has garnered significant interest among researchers in organic synthesis, chemical biology, and drug development. Its unique trifecta of functional groups—a carboxylic acid, a carbon-carbon triple bond (alkyne), and a bromoalkyne—renders it a versatile building block and a potent reactive moiety. The inherent electrophilicity of the bromoalkyne system makes it a prime candidate for use as a "warhead" in the design of targeted covalent inhibitors (TCIs), particularly for engaging nucleophilic cysteine residues in protein active sites. Furthermore, its structure is amenable to powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, enabling its incorporation into complex molecular architectures. This guide provides an in-depth exploration of the fundamental properties, synthesis, core reactivity, and strategic applications of this compound, offering both mechanistic insights and practical, field-proven protocols for the modern researcher.

Core Physicochemical Properties and Identification

A precise understanding of a reagent's physical and chemical properties is the foundation of its effective and safe utilization in any experimental setting. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name 3-bromoprop-2-ynoic acid[1]
Synonyms This compound, 3-bromopropiolic acid[1]
CAS Number 16900-53-1[1]
Molecular Formula C₃HBrO₂[1]
Molecular Weight 148.94 g/mol [1]
Appearance Solid
InChI Key ZSHNFLCNZCPFAB-UHFFFAOYSA-N[1]
SMILES C(#CBr)C(=O)O[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct bromination of propiolic acid. This transformation requires the activation of bromine and its subsequent addition-elimination across the alkyne. A prevalent method involves the use of an alkali metal hydroxide to form the corresponding propiolate salt, which then reacts with elemental bromine.

The causality behind this two-step, one-pot approach is rooted in controlling the reactivity. Propiolic acid itself can react with bromine, but the formation of the carboxylate salt via deprotonation with a base like potassium hydroxide (KOH) enhances the nucleophilicity of the alkyne. The subsequent addition of bromine (Br₂) leads to a dibromo-intermediate, which then undergoes dehydrobromination under the basic conditions to yield the final bromoalkyne product. Acidic workup is required to protonate the carboxylate, yielding the final this compound.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Bromination & Elimination cluster_2 Step 3: Acidification Propiolic_Acid Propiolic Acid (HC≡CCOOH) Propiolate_Salt Potassium Propiolate (HC≡CCOOK) Propiolic_Acid->Propiolate_Salt Deprotonation KOH KOH (in H₂O) Intermediate Dibromo-intermediate Propiolate_Salt->Intermediate Addition Br2 Br₂ Product_Salt Potassium 3-Bromopropiolate (BrC≡CCOOK) Intermediate->Product_Salt Elimination of HBr Final_Product This compound (BrC≡CCOOH) Product_Salt->Final_Product Protonation HCl Aqueous HCl

Figure 1: Synthetic pathway for this compound.

Core Reactivity and Mechanistic Analysis

The utility of this compound stems from the distinct reactivity of its functional groups. The molecule can be conceptualized as having two primary reaction centers: the electrophilic bromoalkyne and the nucleophilic/acidic carboxylic acid.

Electrophilic Nature and Covalent Modification of Thiols

The bromoalkyne moiety is a potent electrophile, making it an effective "warhead" for covalent modification of nucleophilic amino acid residues, most notably cysteine. The reaction proceeds via a conjugate addition-elimination mechanism. A soft nucleophile, such as the thiolate anion of a deprotonated cysteine residue, attacks the β-carbon of the alkyne. This initial Michael-type addition generates a transient vinyl anion intermediate. The subsequent and rapid elimination of the bromide ion re-establishes the alkyne, now covalently attached to the nucleophile.

This mechanism is highly advantageous in drug design. The resulting bond is stable, leading to irreversible inhibition of the target protein. This allows for prolonged duration of action and high potency, as the inhibitor does not need to rely solely on non-covalent interactions to remain bound.[2][3]

Figure 2: Mechanism of covalent modification of a thiol.

Palladium-Catalyzed Sonogashira Cross-Coupling

As a haloalkyne, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.[4] This reaction facilitates the formation of a new carbon-carbon bond between the alkyne of this compound and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

From a mechanistic standpoint, the reaction involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex. The final step is the reductive elimination from the palladium center, which forms the desired coupled product and regenerates the Pd(0) catalyst. This reaction is exceptionally powerful for elaborating the structure of this compound, attaching it to aromatic or heterocyclic systems to create more complex drug scaffolds or molecular probes.

Strategic Applications in Research and Development

A Tunable Warhead for Targeted Covalent Inhibitors

The development of targeted covalent inhibitors (TCIs) has seen a resurgence, offering a strategy to achieve high potency and overcome drug resistance.[2] this compound serves as an ideal electrophilic fragment or warhead in this context. Its small size allows it to be incorporated into various molecular scaffolds without significantly increasing molecular weight, a key consideration in maintaining drug-like properties.

The reactivity of the bromoalkyne can be tuned by modifying the electronic properties of the scaffold to which it is attached. A researcher can design a molecule where a non-covalent binding moiety first directs the inhibitor to the target protein's binding pocket. Once localized, the this compound warhead is positioned to react with a nearby nucleophilic residue, leading to irreversible inhibition.[3] This strategy has been successfully employed against various targets, including kinases and proteases.

G A Design Scaffold (Non-covalent binding moiety) B Synthesize Inhibitor (Couple scaffold to this compound) A->B Synthesis C Introduce to Biological System (Cell lysate, purified protein) B->C Testing D Step 1: Reversible Binding (Scaffold docks in target pocket) C->D Incubation E Step 2: Covalent Reaction (Warhead reacts with Cys, Ser, etc.) D->E Proximity-driven reaction F Irreversible Target Inhibition E->F Outcome G Washout / Activity Assay (e.g., WB, Mass Spec, Enzyme Assay) F->G Validation H Confirm Covalent Modification & Measure Potency (IC₅₀, k_inact/K_I) G->H Analysis

Figure 3: Workflow for developing a covalent inhibitor.

A Versatile Building Block for Organic Synthesis

Beyond its use as a covalent warhead, this compound is a valuable building block for synthesizing complex molecules. The Sonogashira coupling allows for the straightforward installation of the propiolic acid moiety onto aryl or vinyl halides.[5][6] This is particularly useful in medicinal chemistry for creating rigid linkers or introducing an alkyne handle for subsequent "click chemistry" reactions. The carboxylic acid can be readily converted to esters, amides, or other functional groups, providing further avenues for molecular elaboration.

Field-Proven Experimental Protocols

The following protocols are provided as representative examples. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 5.1: Representative Sonogashira Coupling

This protocol describes the coupling of this compound with an aryl iodide.

Materials:

  • Aryl Iodide (1.0 eq)

  • This compound (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) Iodide (CuI) (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

  • Add anhydrous THF via syringe, followed by diisopropylamine (7.0 eq).

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the this compound solution to the reaction flask dropwise at room temperature.

  • Stir the reaction at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[5]

Protocol 5.2: Assessing Covalent Modification of a Model Thiol

This protocol provides a method to confirm the covalent reaction between this compound and a model thiol, such as N-acetylcysteine, using mass spectrometry.

Materials:

  • This compound

  • N-acetylcysteine

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic Acid

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in acetonitrile.

  • Prepare a 1 mM stock solution of N-acetylcysteine in phosphate buffer (pH 7.4).

  • In a microcentrifuge tube, combine 10 µL of the N-acetylcysteine stock (final concentration 0.1 mM) and 89 µL of phosphate buffer.

  • Initiate the reaction by adding 1 µL of the 10 mM this compound stock (final concentration 0.1 mM, 1:1 stoichiometry). Prepare a control sample with 1 µL of acetonitrile instead.

  • Incubate the reaction at room temperature for 1 hour.

  • Quench the reaction by adding 100 µL of 0.2% formic acid in acetonitrile.

  • Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Compare the spectra from the control and reacted samples. Look for the disappearance of the N-acetylcysteine mass peak (m/z = 164.05) and the appearance of a new peak corresponding to the covalent adduct (Expected m/z = [Mass of N-acetylcysteine] + [Mass of propiolic acid fragment C₃O₂] - 1 = 164.05 + 68.00 - 1 = 231.05).

Safety, Handling, and Storage

Hazard Identification: this compound is a corrosive substance that can cause severe skin burns and eye damage (H314).[1] It may also cause respiratory irritation (H335).[1]

Handling:

  • Always handle in a well-ventilated chemical fume hood.[7]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[7]

  • Avoid inhalation of dust or vapors. Do not allow the substance to come into contact with skin or eyes.[7]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong bases and oxidizing agents.

References

  • Thoreauchem. (n.d.). 3-bromoprop-2-ynoic acid-16900-53-1. Retrieved from [Link]

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  • TMP Chem. (2019, October 15). Reactions of thiols [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4594279, this compound. Retrieved from [Link]

  • Wądołowska, A., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules, 25(4), 833.
  • Tuley, A., & Fast, W. (2018). Recent advances in the development of covalent inhibitors. Current Opinion in Chemical Biology, 44, 69-77.
  • ChemRxiv. (2024, October 14). Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents. Retrieved from [Link]

  • Singh, H., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(5), 776-793.
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  • Pettinger, J., et al. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(1), 94.
  • Hermant, P., et al. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents.
  • Szychowski, K., et al. (2020).
  • Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs.
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An In-depth Technical Guide to 3-Bromoprop-2-ynoic Acid (CAS 16900-53-1) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-bromoprop-2-ynoic acid (Bromopropiolic acid), a versatile reagent with significant potential in organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, reactivity, and applications of this compound, supported by practical insights and detailed protocols.

Core Chemical and Physical Properties

3-Bromoprop-2-ynoic acid, identified by CAS number 16900-53-1, is a halogenated alkyne carboxylic acid.[1] Its unique trifunctional structure, comprising a carboxylic acid, a carbon-carbon triple bond, and a bromo-substituent, makes it a highly reactive and valuable building block in synthetic chemistry.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 16900-53-1[1]
Molecular Formula C₃HBrO₂[1][2]
Molecular Weight 148.94 g/mol [1][2]
IUPAC Name 3-bromoprop-2-ynoic acid[1]
Synonyms This compound, 3-bromopropiolic acid[2][3]
Appearance Solid[2]
Melting Point 84-85 °C
InChI Key ZSHNFLCNZCPFAB-UHFFFAOYSA-N[2][3]
SMILES C(#CBr)C(=O)O[1]

Synthesis and Purification

While detailed, peer-reviewed synthesis procedures for 3-bromoprop-2-ynoic acid are not abundantly available in common literature, its structure suggests a synthetic pathway originating from propiolic acid. A plausible synthetic route is the direct bromination of propiolic acid.

Conceptual Synthesis Workflow

A potential laboratory-scale synthesis could involve the reaction of propiolic acid with a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst like silver nitrate. The reaction would proceed via an electrophilic addition-elimination mechanism.

G Propiolic_Acid Propiolic Acid Reaction_Vessel Reaction Vessel (e.g., round-bottom flask) Propiolic_Acid->Reaction_Vessel NBS_AgNO3 N-Bromosuccinimide (NBS) Silver Nitrate (AgNO3) NBS_AgNO3->Reaction_Vessel Bromopropiolic_Acid 3-Bromoprop-2-ynoic Acid Reaction_Vessel->Bromopropiolic_Acid Bromination Purification Purification (e.g., recrystallization) Bromopropiolic_Acid->Purification Final_Product Pure 3-Bromoprop-2-ynoic Acid Purification->Final_Product

Caption: Conceptual workflow for the synthesis of 3-bromoprop-2-ynoic acid.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve propiolic acid (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of silver nitrate (0.1 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a minimal amount of hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allow it to cool slowly to induce crystallization. Filter the crystals and dry them under vacuum to yield pure 3-bromoprop-2-ynoic acid.

Reactivity and Mechanistic Insights

The reactivity of 3-bromoprop-2-ynoic acid is dominated by the interplay of its three functional groups.

The Alkyne Moiety: A Hub for Coupling Reactions

The terminal alkyne, activated by the adjacent electron-withdrawing carboxyl and bromo groups, is a prime substrate for various coupling reactions. It is particularly well-suited for Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

G Bromopropiolic_Acid 3-Bromoprop-2-ynoic Acid Coupled_Product Arylpropiolic Acid Derivative Bromopropiolic_Acid->Coupled_Product Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Base Base (e.g., Et3N)

Caption: Schematic of a Sonogashira coupling reaction involving 3-bromoprop-2-ynoic acid.

The bromo-substituent also partakes in reactions. For instance, the ethyl ester of 3-bromoprop-2-ynoic acid has been described as an effective ethynylation reagent in both palladium(0)- and copper(I)-catalyzed cross-coupling reactions.[4] This highlights the compound's utility in introducing the propiolic acid motif into various molecular scaffolds.

The Carboxylic Acid Group: A Handle for Derivatization

The carboxylic acid functionality allows for a wide range of derivatization reactions, such as esterification and amidation. This enables the attachment of the this compound moiety to other molecules of interest, including peptides, linkers for antibody-drug conjugates (ADCs), or solid supports for combinatorial chemistry.

Applications in Research and Drug Development

The unique structural features of 3-bromoprop-2-ynoic acid make it a valuable tool for medicinal chemists and drug discovery scientists.

  • Scaffold for Novel Heterocycles: The reactive nature of the alkyne and the bromo group can be exploited in cycloaddition reactions to construct a variety of heterocyclic systems, which are prevalent in many FDA-approved drugs.

  • "Click" Chemistry: The terminal alkyne is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the efficient and specific conjugation of the this compound unit to azide-modified biomolecules or surfaces.

  • Fragment-Based Drug Discovery (FBDD): As a small, reactive fragment, 3-bromoprop-2-ynoic acid can be used in FBDD campaigns to identify novel binding interactions with protein targets.

While specific examples of its incorporation into marketed drugs are not readily found, its potential as a versatile building block in the synthesis of complex and biologically active molecules is clear.

Safety, Handling, and Storage

Hazard Identification

3-Bromoprop-2-ynoic acid is classified as a corrosive and irritant.[5] The following GHS hazard statements apply:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Dispensing: Handle as a solid, avoiding the generation of dust.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Suppliers

3-Bromoprop-2-ynoic acid is available from several chemical suppliers that cater to the research and development community. When sourcing this material, it is crucial to obtain a certificate of analysis (CoA) to verify its purity and identity.

A non-exhaustive list of potential suppliers includes:

  • CymitQuimica[2]

  • Thoreauchem[6]

  • Abovchem[5]

Conclusion

3-Bromoprop-2-ynoic acid (CAS 16900-53-1) is a highly functionalized and reactive molecule with significant potential for application in advanced organic synthesis and drug discovery. Its ability to participate in a variety of coupling and derivatization reactions makes it a valuable tool for the construction of complex molecular architectures. While its biological activity is not yet well-characterized, its utility as a synthetic building block is evident. Researchers and drug development professionals are encouraged to explore the potential of this versatile compound in their synthetic endeavors.

References

  • PubChem. 3-Bromopropionic acid. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Application of Bromopyruvic Acid in Advanced Organic Synthesis. [Link]

  • LookChem. 3-Bromoprop-2-enoic acid. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Introduction to 3-Bromopropionic acid. [Link]

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  • Google Patents.
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  • ResearchGate. How can I synthesize 3-nitropropionic acid from 3-bromopropionic acid with good yield?. [Link]

  • PubChem. 3-Bromoprop-2-yn-1-ol. [Link]

  • YouTube. Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2 | Silver oxide vs NaOH. [Link]

  • Dalal Institute. Reaction Mechanism: Structure and Reactivity. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. (PDF) GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. [Link]

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Navigating the Voids: A Technical Guide to the Physical Properties of Bromopropiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Enigmatic Reactivity of Bromopropiolic Acid

This compound (3-bromo-2-propynoic acid) presents a compelling profile for synthetic chemists and drug development professionals. Its structure, featuring a reactive carbon-carbon triple bond, a carboxylic acid moiety, and a bromine atom, offers a trifecta of functional handles for molecular elaboration. This unique combination positions it as a potentially valuable building block in the synthesis of complex organic molecules, including novel pharmaceuticals and agrochemicals. However, the very features that make it synthetically attractive may also contribute to its elusive nature, particularly concerning its fundamental physical properties. This guide provides an in-depth exploration of the known and predicted physical characteristics of this compound, with a focus on its melting and boiling points. We will navigate the conspicuous absence of extensive experimental data by grounding our discussion in the established properties of analogous compounds and outlining the rigorous experimental methodologies required for the definitive characterization of this intriguing molecule.

I. Core Physical Properties: An Overview of Available Data

A comprehensive survey of the scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical properties for this compound. This absence of empirical data suggests that the compound may be thermally labile or has not been extensively characterized. Nevertheless, computational predictions and data from the parent compound, propiolic acid, provide a foundational understanding.

PropertyThis compound (C₃HBrO₂)Propiolic Acid (C₃H₂O₂)
Molecular Weight 148.94 g/mol [1]70.05 g/mol [2][3][4]
Melting Point Data not available (predicted to be a solid)16-18 °C[2][5][6][7]
Boiling Point Data not available144 °C (decomposes)[2][3][4]; 102 °C at 200 mmHg[2][5][6][7]
pKa 1.89 (predicted)[1]1.89[4]

II. The Challenge of Thermal Instability in Acetylenic Carboxylic Acids

The paucity of experimental melting and boiling point data for this compound is likely linked to the inherent thermal instability of many acetylenic compounds. Acetylenedicarboxylic acid, for instance, is known to decompose upon heating.[8] The presence of the electron-withdrawing bromine atom in this compound could further influence its stability, potentially leading to decarboxylation or other decomposition pathways at elevated temperatures.

Propiolic acid itself is reported to decompose at its atmospheric boiling point of 144 °C.[2][3][4] This underscores the necessity of employing specialized techniques, such as distillation under reduced pressure, to determine the boiling points of such compounds without inducing thermal degradation.

III. Experimental Determination of Physical Properties: A Methodological Framework

For researchers seeking to definitively characterize this compound, the following established protocols for determining melting and boiling points are recommended. These methodologies are designed to yield accurate data while accounting for the potential instability of the compound.

A. Melting Point Determination: The Capillary Method

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol:

  • Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal disappears is recorded as the completion of melting.

  • Purity Assessment: A narrow melting range (typically ≤ 1 °C) is indicative of a pure compound.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Powder Dry Sample B Pack Capillary Tube A->B 2-3 mm height C Insert into Apparatus B->C D Controlled Heating C->D E Observe & Record Melting Range D->E F Purity Assessment E->F

Workflow for Melting Point Determination
B. Boiling Point Determination at Reduced Pressure

Given the likely thermal instability of this compound, determining its boiling point at atmospheric pressure is ill-advised. Distillation under reduced pressure is the standard and necessary technique to circumvent thermal decomposition.

Experimental Protocol:

  • Apparatus Assembly: A micro-distillation apparatus is assembled.

  • Sample Introduction: A small volume of liquid this compound is placed in the distillation flask along with a boiling chip or magnetic stir bar.

  • Pressure Reduction: The apparatus is connected to a vacuum source, and the pressure is carefully reduced to a stable, recorded value.

  • Heating: The distillation flask is gently heated in a suitable bath.

  • Temperature Reading: The temperature is recorded when the vapor condensation ring is level with the thermometer bulb and a steady distillation rate is observed. This temperature is the boiling point at the recorded pressure.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Procedure cluster_result Result A Assemble Micro-Distillation Apparatus B Introduce Sample & Boiling Chip A->B C Reduce & Stabilize Pressure B->C D Gentle, Controlled Heating C->D E Record Temperature at Steady Distillation D->E F Boiling Point at Reduced Pressure E->F

Workflow for Boiling Point Determination under Reduced Pressure

IV. Conclusion: A Call for Empirical Investigation

This compound remains a molecule of significant synthetic potential, yet its fundamental physical properties are not well-documented. This guide has synthesized the available computational data and drawn parallels with the known characteristics of propiolic acid to provide a predictive framework. The clear thermal instability of related acetylenic acids strongly suggests that similar challenges exist for this compound, necessitating the use of specialized experimental techniques for its characterization. The detailed methodologies presented herein offer a robust pathway for researchers to elucidate the melting and boiling points of this compound. Such empirical data are crucial for the safe handling, purification, and effective utilization of this compound in advancing the frontiers of chemical synthesis and drug discovery.

References

  • Propiolic acid - ChemBK. (n.d.). Retrieved January 15, 2026, from [Link]

  • Propiolic acid - chemeurope.com. (n.d.). Retrieved January 15, 2026, from [Link]

  • Propiolic Acid | C3H2O2 | CID 10110 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Propiolic acid - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Propargylic acid - ChemBK. (n.d.). Retrieved January 15, 2026, from [Link]

  • Decoding CAS 471-25-0: Properties and Applications of Propiolic Acid. (n.d.). Retrieved January 15, 2026, from [Link]

  • Acetylenedicarboxylic acid - Grokipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • This compound | C3HBrO2 | CID 4594279 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

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A Technical Guide to the Spectroscopic Characterization of Bromopropiolic Acid: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of bromopropiolic acid (Br-C≡C-COOH). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Notably, a thorough survey of scientific literature and spectral databases indicates a scarcity of published experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound. This guide, therefore, employs an expert, analog-based approach to predict its spectral features. By examining the empirical data of closely related, well-documented molecules—propiolic acid and phenylpropiolic acid—we can build a robust, predictive framework for the characterization of this rare but potentially valuable chemical entity. This document explains the causal relationships behind spectral features and outlines standardized protocols for data acquisition, ensuring a trustworthy and authoritative resource for researchers.

Introduction: The Challenge of Characterizing this compound

This compound is a halogenated acetylenic carboxylic acid with significant potential as a building block in organic synthesis due to its trifunctional nature. The presence of a carboxylic acid, an alkyne, and a bromoalkyne moiety in a compact three-carbon skeleton makes it a versatile precursor for novel pharmaceuticals and complex organic materials. However, its reactivity and potential instability may contribute to the limited availability of its characterization data in the public domain.

This guide addresses this knowledge gap by providing a detailed predictive analysis of its spectroscopic signature. Our methodology is grounded in the foundational principles of spectroscopic interpretation and relies on a comparative analysis with the following well-characterized analogous compounds:

  • Propiolic Acid (H-C≡C-COOH): The parent compound, providing the fundamental spectral signature of the propynoic acid core.

  • Phenylpropiolic Acid (Ph-C≡C-COOH): An analog that illustrates the electronic and steric influence of a substituent on the acetylenic system.

By understanding the spectra of these analogs, we can logically deduce the spectral modifications introduced by the highly electronegative and heavy bromine atom in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the Chemical Environment

NMR spectroscopy is paramount for elucidating the carbon skeleton and the electronic environment of protons. For a small molecule like this compound, ¹H and ¹³C NMR are expected to provide definitive structural information.

Experimental Protocol for NMR Data Acquisition

A standardized approach is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for non-polar to moderately polar compounds.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of 0-12 ppm is typically appropriate.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain sharp singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be required.

  • Referencing: Chemical shifts (δ) should be reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Analyte in Deuterated Solvent Tube Transfer to NMR Tube Prep->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Processing Fourier Transform & Phasing Acquire_H1->Processing Acquire_C13->Processing Referencing Reference to Standard Processing->Referencing Integration Integrate ¹H Signals Referencing->Integration Interpretation Assign Peaks & Interpret Structure Integration->Interpretation

Caption: General workflow for NMR spectroscopic analysis.

Analog Data and Predictive Analysis
Compound¹H Chemical Shift (δ, ppm)¹³C Chemical Shifts (δ, ppm)
Propiolic Acid ~10-12 (COOH), ~2.9 (≡C-H)~154 (COOH), ~78 (≡C-H), ~75 (C≡)
Phenylpropiolic Acid [1]~11-13 (COOH), ~7.3-7.6 (Ar-H)~154 (COOH), ~132, 130, 128 (Ar-C), ~118 (Ar-Cipso), ~84 (≡C-Ph), ~81 (C≡)
This compound (Predicted) ~10-13 (COOH)~153 (COOH), ~60-70 (≡C-Br), ~80-90 (C≡)

¹H NMR Prediction for this compound: The most significant feature of the ¹H NMR spectrum will be the absence of an acetylenic proton signal . The only observable proton will be that of the carboxylic acid. This peak is expected to be a broad singlet in the downfield region of δ 10-13 ppm . Its exact position will be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Prediction for this compound: The ¹³C NMR spectrum is expected to show three distinct signals:

  • Carboxylic Carbon (C1): This signal should appear around δ 153 ppm , similar to its analogs.

  • Alkyne Carbon (C2): The carbon of the triple bond attached to the carboxylic group is predicted to be in the range of δ 80-90 ppm .

  • Alkyne Carbon (C3): The carbon directly bonded to the bromine atom will be significantly influenced by the "heavy atom effect." While bromine is electronegative, which would suggest a downfield shift, the heavy atom effect often induces an upfield (shielding) shift for the directly attached carbon. Therefore, this signal is predicted to be found further upfield than a typical alkyne carbon, likely in the δ 60-70 ppm range.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. .

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and speed.

  • Data Acquisition: Place the KBr pellet or ATR accessory in the spectrometer. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Analog Data and Predictive Analysis
CompoundO-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)C=O Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)
Propiolic Acid [2][3]2500-3300 (broad)~2130 (weak)~1700~3300
Phenylpropiolic Acid [4][5]2500-3300 (broad)~2220 (stronger)~1680N/A
This compound (Predicted) 2500-3300 (broad)~2200-2220 (strong)~1710N/A

Interpretation and Prediction for this compound:

  • O-H Stretch: A very broad absorption band is expected from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C≡C Stretch: The carbon-carbon triple bond stretch is a key diagnostic peak. In propiolic acid, this stretch is weak due to the low change in dipole moment. In phenylpropiolic acid, conjugation with the phenyl ring increases its intensity. For this compound, the presence of the heavy, polarizable bromine atom is expected to significantly increase the change in dipole moment during the vibration, resulting in a strong absorption band around 2200-2220 cm⁻¹ . The absence of a terminal alkyne C-H stretch around 3300 cm⁻¹ will be a confirmatory feature.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected around ~1710 cm⁻¹ . The electronegativity of the adjacent alkyne system typically shifts this frequency slightly higher than that of a saturated carboxylic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable organic molecules. For potentially fragile molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferable. ESI would be performed on a solution of the sample, likely in a negative ion mode to form the [M-H]⁻ ion.

  • Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the exact molecular formula.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the resulting ions is measured and plotted against their relative abundance.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_output Data Output Sample Introduce Sample (e.g., GC, Direct Infusion) IonSource Ionize Molecules (e.g., EI, ESI) Sample->IonSource Analyzer Separate Ions by m/z IonSource->Analyzer Detector Detect Ions Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Interpretation Interpret Molecular Ion & Fragmentation Spectrum->Interpretation

Caption: General workflow for Mass Spectrometry analysis.

Analog Data and Predictive Analysis
CompoundMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
Propiolic Acid [2][6]70.0570 [M]⁺, 69 [M-H]⁺, 42 [M-CO]⁺, 25 [C₂H]⁺
Phenylpropiolic Acid [1][7][8]146.14146 [M]⁺, 129 [M-OH]⁺, 102 [M-CO₂]⁺, 76 [C₆H₄]⁺
This compound (Predicted) 147.95 / 149.95148/150 [M]⁺, 103/105 [M-COOH]⁺, 69 [M-Br]⁺

Prediction for this compound:

  • Molecular Ion (M⁺): The most critical feature of the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 148 and 150 . This "M, M+2" pattern is a definitive signature for a monobrominated compound.

  • Key Fragments:

    • [M-COOH]⁺: Loss of the carboxyl group as a radical (45 Da) would result in a prominent fragment ion pair at m/z 103 and 105 .

    • [M-Br]⁺: Loss of a bromine radical (79 or 81 Da) would lead to a fragment ion at m/z 69 . This fragment would appear as a single peak, not a pair.

    • Decarboxylation ([M-CO₂]⁺) is also a possible fragmentation pathway.

Conclusion

While direct experimental data for this compound remains elusive, a robust spectroscopic profile can be confidently predicted through a rigorous, analog-based methodology. Researchers seeking to synthesize or utilize this compound should expect a ¹H NMR spectrum dominated by a single carboxylic acid proton, a ¹³C NMR spectrum showing a significantly shielded alkyne carbon due to the heavy atom effect of bromine, a strong C≡C stretching frequency in the IR spectrum, and a characteristic 1:1 isotopic pattern for the molecular ion in the mass spectrum. This predictive guide provides a solid foundation for the identification and characterization of this compound, enabling its exploration in the fields of chemical synthesis and drug discovery.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Phenylpropiolic Acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002359). Retrieved January 15, 2026, from [Link]

  • AIP Publishing. (2023). Phenylpropiolic acid isolated in cryogenic nitrogen and xenon matrices: NIR and UV-induced study. Retrieved January 15, 2026, from [Link]

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Solubility and stability of Bromopropiolic acid in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Bromopropiolic Acid in Organic Solvents

Abstract

This compound (Br-C≡C-COOH) is a highly functionalized synthetic intermediate with significant potential in pharmaceutical and materials science applications. Its unique structure, featuring a carboxylic acid, a reactive carbon-carbon triple bond, and a bromoalkyne moiety, dictates a complex profile of solubility and stability. This guide provides a comprehensive analysis of these characteristics, grounded in fundamental chemical principles and inferred from related molecular structures due to the scarcity of specific public data on this compound. It is intended for researchers, chemists, and drug development professionals, offering a predictive framework for solvent selection, reaction design, and handling, alongside robust experimental protocols for determining these properties in a laboratory setting.

Introduction: The Chemical Profile of this compound

This compound is a compact, electron-deficient molecule poised for diverse chemical transformations. The interplay between its three key functional groups—the acidic proton of the carboxyl group, the electrophilic triple bond, and the reactive carbon-bromine bond—makes it a valuable building block. However, these same features suggest significant challenges in terms of handling and stability. Understanding its behavior in various organic solvents is paramount for its effective use, from reaction medium selection and purification to formulation and storage.

This document synthesizes theoretical predictions with established analytical methodologies to provide a practical guide. We will explore its anticipated solubility across a spectrum of organic solvents and delve into its potential degradation pathways, offering field-proven protocols for empirical validation.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure, polarity, and ability to form intermolecular forces with the solvent. The principle of "like dissolves like" serves as our primary guide.[1]

PropertyPredicted Influence on Solubility
Molecular Formula C₃HBrO₂
Molecular Weight 148.94 g/mol
Carboxylic Acid Group Confers high polarity and the ability to act as a strong hydrogen bond donor and acceptor. This will dominate its solubility in polar, protic solvents.
Alkynyl Group (C≡C) The triple bond introduces rigidity and is polarizable. It can participate in dipole-dipole interactions and weak hydrogen bonding.
Bromo Group (C-Br) The electronegative bromine atom enhances the electrophilic nature of the adjacent acetylenic carbon and adds to the overall molecular polarity.
Acidity (pKa) The pKa of the parent compound, propiolic acid, is approximately 1.8. The strong electron-withdrawing effect of the bromine atom is expected to further increase the acidity of this compound, making it a relatively strong organic acid. This significantly enhances its solubility in basic and polar protic solvents.
Predicted Solubility Profile

Based on these structural features, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in the laboratory.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding between the solvent's hydroxyl groups and the compound's carboxylic acid group.[2][3]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to ModerateStrong dipole-dipole interactions. The lack of acidic protons in the solvent prevents unwanted reactions.
Ethereal Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors for the carboxylic acid proton, facilitating dissolution.
Halogenated Dichloromethane (DCM), ChloroformModerate to LowModerate polarity allows for some interaction, but the lack of hydrogen bonding limits high solubility.[4]
Aromatic Toluene, BenzeneLowThe nonpolar nature of the solvent is a poor match for the high polarity of the carboxylic acid.[4]
Nonpolar Aliphatic Hexanes, HeptaneVery Low / InsolubleMismatch in polarity; van der Waals forces are insufficient to overcome the intermolecular forces of the solute.

Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical consideration for its storage and use. Its high reactivity suggests susceptibility to degradation via several mechanisms.[5]

Thermal Stability

Propiolic acid is known to decompose upon heating to its boiling point.[6] this compound is anticipated to be even less thermally stable.

  • Causality: The strained, high-energy triple bond and the presence of a good leaving group (bromide) can facilitate decomposition, decarboxylation, or explosive polymerization upon heating.

  • Insight: Avoid heating solutions of this compound to high temperatures. If concentration is required, use rotary evaporation under reduced pressure at low temperatures.

Chemical Stability & Reactivity

Degradation can be initiated by the solvent, impurities (water, bases), or ambient conditions.

  • Hydrolysis: In aqueous or protic solvents (especially under basic conditions), the C-Br bond may be susceptible to nucleophilic attack, leading to the formation of hydroxypropiolic acid. Aqueous alkalies are known to hydrolyze the related compound, 3-bromopropionic acid.[2]

  • Nucleophilic Addition/Substitution: Nucleophilic solvents (e.g., alcohols) or reagents can potentially add across the triple bond or substitute the bromine, especially under basic conditions that favor the formation of a more potent nucleophile.

  • Base-Induced Decomposition: Strong bases will readily deprotonate the carboxylic acid. Excess base or stronger, non-hindered bases could trigger elimination or polymerization pathways. Propiolic acids should be stored away from strong bases.[7]

  • Photostability: Compounds with conjugated systems and halogen atoms are often sensitive to light. UV radiation can provide the activation energy to initiate radical reactions or polymerization.[5]

  • Polymerization: Acetylenic compounds are known to undergo polymerization, which can be catalyzed by heat, light, or impurities. This process can be exothermic and potentially violent.

Experimental Protocols for Determination of Solubility and Stability

Given the lack of published quantitative data, empirical determination is essential. The following protocols provide a self-validating framework for researchers.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is the gold standard for measuring equilibrium solubility and involves saturating a solvent with the solute and quantifying the dissolved concentration.[8]

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a known volume (e.g., 2.0 mL) of the chosen organic solvent in a sealed vial. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand at the same temperature until the undissolved solid has settled. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any remaining microscopic solid particles.

  • Dilution: Dilute the filtered aliquot with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared from a known stock solution of this compound.[9][10]

Diagram: Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sample Sampling & Analysis A 1. Add excess this compound to known volume of solvent B 2. Agitate at constant T (24-48h) to reach equilibrium A->B C 3. Centrifuge or Settle to separate solid B->C D 4. Withdraw & Filter supernatant (0.22 µm) C->D E 5. Dilute aliquot for analysis D->E F 6. Quantify concentration (e.g., HPLC-UV) E->F

Protocol for Stability Assessment in Solution

This protocol evaluates the degradation of this compound over time in a specific solvent and under defined storage conditions.[11]

Methodology:

  • Stock Solution Preparation: Prepare an accurately known concentration of this compound (e.g., 1 mg/mL) in the organic solvent of interest.

  • Sample Aliquoting: Dispense the solution into multiple sealed vials. Prepare separate sets of vials for each storage condition (e.g., room temperature/dark, room temperature/light, 4 °C).

  • Time Zero (T=0) Analysis: Immediately analyze one vial from each set to establish the initial concentration. This serves as the 100% reference point.

  • Incubation: Store the remaining vials under their designated conditions.

  • Time-Point Analysis: At predetermined intervals (e.g., 4, 8, 24, 48, 72 hours), remove one vial from each storage condition.

  • Quantification: Analyze the sample immediately by HPLC-UV or LC-MS. The method must be "stability-indicating," meaning it can resolve the parent peak from any degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. A common threshold for acceptable stability is ≥90% of the initial concentration remaining.

Diagram: Workflow for Solution Stability Assessment

G cluster_storage Incubation A 1. Prepare stock solution (e.g., 1 mg/mL) B 2. Aliquot into multiple vials for each test condition A->B C 3. Analyze T=0 sample (100% Reference) B->C D Condition 1 (e.g., RT, Dark) B->D E Condition 2 (e.g., RT, Light) B->E F Condition 3 (e.g., 4°C) B->F G 4. Analyze samples at set time points (t=x) D->G E->G F->G H 5. Calculate % Remaining vs. T=0 G->H

Safe Handling and Storage Recommendations

Given its predicted reactivity and potential instability, rigorous safety protocols are mandatory.

  • Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at refrigerated temperatures (2-8 °C) and protected from light.[12]

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7] Avoid inhalation of dust or vapors.

  • Incompatibilities: Keep away from strong bases, oxidizing agents, reducing agents, heat, sparks, and open flames.[13]

  • Solvent Choice: For stock solutions, prefer aprotic solvents like acetonitrile or THF over protic solvents like methanol if long-term stability is required. Prepare aqueous or alcohol-based solutions fresh before use.

Conclusion

This compound is a molecule of high synthetic value, but its utility is intrinsically linked to a thorough understanding of its solubility and stability. This guide establishes a foundational framework based on expert chemical principles, predicting high solubility in polar solvents and highlighting significant stability risks associated with heat, light, and chemical incompatibilities. The detailed experimental protocols provided herein empower researchers to move beyond prediction to empirical measurement, enabling the safe and effective integration of this compound into their research and development workflows.

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Reactivity of the bromoalkyne functional group.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromoalkyne Functional Group

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The bromoalkyne functional group represents a uniquely powerful and versatile building block in the landscape of modern organic synthesis.[1] Characterized by the juxtaposition of a reactive carbon-bromine bond and a high-energy carbon-carbon triple bond, this moiety offers a dual-reactivity profile that chemists can exploit to construct complex molecular architectures with a high degree of control.[1] Its utility is particularly pronounced in the synthesis of pharmaceuticals, natural products, and advanced organic materials, where the strategic introduction of an alkyne handle is paramount for subsequent functionalization via cross-coupling, cycloaddition, and addition reactions. This guide provides a detailed exploration of the synthesis and core reactivity of bromoalkynes, offering field-proven insights into experimental design, mechanistic underpinnings, and practical applications in drug discovery.

Strategic Synthesis of Bromoalkynes

The accessibility of bromoalkynes is a prerequisite for their widespread application. While several methods exist, the most common and reliable approach involves the electrophilic bromination of terminal alkynes.

Silver-Catalyzed Bromination with N-Bromosuccinimide (NBS)

From a practical standpoint, the synthesis of bromoalkynes via the silver-catalyzed reaction of a terminal alkyne with N-bromosuccinimide (NBS) is among the most efficient and mild methods.[2] The silver cation is proposed to act as a π-acid, activating the alkyne toward electrophilic attack by the bromine source. This method's high efficiency and simple execution have made it a staple in synthetic laboratories.[2]

Experimental Protocol: Synthesis of 1-Bromo-2-phenylethyne[3]
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetone (30 mL) and phenylacetylene (1.28 g, 12.5 mmol).

  • To this solution, add silver nitrate (AgNO₃) (0.213 g, 1.25 mmol, 10 mol%).

  • With vigorous stirring, add N-bromosuccinimide (NBS) (2.5 g, 14 mmol, 1.12 equiv) in portions over 10 minutes. Causality Note: Portion-wise addition of NBS is crucial to control the reaction exotherm and prevent the formation of dibrominated byproducts.

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction to completion by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with pentane (75 mL) and filter through a pad of Celite® to remove the silver salts and succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with 100% hexanes) to yield 1-bromo-2-phenylethyne as a clear liquid (yields typically >95%).[3]

Alternative and In-Situ Generation Methods

For volatile or particularly hazardous low-molecular-weight bromoalkynes, such as 1-bromo-1-propyne, direct handling is ill-advised.[4] In these cases, an in-situ approach involving the base-mediated elimination from a 1,1-dibromo-1-alkene precursor provides a safer and more convenient alternative, allowing the generated bromoalkyne to be immediately consumed in the subsequent reaction.[4] Other methods include oxidative halogenation using an oxidant like chloramine-B with a bromide salt (e.g., NaBr).[5]

The Core Reactivity Manifold: A Triumvirate of Transformations

The synthetic power of the bromoalkyne stems from three principal classes of reactions: metal-catalyzed cross-couplings, cycloadditions, and nucleophilic additions.

Metal-Catalyzed Cross-Coupling: Forging C-C Bonds

Bromoalkynes are exceptional electrophilic partners in a variety of powerful cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

This reaction is the cornerstone of unsymmetrical 1,3-diyne synthesis, involving the copper(I)-catalyzed coupling of a bromoalkyne with a terminal alkyne.[6][7] This transformation is fundamental for producing polyyne natural products and conjugated materials.[4][6]

Mechanism: The accepted mechanism proceeds through a catalytic cycle initiated by the base-mediated deprotonation of the terminal alkyne to form a copper(I) acetylide.[6] This species then undergoes oxidative addition with the bromoalkyne, forming a transient Cu(III) intermediate, which subsequently undergoes reductive elimination to furnish the 1,3-diyne product and regenerate the Cu(I) catalyst.[6]

Cadiot_Chodkiewicz CuX Cu(I) Catalyst Cu_acetylide R¹-C≡C-Cu(I) CuX->Cu_acetylide R1_alkyne R¹-C≡C-H R1_alkyne->Cu_acetylide - H-Base⁺ Base Base Base->R1_alkyne OxAdd Oxidative Addition Cu_acetylide->OxAdd Bromoalkyne Br-C≡C-R² Bromoalkyne->OxAdd Cu_III [R¹-C≡C-Cu(III)-C≡C-R²]Br OxAdd->Cu_III RedElim Reductive Elimination Cu_III->RedElim RedElim->CuX Regeneration Diyne R¹-C≡C-C≡C-R² RedElim->Diyne

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling.

Protocol Insight: The choice of coupling partners is critical. To prevent homocoupling, reaction conditions must be finely tuned. The use of bulky trialkylsilyl-protected acetylenes (e.g., TES, TIPS) has proven advantageous, as they are stable, easy to handle, and provide excellent yields of the desired unsymmetrical diynes.[8] The silyl group can be cleaved under mild conditions post-coupling.[8]

Beyond the Cadiot-Chodkiewicz reaction, bromoalkynes serve as electrophiles in other valuable transformations. The dual nature of a molecule containing both a bromoalkyne and, for example, an aryl bromide, allows for sequential, site-selective couplings.

Coupling ReactionNucleophilic PartnerCatalyst SystemProductSignificance
Hiyama-Type VinylsiloxaneCu(I) catalyst, TBATConjugated EnyneAccess to sensitive enynes with stereochemical retention.[9][10]
Organozinc Coupling Organozinc ReagentCu(I) catalystInternal AlkyneSynthesis of N-heterocyclic scaffolds for drug discovery.[3]
Suzuki/Heck/Stille Boronic Acid / Alkene / OrganostannanePd catalystAryl/Vinyl AlkyneThe bromine atom itself can act as a coupling handle.[1]
Cycloaddition Reactions: Building Rings

The alkyne component of the bromoalkyne is an excellent substrate for cycloaddition reactions, providing rapid access to a diverse range of heterocyclic and carbocyclic systems.[1][11] These reactions are atom-economical and often allow for the construction of significant molecular complexity in a single step.

Cycloaddition cluster_reactants Reactants cluster_products Products Bromoalkyne R¹-C≡C-Br Cycloadduct [4+2] Cyclohexadiene [3+2] Heterocycle Bromoalkyne:f0->Cycloadduct [4+2] or [3+2] Cycloaddition Partner [4π] Diene [3] 1,3-Dipole Partner->Cycloadduct

Caption: General scheme of cycloaddition reactions with bromoalkynes.

  • [4+2] Cycloadditions (Diels-Alder): Bromoalkynes can function as potent dienophiles in Diels-Alder reactions with conjugated dienes to form substituted 1,4-cyclohexadiene rings.[12][13] This is a powerful method for constructing six-membered rings with predictable stereochemistry.

  • [3+2] Cycloadditions (Huisgen Dipolar Cycloaddition): The reaction of alkynes with 1,3-dipoles, such as azides, is a cornerstone of "click chemistry."[14][15] This transformation provides highly reliable access to five-membered heterocycles like 1,2,3-triazoles, which are prevalent motifs in medicinal chemistry.[15][16]

  • Palladium-Catalyzed Annulations: Innovative cascade reactions have been developed where bromoalkynes react with partners like isocyanides and o-aminophenols to construct complex heterocyclic systems such as 5-iminopyrrolones and benzo[b][1][3]oxazepines in a single, regioselective operation.[2]

Addition Reactions: Saturating the Triple Bond

The electron-deficient nature of the alkyne, enhanced by the inductive effect of the bromine atom, makes it susceptible to various addition reactions.

  • Nucleophilic Addition: While simple alkynes are not highly electrophilic, those conjugated with electron-withdrawing groups readily undergo nucleophilic conjugate addition.[17] Heteroatom nucleophiles can add across the triple bond, providing access to functionalized alkenes.[1]

  • Bromoalkynylation of Benzynes: In a more advanced application, bromoalkynes can react with highly reactive benzyne intermediates in the presence of a copper catalyst.[18] This process, termed bromoalkynylation, results in the formation of ortho-alkynylbromobenzenes, which are themselves valuable precursors for further synthetic elaboration.[18]

  • Halogenation: The alkyne can be further halogenated by adding reagents like Br₂. The reaction typically proceeds via a bridged bromonium ion intermediate, leading to the trans-dibromoalkene.[19][20] Excess halogen can lead to a tetrahaloalkane.[20]

Applications in Drug Discovery and Development

The reactivity profile of bromoalkynes makes them exceptionally valuable in the synthesis of biologically active molecules.

  • Privileged Scaffolds: Nitrogen-containing heterocycles are present in a majority of FDA-approved small-molecule drugs.[3] Copper-catalyzed coupling reactions of bromoalkynes with organozinc reagents provide a direct route to piperidine and pyrrolidine scaffolds functionalized with an internal alkyne, serving as a versatile handle for library synthesis.[3]

  • Natural Product Synthesis: The Cadiot-Chodkiewicz coupling is a key strategy for synthesizing the polyyne chains found in numerous complex natural products, many of which exhibit potent biological activity.[4]

  • Bioorthogonal Chemistry: The alkyne functionality is a critical component of bioorthogonal "click" chemistry.[16] Molecules synthesized using bromoalkyne precursors can be tagged or linked to other biomolecules in complex biological systems, a technique widely used in lead discovery and optimization.[15]

Safety and Handling Considerations

As with all reactive chemical species, proper handling of bromoalkynes is imperative.

  • Volatility and Toxicity: Low molecular weight bromoalkynes can be volatile, flammable, and toxic.[4][21] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[22]

  • Reaction Conditions: Bromoalkynes can be unstable to heat and electrostatic discharge.[21][22] Reactions should be conducted with appropriate precautions to avoid ignition sources. For particularly hazardous compounds, in-situ generation is the preferred method.[4]

Conclusion

The bromoalkyne functional group is a testament to the power of dual reactivity in molecular design. It serves not merely as a static structural element but as a dynamic hub for chemical transformation. Through a rich manifold of metal-catalyzed couplings, cycloadditions, and addition reactions, bromoalkynes provide chemists with reliable and versatile pathways to construct molecules of significant complexity. Their continued application in fields ranging from medicinal chemistry to materials science underscores their importance as a powerful tool for driving scientific discovery and technological innovation.[1][2]

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An In-depth Technical Guide to the Electrophilicity of Bromopropiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Bromopropiolic acid (BrC≡CCOOH) is a compact, bifunctional molecule of significant interest to researchers in organic synthesis, chemical biology, and drug discovery. Its unique electronic structure, characterized by an alkyne triple bond activated by two electron-wielding groups—a bromine atom and a carboxylic acid—renders it a potent electrophile. This guide provides an in-depth exploration of the electrophilic nature of this compound, focusing on its reactivity profile, particularly as a Michael acceptor. We will delve into the mechanistic underpinnings of its reactions with nucleophiles, provide field-proven experimental protocols, and highlight its burgeoning role as a covalent "warhead" for targeting biological macromolecules. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile reagent.

Part 1: Foundational Chemistry of this compound

Molecular Structure and Physicochemical Properties

This compound is the simplest halogenated propiolic acid. The molecule's reactivity is dictated by the interplay between the sp-hybridized carbons of the alkyne, the electronegative bromine atom, and the electron-withdrawing carboxylic acid group. This arrangement creates a highly polarized and electron-deficient π-system, which is the root of its pronounced electrophilicity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₃HBrO₂
Molecular Weight 148.94 g/mol
Appearance Solid
CAS Number 590-93-2
Key Reactivity Electrophile (Michael Acceptor)
Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination and subsequent dehydrohalogenation of propiolic acid derivatives or related precursors. A common laboratory-scale synthesis involves the reaction of propiolic acid with an electrophilic bromine source, such as N-bromosuccinimide (NBS), often in the presence of a catalyst like silver nitrate.

Part 2: The Electrophilic Heart of this compound: The Michael Addition

The core of this compound's utility lies in its capacity to act as a Michael acceptor. In a classical Michael reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[1][2][3] In the case of this compound, the entire alkyne-acid system is analogous to an activated alkene, making the carbon atom adjacent to the bromine highly susceptible to nucleophilic attack.

Mechanism of Action: Conjugate Addition

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the β-carbon of the alkyne. This conjugate addition is thermodynamically favorable and is the predominant pathway for soft nucleophiles like thiols and amines.[4][5] The electron-withdrawing nature of both the carboxylate and the bromine atom stabilizes the resulting vinyl anion intermediate, which is then protonated to yield the final adduct.

Causality in Mechanism: The reason this conjugate addition is so efficient is due to the electronic polarization of the triple bond. The carboxylic acid group pulls electron density away from the alkyne, creating a significant partial positive charge (δ+) on the β-carbon, making it an irresistible target for electron-rich nucleophiles.

Visualization of the Michael Addition Mechanism

The following diagram illustrates the general mechanism of a nucleophile reacting with this compound in a Michael-type conjugate addition.

Caption: General mechanism of Michael addition to this compound.

Part 3: Applications in Drug Discovery and Chemical Biology

The predictable and robust reactivity of this compound makes it an excellent tool for modifying biological molecules. Its primary application in this domain is as a "covalent warhead" for targeted covalent inhibitors (TCIs).[6][7]

This compound as a Covalent Warhead

Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[8] The electrophilic nature of this compound allows it to react with nucleophilic amino acid residues—most notably cysteine—found in the binding sites of many enzymes.[9][10]

Mechanism of Cysteine Alkylation: The thiol side chain of a cysteine residue is a soft nucleophile, making it perfectly suited for a Michael addition reaction with this compound. This reaction results in the formation of a stable carbon-sulfur bond, effectively and irreversibly inactivating the target protein.

Visualization of Cysteine-Targeted Covalent Inhibition

The diagram below illustrates the specific reaction between this compound and a cysteine residue within a target protein, a cornerstone of its application in drug development.

Caption: Covalent modification of a protein cysteine residue by this compound.

Use as a Chemical Probe and in Bioconjugation

Beyond covalent inhibition, this compound serves as a valuable reagent in bioconjugation.[11] Its alkyne functionality is a handle for "click chemistry," allowing for the subsequent attachment of reporter molecules like fluorophores or biotin after the initial conjugation to a biomolecule. This dual-reactivity makes it a powerful tool for activity-based protein profiling (ABPP) and for creating complex antibody-drug conjugates (ADCs).

Part 4: Validated Experimental Methodologies

Adherence to robust and reproducible protocols is paramount in scientific research. The following methodologies are presented as self-validating systems, incorporating analytical checkpoints to ensure reaction success.

Protocol: Michael Addition of a Thiol to this compound

This protocol describes a general procedure for reacting a simple thiol with this compound, serving as a model for cysteine modification.

Objective: To synthesize the S-alkylated adduct of this compound.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Ethyl Acetate (EtOAc) / Hexanes for TLC mobile phase

  • Deuterated solvent (e.g., CDCl₃) for NMR analysis

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in ACN (0.1 M concentration).

  • Base Addition: Add TEA (1.1 eq) to the solution. Causality: The base deprotonates the carboxylic acid, increasing its solubility and preventing side reactions. It also neutralizes any HBr that may form.

  • Nucleophile Addition: Slowly add the thiol (1.05 eq) to the stirring solution at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC every 15-30 minutes. Spot the reaction mixture against the starting materials. A new, more polar spot corresponding to the product should appear as the starting material spots disappear. Trustworthiness: TLC provides a rapid, visual confirmation that the reaction is proceeding as expected before committing to a full workup.

  • Workup: Once the reaction is complete (typically 1-2 hours), acidify the mixture with 1M HCl to pH ~2-3. Extract the product with EtOAc (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

  • Characterization (Final Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the alkyne protons/carbons and the appearance of vinyl signals are key diagnostic markers.

Workflow for Covalent Labeling Experiments

This workflow outlines the logical progression for using this compound to label a target protein.

Protein_Labeling_Workflow Start 1. Protein & Reagent Prep (Target Protein in Buffer, pH 7.4) (Stock Sol. of this compound in DMSO) Incubate 2. Incubation (Combine Protein and Reagent) (Incubate at 37°C for 1-4h) Start->Incubate Initiate Reaction Quench 3. Quenching / Removal of Excess Reagent (Size Exclusion Chromatography or Dialysis) Incubate->Quench Stop Reaction Analysis 4. Analysis of Labeling (Intact Protein Mass Spec / LC-MS) Quench->Analysis Isolate & Analyze Validation 5. Validation & Downstream Use (Proteolytic Digest & MS/MS to confirm site) (Activity Assays, Imaging, etc.) Analysis->Validation Confirm Result

Caption: A validated workflow for covalent labeling of proteins using this compound.

Conclusion and Future Outlook

This compound is a powerful electrophilic building block whose full potential is still being realized. Its predictable reactivity as a Michael acceptor, particularly towards cysteine residues, has cemented its role in the development of targeted covalent inhibitors. The presence of the alkyne moiety provides a secondary handle for bioorthogonal chemistry, opening avenues for the creation of sophisticated chemical probes and multifunctional therapeutics. Future research will likely focus on fine-tuning the reactivity of the haloalkyne warhead and expanding its application to target other nucleophilic amino acids, further broadening the impact of this versatile chemical entity on drug discovery and chemical biology.

References

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Methodological & Application

Application Notes & Protocols: Bromopropiolic Acid for Selective Cysteine Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Site-selective modification of proteins is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), advanced proteomics probes, and tools for studying protein function. Cysteine, with its uniquely nucleophilic thiol side chain, presents an ideal target for such modifications due to its relatively low abundance and high reactivity.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the use of bromopropiolic acid (Br-C≡C-COOH), a versatile electrophilic reagent, for the chemoselective alkylation of cysteine residues. The reaction installs a terminal alkyne, a bioorthogonal handle, onto the protein, paving the way for subsequent functionalization via click chemistry. We will explore the underlying chemical principles, provide step-by-step experimental workflows, and offer insights into data analysis and troubleshooting.

Principle of the Method: The Chemistry of Cysteine Alkylation

The selective modification of cysteine residues by this compound is predicated on the high nucleophilicity of the cysteine side chain, particularly in its deprotonated thiolate form (Cys-S⁻).[4] This inherent reactivity allows it to readily attack electrophilic reagents like α-halo acids and electron-deficient alkynes.[1][5]

1.1. Mechanism of Action

The reaction between a cysteine thiol and this compound proceeds via a nucleophilic substitution mechanism. The thiolate anion acts as the nucleophile, attacking the carbon atom bearing the bromine atom. This displaces the bromide leaving group and forms a stable thioether bond. This process effectively and irreversibly attaches the propiolic acid moiety to the cysteine residue.

The key advantage of this modification is the introduction of a terminal alkyne. This alkyne group is a bioorthogonal "handle," meaning it is chemically inert in complex biological systems but can be specifically reacted with an azide-bearing partner molecule through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[6][7] This two-step approach allows for modular and efficient labeling of proteins with a wide array of probes, tags, or therapeutic payloads.

G cluster_0 Reaction Mechanism Protein_Cys Protein-Cys-S⁻ (Nucleophilic Thiolate) Transition Transition State Protein_Cys->Transition Nucleophilic Attack BPA Br—C≡C—COOH (this compound) BPA->Transition Product Protein-Cys-S—C≡C—COOH (Alkynylated Protein) Transition->Product Thioether Bond Formation Br_ion Br⁻ (Leaving Group) Transition->Br_ion G cluster_workflow Experimental Workflow A 1. Prepare Protein (Reduce with TCEP if needed) B 2. Buffer Exchange (Into amine-free buffer, pH 7.5) A->B D 4. Labeling Reaction (Add BPA, incubate 2-4h at RT) B->D C 3. Prepare Fresh BPA (100 mM stock in DMSO) C->D E 5. Quench Reaction (Add excess L-cysteine) D->E F 6. Purify Labeled Protein (Desalting column or dialysis) E->F G 7. Analysis & Storage (LC-MS, BCA, -80°C) F->G H 8. Downstream Application (Click Chemistry) G->H

Sources

Application Notes and Protocols for Bromopropiolic Acid as a Chemical Probe in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Protein Function with Bromopropiolic Acid, a Versatile Chemoproteomic Probe

In the dynamic landscape of proteomics and drug discovery, the ability to selectively label and identify proteins in their native environment is paramount to understanding complex biological processes and elucidating drug mechanisms of action. Chemical probes have emerged as indispensable tools in this pursuit, offering a means to covalently tag proteins of interest for subsequent enrichment and identification by mass spectrometry. Among the diverse arsenal of chemical probes, this compound stands out as a versatile and powerful reagent for activity-based protein profiling (ABPP) and other chemoproteomic applications.[1][2][3]

This technical guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound as a chemical probe in proteomics. We will delve into the underlying chemistry, experimental design considerations, and step-by-step workflows for protein labeling, bioorthogonal functionalization, and mass spectrometry-based analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chemical proteomics to accelerate their scientific discoveries.

The Chemical Logic of this compound: A Dual-Functionality Probe

This compound is a small, bifunctional molecule featuring two key reactive moieties: an electrophilic α-bromo group and a terminal alkyne. This unique combination of functionalities underpins its utility as a chemical probe.

  • The Electrophilic "Warhead": The α-bromo group acts as a reactive electrophile, capable of forming covalent bonds with nucleophilic amino acid residues on proteins. While cysteine is a primary target due to the high nucleophilicity of its thiol group, evidence from similar alkyl bromide-containing probes suggests a broader reactivity profile that can include other nucleophilic residues such as aspartate, glutamate, serine, threonine, histidine, and tyrosine. This broad reactivity can be advantageous for exploring a wider range of the proteome.

  • The Bioorthogonal "Handle": The terminal alkyne serves as a bioorthogonal handle for "click chemistry."[3][4][5][6] This Nobel Prize-winning reaction allows for the highly specific and efficient attachment of reporter tags, such as biotin for enrichment or a fluorophore for imaging, under mild, biocompatible conditions.[3][4][6] The two most common forms of click chemistry used in this context are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

This dual-functionality allows for a two-step workflow: first, the covalent labeling of proteins by the electrophilic warhead, followed by the selective attachment of a reporter tag to the alkyne handle for downstream analysis.

Experimental Design Considerations: Harnessing the Power of this compound

Before embarking on a chemoproteomic experiment using this compound, several key factors must be considered to ensure a successful outcome.

Probe Concentration and Incubation Time

The optimal concentration of this compound and the incubation time will vary depending on the biological system (e.g., cell lysate, intact cells), the abundance of the target protein(s), and the intrinsic reactivity of the targeted amino acid residues. It is crucial to perform pilot experiments to determine the optimal conditions that result in sufficient labeling of the target(s) without causing excessive off-target labeling or cellular toxicity.

Choice of Click Chemistry Reaction

The selection of the appropriate click chemistry method is critical and depends on the experimental context.

  • CuAAC: This copper-catalyzed reaction is highly efficient and proceeds rapidly. However, the copper catalyst can be toxic to living cells, making it more suitable for experiments with cell lysates or purified proteins.[4] The use of copper-chelating ligands can help mitigate this toxicity to some extent.[4]

  • SPAAC: This "copper-free" click chemistry utilizes a strained cyclooctyne derivative that reacts spontaneously with azides.[7][8][9][10] The absence of a toxic metal catalyst makes SPAAC the preferred method for labeling in living cells or whole organisms.[8]

Controls are Critical for Data Interpretation

As with any scientific experiment, the inclusion of appropriate controls is essential for validating the results and ensuring their accurate interpretation. Key controls for a this compound-based chemoproteomic experiment include:

  • Vehicle Control: A sample treated with the vehicle (e.g., DMSO) used to dissolve the this compound to account for any effects of the solvent.

  • No-Probe Control: A sample that is not treated with this compound but is otherwise processed identically to the experimental samples to identify non-specifically binding proteins.

  • Competition Control: Pre-incubation of the sample with a known inhibitor of the target protein before adding this compound. A decrease in the labeling of the target protein in the presence of the competitor provides evidence for specific binding.

Core Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the key stages of a chemoproteomic experiment using this compound. It is important to note that these are general protocols and may require optimization for specific applications.

Synthesis of 3-Bromopropiolic Acid

A standardized, publicly available protocol for the synthesis of 3-bromopropiolic acid is not readily found in the chemical literature. The synthesis of the related compound, 3-bromopropionic acid, typically involves the reaction of acrylonitrile with hydrogen bromide.[11][12] Researchers requiring 3-bromopropiolic acid may need to consult specialized organic synthesis literature or consider custom synthesis services.

Protocol 1: In Vitro Protein Labeling in Cell Lysate

This protocol describes the labeling of proteins in a complex mixture, such as a cell lysate.

Materials:

  • Cell lysate (prepared in a buffer compatible with your downstream analysis, e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound (stock solution in DMSO)

  • Protease inhibitor cocktail

  • Buffer for reaction (e.g., PBS, pH 7.4)

Procedure:

  • Lysate Preparation: Prepare cell lysate by standard methods, ensuring the buffer does not contain nucleophiles that could react with the probe (e.g., high concentrations of DTT). Add a protease inhibitor cocktail to prevent protein degradation. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1-5 mg/mL in the reaction buffer.

    • Add this compound from the stock solution to the desired final concentration (a starting point for optimization is 10-100 µM).

    • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle rotation. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a nucleophile such as dithiothreitol (DTT) to a final concentration of 10-20 mM to react with any excess this compound.

  • Proceed to Click Chemistry: The labeled lysate is now ready for the click chemistry reaction to attach a reporter tag.

Protocol 2: In Situ Protein Labeling in Live Cells

This protocol describes the labeling of proteins within intact, living cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • PBS

Procedure:

  • Cell Culture: Culture cells to the desired confluency under standard conditions.

  • Labeling:

    • Prepare a working solution of this compound in cell culture medium at the desired final concentration (a starting point for optimization is 1-10 µM).

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator. The incubation time should be optimized to maximize labeling while minimizing cytotoxicity.

  • Cell Lysis:

    • After incubation, wash the cells three times with cold PBS to remove any unreacted probe.

    • Lyse the cells using a lysis buffer compatible with the downstream click chemistry and proteomic analysis.

  • Proceed to Click Chemistry: The lysate containing the labeled proteins is now ready for the click chemistry reaction.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling proteins in cell lysates.

Materials:

  • Alkyne-labeled protein sample (from Protocol 1 or 2)

  • Azide-functionalized reporter tag (e.g., Biotin-Azide, Fluorescent-Azide)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate solution (freshly prepared, e.g., 50 mM in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or similar copper-chelating ligand (e.g., 10 mM in DMSO)

Procedure:

  • Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare the click chemistry reaction cocktail. For a 100 µL final reaction volume, the following can be used as a starting point (final concentrations):

    • 1 mM CuSO₄

    • 1 mM TCEP or 5 mM Sodium Ascorbate

    • 100 µM TBTA

    • 10-50 µM Azide-reporter tag

  • Initiate the Reaction: Add the reaction cocktail to the alkyne-labeled protein sample.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle shaking.

  • Sample Preparation for Mass Spectrometry: Proceed with protein precipitation (e.g., with acetone or methanol/chloroform) to remove excess reagents. The protein pellet can then be resolubilized in a buffer suitable for downstream processing (e.g., denaturation, reduction, alkylation, and tryptic digestion).

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for labeling proteins in living cells or when copper toxicity is a concern.[8]

Materials:

  • Azide-labeled protein sample (Note: For SPAAC, the probe would need to be azide-functionalized, and the reporter tag would contain the strained alkyne, or vice-versa. This protocol assumes an alkyne-labeled protein and an azide-reporter for consistency with the this compound probe).

  • Strained alkyne-functionalized reporter tag (e.g., DBCO-Biotin, DBCO-Fluorophore)

Procedure:

  • Prepare the Reaction Mixture:

    • To the alkyne-labeled protein sample (from Protocol 1 or 2), add the strained alkyne-reporter tag to a final concentration of 10-100 µM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction time may need to be optimized depending on the specific strained alkyne used.

  • Sample Preparation for Mass Spectrometry: Proceed with protein precipitation and subsequent steps as described for the CuAAC protocol.

Protocol 5: Enrichment and Mass Spectrometry Analysis

This protocol outlines the general workflow for enriching biotin-labeled proteins and preparing them for mass spectrometry analysis.

Materials:

  • Biotin-labeled protein sample

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., DTT)

  • Alkylation agent (e.g., iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Enrichment of Biotinylated Proteins:

    • Incubate the biotin-labeled protein lysate with streptavidin beads for 1-2 hours at room temperature with rotation to capture the labeled proteins.

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include buffers containing SDS, urea, and high salt concentrations.

  • On-Bead Digestion:

    • Resuspend the beads in a denaturation buffer containing a reducing agent (e.g., 10 mM DTT) and incubate for 30 minutes at 56°C.

    • Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide) and incubate for 30 minutes in the dark.

    • Wash the beads to remove excess reagents.

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the tryptic peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database to identify the labeled proteins and the specific sites of modification. The mass of the this compound adduct will need to be specified as a variable modification. The monoisotopic mass shift for the propargyl group (C₃H₁) is approximately 39.0235 Da.

Data Presentation and Interpretation

Quantitative Data Summary
ParameterThis compoundIodoacetamide (IAA)
Reactive Group α-bromo alkyneIodoacetyl
Primary Target CysteineCysteine
Other Potential Targets Asp, Glu, Ser, Thr, His, TyrLys, His, Met
Bioorthogonal Handle Terminal AlkyneNone
Monoisotopic Mass Shift +149.9343 Da (unreacted)+57.0215 Da
Clickable Functionality YesNo
Visualizations of Experimental Workflows

Chemoproteomic_Workflow cluster_labeling 1. Protein Labeling cluster_click 2. Click Chemistry cluster_analysis 3. Analysis Live_Cells Live Cells Cell_Lysate_Post_Labeling Cell_Lysate_Post_Labeling Live_Cells->Cell_Lysate_Post_Labeling Lysis Cell_Lysate Cell Lysate Labeled_Lysate Labeled_Lysate Cell_Lysate->Labeled_Lysate CuAAC CuAAC (in vitro) Tagged_Proteins Tagged_Proteins CuAAC->Tagged_Proteins SPAAC SPAAC (in vivo/in vitro) SPAAC->Tagged_Proteins Enrichment Biotin-Streptavidin Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Protein_ID Protein_ID Data_Analysis->Protein_ID Protein Identification & Site of Modification Bromopropiolic_Acid This compound Probe Bromopropiolic_Acid->Live_Cells Covalent Labeling Bromopropiolic_Acid->Cell_Lysate Covalent Labeling Reporter_Tag Azide/DBCO Reporter Tag Reporter_Tag->CuAAC Reporter_Tag->SPAAC Cell_Lysate_Post_Labeling->Labeled_Lysate Labeled_Lysate->CuAAC Labeled_Lysate->SPAAC Tagged_Proteins->Enrichment

Caption: General chemoproteomic workflow using this compound.

Caption: Covalent modification of a protein nucleophile by this compound.

Expertise & Experience: Causality Behind Experimental Choices

As a Senior Application Scientist, it is imperative to not only provide protocols but also to explain the rationale behind them. The choice of this compound as a chemical probe is often driven by the desire to cast a wide net in identifying potential drug targets or mapping active sites. Its presumed broad reactivity with various nucleophilic amino acids, a characteristic of α-halo carbonyl compounds, makes it a tool for discovery proteomics.

The inclusion of the alkyne handle is a deliberate design choice that leverages the power of bioorthogonal chemistry. This allows for the separation of the labeling event from the detection/enrichment step, providing greater flexibility and minimizing potential steric hindrance that a bulky reporter tag might introduce during the initial labeling.

The recommendation to perform dose-response and time-course experiments is not merely a procedural step but a critical aspect of ensuring the scientific rigor of the study. These experiments help to define a therapeutic window for the probe, where on-target labeling is maximized, and off-target and cytotoxic effects are minimized.

Trustworthiness: A Self-Validating System

The experimental design outlined in this guide incorporates several features that contribute to a self-validating system. The use of competitive inhibitors allows for the direct assessment of target engagement and specificity. If a known ligand for a protein prevents its labeling by this compound, it provides strong evidence that the probe is binding to the same site.

Furthermore, the identification of the specific amino acid residue modified by this compound through tandem mass spectrometry provides an additional layer of validation. The location of the modified residue within the protein's structure (e.g., in a known active site or binding pocket) can lend further credence to the biological relevance of the interaction.

Conclusion and Future Perspectives

This compound is a promising chemical probe for exploring the functional proteome. Its dual functionality as a reactive electrophile and a clickable handle provides a versatile platform for activity-based protein profiling and covalent ligand discovery. While the protocols provided in this guide offer a solid foundation for initiating experiments, it is crucial to remember that optimization is key to success.

Future advancements in this area may include the development of more refined haloalkyne probes with tailored reactivity profiles for specific classes of amino acids, as well as the integration of this compound-based proteomics with other "omics" technologies for a more holistic understanding of cellular processes. As our understanding of the proteome continues to expand, tools like this compound will undoubtedly play a pivotal role in unraveling the complexities of biology and disease.

References

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  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]

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  • Preparation method of 3-bromopropionate compound.
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  • A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. bioRxiv. [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]

  • Enriching Cysteine-Containing Peptides Using a Sulfhydryl-Reactive Alkylating Reagent with a Phosphonic Acid Group and Immobilized Metal Affinity Chromatography. NIH. [Link]

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  • Propanoic acid, 3-bromo-. the NIST WebBook. [Link]

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The Application of Electrophilic Alkynes in Activity-Based Protein Profiling: A Guide to Covalent Proteome Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Interrogating the Functional Proteome with Covalent Probes

In the landscape of chemical biology and drug discovery, understanding not just the presence but the functional state of proteins within a complex biological system is paramount. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology that provides a direct readout of the operational status of enzymes and other proteins.[1][2] Unlike traditional proteomic methods that quantify protein abundance, ABPP utilizes chemical probes that covalently modify active proteins, enabling their selective detection and identification.[3][4]

This guide focuses on a specific class of covalent probes: small, electrophilic alkynes. While a simple molecule like bromopropiolic acid is not a conventional ABPP probe, its core structure—an electrophilic center coupled with a bioorthogonal alkyne handle—represents the fundamental components of a powerful class of chemical tools. We will explore the utility of such electrophilic alkyne probes in profiling the reactivity of nucleophilic amino acid residues across the proteome. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also detailed, field-proven protocols for their application.

The Principle of Covalent Labeling with Electrophilic Alkynes

The cornerstone of this ABPP approach is the use of an activity-based probe (ABP) that consists of two key functional moieties: an electrophilic "warhead" and a reporter handle. In the context of our discussion, the warhead is an electrophilic alkyne, and the handle is the alkyne itself, which serves as a bioorthogonal group for subsequent derivatization via "click chemistry."[5][6]

The electrophilic nature of the probe allows it to form a stable, covalent bond with nucleophilic residues on proteins.[7] While alkyl bromides, a related class of electrophiles, are known to react with a variety of nucleophilic amino acids—including cysteine, aspartic acid, glutamic acid, serine, threonine, histidine, and tyrosine—cysteine is often the most reactive target due to the high nucleophilicity of its thiol side chain.[8] The precise reactivity of a given probe is influenced by the protein's local microenvironment, which can enhance the nucleophilicity of specific residues within an active or binding site.[9]

The alkyne handle is a crucial component for the versatility of this ABPP platform. Its small size minimizes steric hindrance, allowing the probe to readily access protein active sites in a cellular context.[6] Following the covalent labeling event, the alkyne can be selectively and efficiently derivatized with a reporter tag (e.g., a fluorophore or biotin) that bears a complementary azide group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[10][11] This two-step labeling strategy provides significant flexibility and is a cornerstone of modern chemical proteomics.[12]

Experimental Workflow: From Labeling to Visualization

A typical ABPP experiment using an electrophilic alkyne probe followed by in-gel fluorescence scanning can be broken down into several key stages. This workflow allows for the rapid visualization of probe-labeled proteins and can be adapted for competitive profiling to assess the selectivity of a small molecule inhibitor.[12]

ABPP_Workflow cluster_0 Step 1: Proteome Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Analysis Proteome Cell Lysate or Intact Cells LabeledProteome Covalently Labeled Proteome Proteome->LabeledProteome Incubation Probe Electrophilic Alkyne Probe Probe->LabeledProteome TaggedProteome Fluorescently Tagged Proteome LabeledProteome->TaggedProteome CuAAC Reaction Reporter Azide-Fluorophore Reporter Tag Reporter->TaggedProteome SDS_PAGE SDS-PAGE Separation TaggedProteome->SDS_PAGE GelScanner In-Gel Fluorescence Scanning SDS_PAGE->GelScanner Data Fluorescent Protein Bands GelScanner->Data

Caption: A generalized workflow for activity-based protein profiling using an electrophilic alkyne probe.

Detailed Protocols

Protocol 1: In Vitro Labeling of Proteomes with an Electrophilic Alkyne Probe

This protocol describes the labeling of proteins in a cell lysate.

Materials:

  • Cell lysate (prepared in a non-denaturing buffer, e.g., PBS, pH 7.4)

  • Electrophilic alkyne probe stock solution (e.g., 10 mM in DMSO)

  • DMSO (for vehicle control)

  • Microcentrifuge tubes

Procedure:

  • Proteome Preparation: Thaw the cell lysate on ice. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to 1-2 mg/mL with cold PBS.

  • Labeling Reaction Setup: Aliquot 50 µL of the adjusted cell lysate into microcentrifuge tubes for each condition (e.g., probe-treated and vehicle control).

  • Probe Addition:

    • For the experimental sample, add 0.5 µL of the 10 mM electrophilic alkyne probe stock solution to the lysate for a final concentration of 100 µM.

    • For the vehicle control, add 0.5 µL of DMSO.

  • Incubation: Gently vortex the samples and incubate at room temperature for 30-60 minutes. The optimal incubation time may need to be determined empirically for different probes and proteomes.

  • Proceed to Click Chemistry: After incubation, the labeled proteome is ready for the CuAAC reaction as described in Protocol 2.

Rationale: The use of a non-denaturing buffer is critical to maintain the native conformation and activity of the proteins, ensuring that the probe labels functionally relevant sites.[6] The final probe concentration and incubation time are key parameters that can be optimized to achieve a balance between robust labeling and minimizing off-target effects.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of a fluorescent reporter tag onto the alkyne-labeled proteome.

Materials:

  • Alkyne-labeled proteome from Protocol 1

  • Azide-fluorophore stock solution (e.g., 5 mM in DMSO, such as TAMRA-azide)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (5 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare Click Chemistry Cocktail: For each 50 µL labeling reaction, prepare a fresh click chemistry cocktail by sequentially adding the following reagents. Vortex after each addition.

    • 2 µL of 5 mM Azide-fluorophore (final concentration: 200 µM)

    • 1 µL of 50 mM TCEP (final concentration: 1 mM)

    • 1 µL of 5 mM TBTA (final concentration: 100 µM)

    • 1 µL of 50 mM CuSO₄ (final concentration: 1 mM)

  • Add Cocktail to Labeled Proteome: Add 5 µL of the freshly prepared click chemistry cocktail to each 50 µL sample of alkyne-labeled proteome.

  • Incubation: Vortex the samples and incubate at room temperature for 1 hour, protected from light.

  • Quench Reaction and Prepare for SDS-PAGE: Add 20 µL of 4x SDS-PAGE loading buffer to each sample. Heat the samples at 95°C for 5 minutes.

Rationale: TCEP is a reducing agent that reduces Cu(II) to the catalytically active Cu(I) species. TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves the efficiency of the reaction.[10] The reaction is performed in a specific order of reagent addition to ensure optimal conditions for the cycloaddition.

Protocol 3: In-Gel Fluorescence Scanning and Analysis

This protocol describes the visualization of the fluorescently labeled proteins.

Materials:

  • Samples prepared in SDS-PAGE loading buffer from Protocol 2

  • Polyacrylamide gels (appropriate percentage for the proteins of interest)

  • SDS-PAGE running buffer and electrophoresis apparatus

  • Fluorescence gel scanner equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., for TAMRA, excitation ~543 nm, emission ~568 nm)

Procedure:

  • SDS-PAGE: Load 20-25 µL of each sample onto the polyacrylamide gel. Run the gel according to standard procedures to separate the proteins by molecular weight.

  • In-Gel Fluorescence Scanning: After electrophoresis, carefully remove the gel from the apparatus. Do not fix or stain the gel with Coomassie or other protein stains at this stage.

  • Imaging: Place the gel on the imaging surface of the fluorescence gel scanner. Scan the gel using the appropriate laser and filter set for the fluorophore used.

  • Data Analysis: The resulting image will show fluorescent bands corresponding to proteins that have been covalently modified by the electrophilic alkyne probe. The intensity of the bands is proportional to the extent of labeling. Compare the banding pattern between the probe-treated and vehicle-treated lanes to identify specific targets.

Rationale: In-gel fluorescence scanning provides a direct and sensitive method for visualizing the labeled proteins without the need for western blotting or other affinity-based detection methods.[5][13] This technique is particularly useful for assessing the overall labeling profile of a probe and for competitive profiling experiments.

Mechanism of Covalent Modification

The reaction between an electrophilic alkyne probe and a nucleophilic amino acid residue, such as cysteine, proceeds via a nucleophilic substitution or addition reaction. The electron-withdrawing nature of the alkyne group can enhance the electrophilicity of an adjacent carbon, making it susceptible to attack by a nucleophile.

Covalent_Modification cluster_0 Reaction Mechanism Reactants Protein-Cys-SH + Br-C≡C-R Transition [Protein-Cys-Sδ- ... Cδ+ ... Brδ- ... C≡C-R]‡ Reactants->Transition Nucleophilic Attack Products Protein-Cys-S-C≡C-R + HBr Transition->Products Bond Formation & Leaving Group Departure

Caption: A simplified representation of the covalent modification of a cysteine residue by a hypothetical this compound derivative.

Quantitative Data Summary

ParameterTypical RangeRationale
Proteome Concentration 1-2 mg/mLSufficient protein for detection while minimizing non-specific interactions.
Probe Concentration 10-100 µMBalances effective labeling with potential for off-target effects.[5]
Labeling Incubation Time 30-60 minAllows for sufficient reaction time without significant protein degradation.
Click Chemistry Reagents
Azide-Fluorophore100-200 µMEnsures complete reaction with the alkyne-labeled proteins.
TCEP1 mMMaintains a reducing environment for the copper catalyst.
TBTA100 µMStabilizes the active Cu(I) catalyst.[10]
CuSO₄1 mMSource of the copper catalyst.
Click Incubation Time 60 minSufficient time for the CuAAC reaction to go to completion.

Conclusion and Future Perspectives

Electrophilic alkyne probes are versatile tools in the chemical biology arsenal for interrogating protein function. The protocols and principles outlined in this guide provide a robust framework for their application in ABPP. The combination of a reactive electrophilic warhead with a bioorthogonal alkyne handle allows for flexible and sensitive detection of protein targets in complex biological systems. Future advancements in probe design, including the development of novel electrophilic warheads with different reactivity profiles, will continue to expand the scope of ABPP and provide deeper insights into the functional proteome. The integration of these chemical proteomic strategies with advanced mass spectrometry will further enhance our ability to identify and quantify the targets of covalent probes, accelerating the discovery of new therapeutic agents and diagnostic markers.

References

  • Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry, 2022. [Link]

  • Alkyne stereoprobes for mapping electrophilic small molecule-protein interactions in cells. ResearchGate, 2021. [Link]

  • Activity-Based Probes for 15-lipoxygenase-1. PubMed Central, 2016. [Link]

  • The Manufacturing Process of DL-2-Bromopropionic Acid: A Chemical Synthesis Overview. Ningbo Inno Pharmchem Co., Ltd.. [Link]

  • Gel-ABPP of alkyne stereoprobes in human cancer cells. ResearchGate, 2021. [Link]

  • Preparation of 2-bromopropionic acid. PrepChem.com. [Link]

  • Activity-Based Probes for Studying the Activity of Flavin-Dependent Oxidases and for the Protein Target Profiling of Monoamine Oxidase Inhibitors. PubMed Central, 2013. [Link]

  • Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. PubMed Central, 2014. [Link]

  • Activity-Based Probes for 15-Lipoxygenase-1. University of Groningen research portal, 2016. [Link]

  • Activity-based protein profiling: A graphical review. PubMed Central, 2022. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv, 2022. [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. PubMed Central, 2009. [Link]

  • Reactive chemistry for covalent probe and therapeutic development. PubMed Central, 2021. [Link]

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PubMed Central, 2016. [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. ResearchGate, 2009. [Link]

  • Chemoproteomic methods for covalent drug discovery. PubMed Central, 2022. [Link]

  • The use of 3-bromopropionic acid for the determination of protein thiol groups. PubMed, 1973. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. PubMed, 2023. [Link]

  • Activity-based proteomics. Wikipedia. [Link]

  • Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. PubMed Central, 2023. [Link]

  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI, 2022. [Link]

  • ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 2021. [Link]

  • Principle of competitive ABPP. ResearchGate, 2016. [Link]

  • An activity-based probe targeting non-catalytic, highly conserved amino acid residues within bromodomains. ChemRxiv, 2020. [Link]

  • 2-Br Propionic Acid Physical Properties. Sciencemadness.org, 2005. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI, 2021. [Link]

  • 2-Amino-3-bromopropanoic acid. PubChem. [Link]

  • Reaction of beta-propiolactone with amino acids and its specificity for methionine. PubMed, 1968. [Link]

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Application Notes and Protocols for Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Bioconjugation Strategies using Bromopropiolic Acid and its Analogs

A Note on 3-Bromopropiolic Acid:

Initial searches for bioconjugation strategies utilizing 3-bromopropiolic acid did not yield established protocols or widespread applications in the scientific literature. This may be due to a variety of factors, including potential instability of the molecule or challenging synthetic routes for its functionalization in a manner suitable for bioconjugation.

However, a closely related and extensively documented compound, 3-bromopropionic acid (3-BPA) , is a versatile bifunctional reagent used in bioconjugation.[1][2] This document will provide detailed application notes and protocols for the use of 3-bromopropionic acid in the modification of proteins and other biomolecules. The principles and techniques described herein can serve as a foundational guide for researchers interested in the application of small brominated carboxylic acids in bioconjugation.

Bioconjugation with 3-Bromopropionic Acid: A Technical Guide

Introduction

3-Bromopropionic acid is a valuable building block in organic synthesis and has found significant application in biochemical research as a protein-modifying agent.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a reactive alkyl bromide, allows for its use as a linker in the development of more complex molecules such as antibody-drug conjugates (ADCs), although its direct use as a linker is less common than its incorporation into larger, more complex linker designs.[1] The primary utility of 3-BPA in bioconjugation stems from the reactivity of the bromo group, which acts as an electrophile, readily participating in nucleophilic substitution reactions with amino acid residues on proteins.[1]

The most common application of 3-bromopropionic acid in a biochemical context is as an alkylating agent, particularly for the modification of cysteine residues.[3][4] This makes it a useful tool for probing protein structure and function, as well as for the development of bioconjugates.[1]

Reaction Mechanism: Alkylation of Nucleophilic Amino Acid Residues

The primary mechanism of bioconjugation with 3-bromopropionic acid is an SN2 (bimolecular nucleophilic substitution) reaction. The electrophilic carbon atom bearing the bromine is attacked by a nucleophilic side chain of an amino acid residue, resulting in the displacement of the bromide ion and the formation of a stable covalent bond.

The thiol group of cysteine is the most potent nucleophile among the proteinogenic amino acids under physiological conditions, making it the primary target for alkylation by 3-bromopropionic acid.[3] The high reactivity of the thiolate anion (Cys-S⁻) towards the electrophilic carbon of 3-BPA leads to the formation of a stable thioether bond.[3] This reaction is most efficient at a pH range of 7.0 to 8.5, where a significant portion of the cysteine thiol groups are deprotonated to the more nucleophilic thiolate form.[3] The resulting S-carboxyethylcysteine is stable and does not undergo the intramolecular cyclization that can be observed with S-carboxymethylcysteine (formed from the reaction with iodoacetic acid).[4]

While cysteine is the primary target, other nucleophilic amino acid residues can also be modified by 3-BPA, especially under non-optimal reaction conditions.[3] Understanding these potential side reactions is crucial for ensuring the specificity of the conjugation and for the correct interpretation of experimental results.

  • Histidine: The imidazole ring of histidine can be alkylated. This reaction is pH-dependent and becomes more significant at pH values above 6.[3]

  • Lysine: The ε-amino group of lysine can be modified. However, this reaction is generally much slower than the reaction with cysteine and typically requires a higher pH (>9.0) for the amine to be sufficiently deprotonated and nucleophilic.[3]

  • Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This can occur even at neutral or slightly acidic pH.[3]

To maximize selectivity for cysteine, it is recommended to perform the reaction at a pH between 7.0 and 8.5.[3]

Data Presentation
Amino Acid ResidueSide Chain Functional GrouppKa of Side ChainOptimal pH for ReactionRelative Reactivity with 3-BPANotes
Cysteine Thiol (-SH)~8.3 - 8.67.5 - 8.5++++The primary and most reactive target.[3]
Histidine Imidazole~6.0> 6.5++Reactivity increases significantly as pH rises above its pKa.[3]
Lysine ε-Amino (-NH₂)~10.5> 9.0+Generally low reactivity at physiological pH.[3]
Methionine Thioether (-S-CH₃)N/ANeutral to slightly acidic+Can form a sulfonium ion.[3]
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis p_prep Protein Preparation (Dissolve in buffer, reduce if necessary) mix Incubate Protein and 3-BPA (Controlled pH, temperature, and time) p_prep->mix Add protein solution r_prep Reagent Preparation (Dissolve 3-BPA) r_prep->mix Add 3-BPA solution quench Quench Reaction (Add excess L-cysteine or β-mercaptoethanol) mix->quench Stop reaction purify Purify Conjugate (Desalting column or dialysis) quench->purify Remove excess reagents analyze Characterize Conjugate (Mass spectrometry, etc.) purify->analyze Analyze purified product

Caption: Workflow for protein bioconjugation with 3-bromopropionic acid.

Experimental Protocols

This protocol is designed to maximize the selective modification of cysteine residues while minimizing off-target reactions.[3]

Materials:

  • Protein of interest

  • 3-Bromopropionic acid (3-BPA)

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.5

  • Reducing agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to free up cysteine residues for modification, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: Avoid thiol-containing reducing agents like DTT or β-mercaptoethanol at this stage as they will react with 3-BPA.

  • Reagent Preparation:

    • Prepare a stock solution of 3-BPA (e.g., 1 M in water or an organic solvent like DMF if solubility is an issue). The stock solution should be prepared fresh.

  • Conjugation Reaction:

    • Add a 10- to 100-fold molar excess of 3-BPA to the protein solution. The optimal excess will depend on the protein and the number of cysteine residues to be modified and should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential side reactions.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. This will consume any unreacted 3-BPA.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Remove excess 3-BPA and the quenching reagent by passing the reaction mixture through a desalting column (e.g., G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Alternatively, the bioconjugate can be purified by dialysis against a large volume of buffer.

  • Characterization:

    • The extent of modification can be determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF) by observing the mass shift corresponding to the addition of the propionic acid moiety (+88 Da for each modification).

    • Be aware of potential artifacts during mass spectrometry analysis, such as over-alkylation or hydrolysis of 3-BPA to 3-hydroxypropionic acid in the reaction solution.[3]

Troubleshooting and Optimization
ProblemPossible CauseSolution
Low or no modification of the target protein 1. Suboptimal pH for the deprotonation of the target residue. 2. Presence of competing nucleophiles in the buffer (e.g., Tris, DTT). 3. Insufficient excess of 3-BPA.1. Ensure the reaction buffer pH is between 7.0 and 8.5 for cysteine modification. 2. Use a non-nucleophilic buffer like phosphate or HEPES. 3. Increase the molar excess of 3-BPA.
Off-target modifications observed 1. Reaction pH is too high, leading to deprotonation and reaction with lysine. 2. Reaction time is too long or temperature is too high.1. Lower the reaction pH to be more specific for cysteine (e.g., pH 7.0-7.5). 2. Reduce the reaction time or perform the reaction at a lower temperature (e.g., 4°C).
Protein precipitation 1. High concentration of organic solvent from the 3-BPA stock solution. 2. Modification of residues critical for protein solubility.1. Minimize the volume of organic solvent added. 2. Optimize the reaction conditions (pH, reagent excess) to reduce the extent of modification.
Conclusion

3-Bromopropionic acid is a readily available and effective reagent for the alkylation of nucleophilic amino acid residues, with a strong preference for cysteine. Its application in bioconjugation allows for the stable modification of proteins and other biomolecules. By carefully controlling the reaction conditions, particularly pH, researchers can achieve a high degree of selectivity for cysteine residues. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of 3-bromopropionic acid in bioconjugation strategies.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Off-Target Modifications of Amino Acids by 3-Bromopropionic Acid. BenchChem.
  • Bradbury, A. F., & Smyth, D. G. (1973). The use of 3-bromopropionic acid for the determination of protein thiol groups. Biochemical Journal, 131(4), 637–642. Available at: [Link]

  • BenchChem Technical Support Team. (2025). The Versatility of 3-Bromopropionic Acid in Medicinal Chemistry: A Technical Guide. BenchChem.

Sources

Application Notes & Protocols: Bromopropiolic Acid as a Versatile Precursor for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel bioactive molecules in drug discovery necessitates the efficient construction of diverse and complex chemical libraries. Trifunctional building blocks, which offer multiple points for chemical modification, are invaluable tools in this endeavor. Bromopropiolic acid, a compact molecule featuring an alkyne, a carboxylic acid, and a bromo-substituent, represents a uniquely versatile precursor for diversity-oriented synthesis. This guide provides an in-depth exploration of its reactivity, application notes for key synthetic transformations, and detailed, field-proven protocols for its use in generating structurally rich molecular scaffolds.

Introduction: The Strategic Value of this compound

This compound is a powerful building block in medicinal chemistry and chemical biology. Its value lies in the orthogonal reactivity of its three functional groups:

  • The Alkyne: Serves as a linchpin for carbon-carbon bond formation, primarily through cycloaddition and cross-coupling reactions. It provides rigidity and defined geometry to the resulting scaffolds.

  • The Carboxylic Acid: Offers a handle for amide bond formation, esterification, or can be used to modulate solubility and pharmacokinetic properties.

  • The Bromoalkyne: Functions as a reactive electrophile, enabling participation in a suite of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

This trifecta of reactivity allows for the systematic and divergent synthesis of chemical libraries from a single, readily accessible starting material. The ability to selectively address each functional group provides chemists with precise control over the final molecular architecture.

dot graph "Bromopropiolic_Acid_Reactivity_Hub" { layout=neato; node [shape=Mrecord, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Central Node BPA [label="this compound| Alkyne| Carboxylic Acid| Bromo Substituent", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Type Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cycloaddition [label="[3+2] Cycloadditions\n(e.g., Isoxazoles)"]; Sonogashira [label="Sonogashira Coupling\n(Aryl/Vinyl Alkynes)"]; Esterification [label="Esterification / Amidation"]; Decarboxylation [label="Decarboxylative Coupling"];

// Edges connecting functional groups to reactions BPA:f0 -> Cycloaddition [color="#34A853", label="Dipolarophile"]; BPA:f2 -> Sonogashira [color="#EA4335", label="Electrophile"]; BPA:f1 -> Esterification [color="#FBBC05", label="Nucleophilic Acyl Sub."]; BPA:f0 -> Decarboxylation [color="#5F6368", label="Pro-nucleophile"]; }

Caption: Reactivity map of this compound.

Physicochemical Properties & Safe Handling

While this compound is a versatile reagent, it is also a corrosive and toxic substance that requires careful handling.[1]

PropertyValue
CAS Number 590-93-2
Molecular Formula C₃HBrO₂
Molecular Weight 148.95 g/mol
Appearance White to off-white crystalline solid
Melting Point 85-88 °C
Boiling Point Decomposes

Safety Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[2] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[2][3] A face shield is recommended for handling larger quantities.[3]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[3] It is corrosive and causes severe skin burns and eye damage.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] It should be stored in a corrosives-compatible area.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.[3][4]

Key Synthetic Transformations for Library Synthesis

The strategic power of this compound is best demonstrated through its application in robust and versatile chemical reactions. Below are key examples that form the foundation for library development.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[5] In the context of this compound, the bromo-substituent acts as the electrophilic partner, allowing for the direct attachment of aryl or vinyl groups to the alkyne backbone. This reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6]

Causality and Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation from the copper acetylide and reductive elimination to yield the product.[7] The copper cycle facilitates the formation of the key copper(I) acetylide intermediate from the terminal alkyne.[7] The choice of ligand, base, and solvent is critical for efficient catalysis. Bulky, electron-rich phosphine ligands often promote the oxidative addition step, while the amine base is crucial for both regenerating the Pd(0) catalyst and deprotonating the alkyne.[8]

Sonogashira_Workflow

Caption: Standard workflow for Sonogashira cross-coupling.

[3+2] Cycloaddition Reactions

Cycloaddition reactions are powerful tools for rapidly constructing heterocyclic rings. The alkyne moiety of this compound derivatives serves as an excellent dipolarophile in [3+2] cycloadditions, reacting with 1,3-dipoles to form five-membered heterocycles.[9] This strategy is highly effective for synthesizing libraries of isoxazoles, pyrazoles, and triazoles, which are privileged scaffolds in medicinal chemistry.

Causality and Mechanistic Insight: The reaction involves the concerted or stepwise addition of a 1,3-dipole (e.g., a nitrile oxide, diazomethane, or an azide) across the alkyne. The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory.[10] The electron-withdrawing nature of the adjacent carboxylate and bromo-substituents on the this compound core can significantly influence the reaction's regiochemical outcome.[10]

dot graph "Cycloaddition_Mechanism" { node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];

}

Caption: General mechanism of a [3+2] cycloaddition reaction.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials.[11] This approach embodies the principles of efficiency and atom economy, making it ideal for library synthesis.[12] this compound and its derivatives can participate in MCRs, leveraging their multiple reactive sites to rapidly build molecular complexity.

Example Application: Ugi-type Reactions While a classic Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, variations can be designed where a this compound derivative acts as the acidic component.[12] This allows for the direct incorporation of the bromoalkyne functionality into the resulting peptidomimetic scaffold, providing an additional handle for post-MCR diversification via Sonogashira coupling or other transformations.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. A thorough risk assessment should be conducted before any experiment.

Protocol 1: Synthesis of Ethyl 3-(p-tolyl)propiolate via Sonogashira Coupling

This protocol details the coupling of ethyl 3-bromopropiolate (derived from this compound) with 4-iodotoluene.

Materials:

  • Ethyl 3-bromopropiolate (1.0 equiv)

  • 4-Iodotoluene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-bromopropiolate, 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with dry nitrogen or argon gas three times to establish an inert atmosphere.

  • Add anhydrous THF via syringe, followed by the dropwise addition of triethylamine.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl 3-(p-tolyl)propiolate.

Protocol 2: Synthesis of a 3-Bromo-5-phenylisoxazole-4-carboxylate Derivative

This protocol describes the [3+2] cycloaddition between an ester of this compound and a nitrile oxide generated in situ.

Materials:

  • Ethyl 3-bromopropiolate (1.0 equiv)

  • Benzaldehyde oxime (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Pyridine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde oxime in anhydrous DCM.

  • Add N-Chlorosuccinimide portion-wise to the solution at 0 °C (ice bath) and stir for 30 minutes. This generates the corresponding hydroximoyl chloride.

  • To the mixture, add ethyl 3-bromopropiolate.

  • Slowly add a solution of pyridine in DCM dropwise at 0 °C. The pyridine acts as a base to generate the nitrile oxide in situ.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purify the resulting crude residue by flash column chromatography (hexane/ethyl acetate) to yield the desired isoxazole product.

Conclusion

This compound is a uniquely powerful and versatile precursor for the synthesis of diverse chemical libraries. Its three distinct functional groups offer orthogonal reactivity that can be exploited through high-yield, robust reactions such as Sonogashira couplings and [3+2] cycloadditions. By providing multiple handles for diversification, this building block enables researchers to rapidly and efficiently explore vast regions of chemical space, accelerating the discovery of novel molecules with potential therapeutic applications. The protocols and strategies outlined in this guide serve as a foundational framework for leveraging the full synthetic potential of this remarkable reagent.

References

  • CDH Fine Chemical. (n.d.).
  • SD Fine-Chem. (n.d.).
  • Fisher Scientific. (n.d.).
  • Agilent Technologies, Inc. (2019).
  • Sigma-Aldrich. (2025).
  • NIH. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Guidechem. (2023). How is 2-Bromopropionic Acid Prepared?.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • TCI Chemicals. (n.d.). Multicomponent Reaction (MCR).
  • NIH. (n.d.). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene.
  • NIH. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.
  • NIH. (n.d.). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)

Sources

Application Notes and Protocols for Covalent Inhibitor Screening with Bromopropiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Irreversible Advantage in Drug Discovery

The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent, irreversible bond with their protein targets. This class of therapeutics offers distinct advantages, including prolonged duration of action, enhanced potency, and the ability to target shallow binding pockets that are often intractable for non-covalent binders. At the forefront of identifying these valuable molecules is the powerful technique of covalent inhibitor screening. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of bromopropiolic acid as a versatile and effective tool in chemoproteomic screening campaigns to discover novel covalent inhibitors.

This compound (3-bromoprop-2-ynoic acid) is a small, reactive fragment containing both a bromine atom, a good leaving group, and a terminal alkyne. This unique combination of functional groups allows it to act as a potent covalent modifier of nucleophilic amino acid residues on proteins. The terminal alkyne serves as a bioorthogonal handle, enabling the subsequent attachment of reporter tags, such as biotin or fluorescent dyes, via "click chemistry." This two-step approach allows for the sensitive and specific enrichment and identification of covalently modified proteins from complex biological mixtures using mass spectrometry-based proteomics.

This guide will delve into the mechanistic underpinnings of this compound's reactivity, provide detailed, field-proven protocols for its application in covalent inhibitor screening, and offer insights into the analysis and validation of potential hits.

The Science Behind this compound's Utility

Chemical Structure and Properties

This compound is a simple yet powerful chemical probe with the following structure:

Structure of this compound Chemical Formula: C₃HBrO₂ IUPAC Name: 3-bromoprop-2-ynoic acid[1]

The key to its utility lies in the electronic properties of its functional groups. The electron-withdrawing carboxylic acid and alkyne groups activate the carbon-bromine bond, making the terminal carbon susceptible to nucleophilic attack.

Mechanism of Covalent Modification: A Tale of Nucleophilic Attack

This compound primarily targets nucleophilic amino acid residues within proteins. The reaction proceeds via a nucleophilic substitution mechanism where a lone pair of electrons from a nucleophilic side chain attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond.

While cysteine is often the most reactive residue due to the high nucleophilicity of its thiol group, studies with similar alkyl bromide-containing probes have shown reactivity with a broader range of nucleophilic amino acids.[2][3] This includes:

  • Cysteine (thiol group): Highly reactive, leading to a thioether bond.

  • Lysine (ε-amino group): Can be modified to form a secondary amine.

  • Histidine (imidazole ring): The nitrogen atoms in the imidazole ring can act as nucleophiles.

  • Serine and Threonine (hydroxyl groups): Can form ether linkages, though generally less reactive than thiols or amines.

  • Aspartate and Glutamate (carboxyl groups): Can form ester bonds.

  • Tyrosine (phenolic hydroxyl group): Can also be a target for modification.

This broad reactivity profile, with a preference for highly nucleophilic and often catalytically important residues, makes this compound a valuable tool for exploring the "ligandable" proteome.

The covalent modification of a target protein by bromopriolic acid is the initial and crucial step in the screening workflow. The subsequent "click" reaction allows for the visualization and identification of these modified proteins.

Visualizing the Workflow: From Covalent Labeling to Hit Identification

The overall experimental workflow for a covalent inhibitor screen using bromopriolic acid is a multi-step process that combines chemical biology and proteomics.

Covalent_Inhibitor_Screening_Workflow cluster_treatment Cell/Lysate Treatment cluster_labeling Bioorthogonal Labeling cluster_analysis Proteomic Analysis cluster_validation Hit Validation start Biological Sample (Cells or Lysate) treatment Incubate with This compound start->treatment click_chem Click Chemistry (e.g., CuAAC with Azide-Biotin) treatment->click_chem enrichment Streptavidin Enrichment of Biotinylated Proteins click_chem->enrichment digestion On-Bead Digestion (e.g., Trypsin) enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Hit Identification lcms->data_analysis validation Orthogonal Validation (e.g., Western Blot, ITC) data_analysis->validation

Sources

Labeling cell lysates with Bromopropiolic acid for target identification.

Author: BenchChem Technical Support Team. Date: January 2026

Covalent Target Identification in Cell Lysates Using Bromopropiolic Acid: A Chemical Proteomics Approach

Introduction: Unmasking Protein Targets with Covalent Probes

The identification of protein targets is a cornerstone of modern drug discovery and chemical biology. Understanding how a small molecule exerts its effect within the complex cellular proteome is critical for elucidating its mechanism of action, predicting off-target effects, and optimizing lead compounds.[1][2] Phenotypic screening, while powerful, often yields active compounds with unknown molecular targets, creating a significant bottleneck in their development.[3] Chemical proteomics has emerged as a robust solution to this challenge, providing powerful tools to map small molecule-protein interactions directly in a biological context.[1][2][4]

This application note details a comprehensive workflow for identifying the protein targets of covalently-acting small molecules using a two-step labeling strategy in cell lysates. We focus on the use of This compound , a versatile chemical probe. This probe is an example of an activity-based probe (ABP) that contains both a reactive group (an electrophilic alkylating agent) and a bioorthogonal handle (a terminal alkyne).[5][6] The probe first covalently modifies nucleophilic residues on its protein targets within a cell lysate. Subsequently, the alkyne handle is used for the highly specific, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag, such as biotin.[5][7] This enables the selective enrichment of labeled proteins for subsequent identification by mass spectrometry (MS).[2][5] This methodology provides a powerful platform for proteome-wide ligand discovery and the expansion of the "druggable" proteome.[3][8]

Principle of the Method

The strategy relies on a sequential, three-stage process: Covalent Labeling, Bioorthogonal Ligation, and Affinity Enrichment.

  • Covalent Labeling: this compound is an α,β-unsaturated carbonyl compound that acts as an alkylating agent.[6] It readily forms covalent bonds with nucleophilic amino acid residues on proteins, such as the thiol group of cysteine.[6] Incubating the probe with a total cell lysate allows for the labeling of all accessible and reactive protein targets.

  • Bioorthogonal Ligation (Click Chemistry): The terminal alkyne on the covalently attached probe serves as a handle for a secondary labeling step. The CuAAC reaction is employed to ligate an azide-functionalized reporter tag (e.g., Azide-Biotin) to the alkyne.[5][7] This reaction is highly efficient, specific, and bioorthogonal, meaning it proceeds with high fidelity in a complex biological milieu without cross-reacting with native biomolecules.[4]

  • Affinity Enrichment & Identification: The newly installed biotin tag facilitates the highly selective capture of probe-labeled proteins using streptavidin-functionalized affinity resins (e.g., agarose or magnetic beads).[5][9] The strong and specific interaction between biotin and streptavidin allows for stringent washing conditions, effectively removing non-specifically bound proteins.[10][11] The enriched proteins are then typically digested into peptides directly on the beads and subsequently identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

Visualizing the Core Chemistry

Below is a diagram illustrating the fundamental chemical transformations in this workflow.

cluster_0 Step 1: Covalent Labeling cluster_1 Step 2: Click Chemistry (CuAAC) P Protein-Nucleophile (e.g., Cys-SH) Adduct Covalently Labeled Protein (Alkyne Handle) P->Adduct + BPA This compound (Probe) Adduct->Adduct2 Reaction in Lysate AzideBiotin Azide-Biotin (Reporter Tag) TaggedProtein Biotinylated Target Protein Adduct2->TaggedProtein + Adduct2->TaggedProtein Cu(I), Ligand Ascorbate

Caption: Chemical principle of the two-step target identification strategy.

Detailed Protocols

This section provides a step-by-step guide for performing target identification using this compound in cell lysates.

Materials and Reagents
Reagent / MaterialRecommended SourceNotes
Cell Culture
Adherent or suspension cellsATCC or similarGrow to ~80-90% confluency.
Phosphate-Buffered Saline (PBS), pH 7.4Standard vendorKeep sterile and chilled on ice.
Lysis & Labeling
Lysis BufferSee Table 2 for recipePrepare fresh and keep on ice.
Protease Inhibitor CocktailStandard vendorUse EDTA-free cocktail.
This compound ProbeChemical supplierPrepare fresh stock in DMSO (e.g., 100 mM).
BCA Protein Assay KitStandard vendorFor protein concentration determination.
Click Chemistry
Azide-PEG3-BiotinClick chemistry vendorPrepare fresh 10 mM stock in DMSO.
Copper(II) Sulfate (CuSO₄)Sigma-AldrichPrepare fresh 50 mM stock in H₂O.[14]
Sodium AscorbateSigma-AldrichPrepare fresh 500 mM stock in H₂O.[14]
THPTA LigandClick chemistry vendorPrepare fresh 100 mM stock in H₂O.[15]
Enrichment & MS Prep
Streptavidin Agarose Resin or Magnetic BeadsThermo Fisher, NEBPre-wash beads according to manufacturer's instructions.
Wash Buffer 1 (e.g., 1% SDS in PBS)Lab-preparedFor stringent washing.
Wash Buffer 2 (e.g., 8 M Urea in 100 mM Tris)Lab-preparedFor final washes before digestion.
Dithiothreitol (DTT)Standard vendorFor reduction.
Iodoacetamide (IAA)Standard vendorFor alkylation.
Trypsin, MS-gradePromegaFor on-bead protein digestion.

Table 1: Key materials and reagents required for the workflow.

ComponentFinal ConcentrationAmount for 10 mL
Tris-HCl, pH 7.550 mM500 µL of 1 M stock
NaCl150 mM300 µL of 5 M stock
EDTA1 mM20 µL of 0.5 M stock
NP-40 or Triton X-1001% (v/v)100 µL
Deionized H₂O-to 10 mL
Protease Inhibitor Cocktail1XAdd just before use

Table 2: Example recipe for a standard cell lysis buffer.

Phase 1: Preparation of Cell Lysate

Causality: The goal of this phase is to efficiently rupture the cells to release all proteins into a soluble fraction while preventing their degradation.[16] Using a detergent-based lysis buffer helps solubilize proteins, and the inclusion of protease inhibitors is critical to maintain protein integrity.[17] All steps should be performed at 4°C to minimize enzymatic activity.

  • Cell Harvest: For adherent cells, wash the monolayer twice with ice-cold PBS, then scrape cells into a fresh volume of cold PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (supplemented with 1X Protease Inhibitor Cocktail) at a ratio of approximately 1 mL per 1x10⁷ cells.

  • Incubation & Disruption: Incubate the suspension on ice for 30 minutes with gentle vortexing every 10 minutes. For more robust lysis, sonicate the sample with short pulses (e.g., 3 x 10-second pulses) on ice.[18]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris and insoluble material.[19]

  • Quantification: Carefully collect the supernatant (this is the proteome lysate). Determine the total protein concentration using a BCA or Bradford protein assay. Aliquot the lysate and store at -80°C or proceed directly to labeling.

Phase 2: Covalent Labeling with this compound

Causality: This is the target discovery step. The concentration of the probe and incubation time are critical parameters. Too high a concentration can lead to non-specific labeling, while too low a concentration may not label low-abundance targets. Optimization is key and should be determined empirically for each biological system.

  • Proteome Dilution: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer. Use at least 1 mg of total protein per experimental condition for robust MS analysis.

  • Probe Addition: Add this compound from a concentrated DMSO stock to the lysate. A final concentration range of 10-100 µM is a good starting point for optimization. Ensure the final DMSO concentration does not exceed 1-2% (v/v).

  • Control Sample: Prepare a parallel control sample by adding an equivalent volume of DMSO (vehicle) to the lysate. This control is essential to distinguish specifically labeled proteins from background binders.

  • Incubation: Incubate the reactions for 1-2 hours at room temperature with gentle rotation.

Phase 3: Click Reaction (CuAAC)

Causality: This step attaches the biotin reporter tag for enrichment. The order of reagent addition is crucial to ensure the copper catalyst is in its active Cu(I) state.[14] A pre-mixed "click cocktail" is often used. The THPTA ligand stabilizes the Cu(I) ion, preventing protein precipitation and increasing reaction efficiency.[15][20]

  • Prepare Click Reagents (Freshly made):

    • Azide-PEG3-Biotin: 10 mM in DMSO

    • Copper(II) Sulfate: 50 mM in H₂O

    • THPTA Ligand: 100 mM in H₂O

    • Sodium Ascorbate: 500 mM in H₂O

  • Add Reagents to Lysate: Add the click components sequentially to the labeled lysate from Phase 2. The final concentrations should be approximately:

    • Azide-Biotin: 100 µM

    • Copper(II) Sulfate: 1 mM

    • THPTA: 5 mM (to ensure a copper-ligand complex)

    • Sodium Ascorbate: 5 mM

    • Scientist's Note: First add the Azide-Biotin and THPTA to the lysate and mix. Then, add the Copper(II) Sulfate and mix. Finally, initiate the reaction by adding the Sodium Ascorbate.[15]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light, with gentle rotation.

  • Protein Precipitation (Optional but Recommended): To remove excess click reagents, precipitate the proteins. A common method is methanol-chloroform precipitation.[15][21] Briefly, add 4 volumes of methanol, 1 volume of chloroform, and 3 volumes of water to the reaction mixture. Vortex, centrifuge, and carefully remove the aqueous top layer. The protein will be in a disc at the interface. Wash the protein pellet with methanol before proceeding.

Phase 4: Enrichment of Labeled Proteins

Causality: This phase isolates the biotinylated target proteins. The high affinity of the streptavidin-biotin interaction (Kd ≈ 10⁻¹⁵ M) allows for very stringent washing to remove the vast majority of unlabeled, non-specifically interacting proteins.[11]

  • Resuspend Protein: If precipitated, resuspend the protein pellet in a buffer containing a strong denaturant like SDS (e.g., 1.2% SDS in PBS) to ensure proteins are unfolded and the biotin tag is accessible.

  • Prepare Beads: Use approximately 50 µL of streptavidin bead slurry per 1 mg of protein lysate. Wash the beads three times with PBS or a similar buffer.

  • Binding: Add the resuspended, biotinylated proteome to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with end-over-end rotation.

  • Stringent Washing: Pellet the beads (by centrifugation or on a magnetic stand) and discard the supernatant. Perform a series of washes to remove non-specific binders. A typical wash series is:

    • 2x washes with 1% SDS in PBS.

    • 2x washes with 8 M Urea in 100 mM Tris-HCl, pH 8.0.

    • 3x washes with PBS.

Phase 5: On-Bead Digestion and Sample Preparation for MS

Causality: Digesting the proteins into peptides while they are still bound to the beads is an effective way to elute them, as the harsh conditions required to break the streptavidin-biotin bond are often incompatible with mass spectrometry.[22]

  • Resuspend Beads: After the final wash, resuspend the beads in a digestion buffer (e.g., 2 M Urea in 100 mM Tris-HCl, pH 8.0).

  • Reduction: Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

  • Digestion: Dilute the urea concentration to <1 M by adding 100 mM Tris-HCl, pH 8.0. Add MS-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio, estimated). Incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol to remove salts and detergents that interfere with MS analysis.

  • LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS. The resulting data can be searched against a protein database to identify the proteins. Target proteins will be those that are significantly enriched in the probe-treated sample compared to the DMSO control.

Visualizing the Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process.

cluster_prep Sample Preparation cluster_exp Core Experiment cluster_analysis Analysis cells 1. Cell Culture lysis 2. Cell Lysis (4°C, +Inhibitors) cells->lysis quant 3. Lysate Quantification (BCA Assay) lysis->quant labeling 4. Labeling (+ this compound) quant->labeling click 5. Click Reaction (+ Azide-Biotin) labeling->click enrich 6. Enrichment (Streptavidin Beads) click->enrich digest 7. On-Bead Digestion (+ Trypsin) enrich->digest desalt 8. Peptide Desalting (C18 Cleanup) digest->desalt ms 9. LC-MS/MS Analysis & Data Processing desalt->ms

Caption: Complete experimental workflow from cell culture to mass spectrometry.

References

  • Parker, C. G., & Cravatt, B. F. (2015). Click Chemistry in Proteomic Investigations. PMC - PubMed Central - NIH. [Link]

  • Li, Z., et al. (2025). Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Yang, Y., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. MDPI. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Peterson, L. B., & Fujimori, D. G. (2013). Chemical Proteomic Technologies for Drug Target Identification. ScienceDirect. [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. [Link]

  • Sinitcyn, P., et al. (2018). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. NIH. [Link]

  • Li, J., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PMC - PubMed Central. [Link]

  • Yang, Y., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Semantic Scholar. [Link]

  • Zhang, X., & Cravatt, B. F. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Reviews. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. NIH. [Link]

  • Royal Society of Chemistry. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Zhang, H., et al. (2014). Quantitative Analysis of Newly Synthesized Proteins. PMC - PubMed Central - NIH. [Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. JoVE. [Link]

  • ResearchGate. (n.d.). Outline of workflow used to identify alkyne-tagged proteins. ResearchGate. [Link]

  • Wang, D., et al. (2023). Chemical Proteomics: New Targets for Natural Products. MDPI. [Link]

  • G-SYSTEM. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. [Link]

  • Boster Bio. (2024). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Boster Bio. [Link]

  • Wang, J., et al. (2015). Artemisinin activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites. PNAS. [Link]

  • ResearchGate. (n.d.). Alternative enrichment methods to biotin–streptavidin. ResearchGate. [Link]

  • ResearchGate. (2012). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Request PDF. [Link]

  • UWPR. (n.d.). Protein extraction, modification and separation protocols. UWPR. [Link]

  • Royal Society of Chemistry. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC Publishing. [Link]

  • PubChem. (n.d.). 2-Bromopropionic acid. PubChem. [Link]

  • Espino, J. A., et al. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC - PubMed Central - NIH. [Link]

  • Lamb, K. N., et al. (2021). Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central. [Link]

  • Willems, L. I., et al. (2020). Reactive chemistry for covalent probe and therapeutic development. PMC - PubMed Central - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Bromopropiolic Acid for Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bromopropiolic acid (BPA) applications. This guide is designed for researchers, scientists, and drug development professionals utilizing BPA for protein labeling in chemoproteomics and structural biology. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you achieve robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the use of this compound for protein modification.

Q1: What is this compound (BPA) and how does it label proteins?

This compound is an electrophilic reagent used for the covalent modification of nucleophilic amino acid residues in proteins. Its primary application is in chemoproteomics for the alkylation of cysteine residues.[1] The reaction mechanism involves a nucleophilic attack by the thiol group of a cysteine residue on the carbon atom adjacent to the bromine, leading to the displacement of the bromide ion. This forms a stable S-carboxyethylcysteine adduct.[1][2] This modification is crucial for preventing the re-formation of disulfide bonds after reduction and for introducing a stable tag for downstream analysis.[1]

cluster_reactants Reactants cluster_transition Mechanism cluster_product Product Protein_Cys Protein-SH (Cysteine Thiol) Nucleophilic_Attack Nucleophilic Attack Protein_Cys->Nucleophilic_Attack BPA Br-CH₂-C≡C-COOH (this compound) BPA->Nucleophilic_Attack Labeled_Protein Protein-S-CH₂-C≡C-COOH (S-carboxyethylcysteine adduct) Nucleophilic_Attack->Labeled_Protein Covalent Bond Formation HBr HBr Nucleophilic_Attack->HBr Leaving Group

BPA Cysteine Labeling Mechanism.
Q2: Why choose BPA over other common cysteine alkylating agents like iodoacetamide (IAM) or iodoacetic acid (IAA)?

The primary advantage of BPA lies in the stability of its resulting adduct. The S-carboxyethylcysteine adduct formed by BPA is not prone to the intramolecular cyclization that can occur with the S-carboxymethylcysteine adduct formed by IAA.[1][2] This cyclization can lead to artifacts and complicate mass spectrometry data interpretation. While IAM is also widely used, it has a higher propensity for over-alkylation and side reactions with other residues like lysine, histidine, and methionine.[1] Therefore, BPA offers a more stable and often cleaner modification for quantitative and structural proteomics studies.[1]

Q3: What amino acid residues does BPA react with, and how can I ensure selectivity for cysteine?

BPA's primary target is the thiol group of cysteine due to its high nucleophilicity, especially at physiological to slightly alkaline pH. However, at higher concentrations or pH values, off-target reactions can occur with other nucleophilic amino acid side chains, including histidine , lysine , and the N-terminus.[3]

To maximize selectivity for cysteine, it is critical to control the reaction pH. The recommended pH range is between 7.0 and 8.5 .[3] In this range, the cysteine thiol group (pKa ~8.5) is sufficiently deprotonated to be reactive, while the amino groups of lysine (pKa ~10.5) and the N-terminus are still largely protonated and thus less nucleophilic.

Q4: What is the expected mass shift after labeling a protein with BPA?

The covalent attachment of a carboxyethyl group from BPA to a cysteine residue results in a monoisotopic mass increase of +88.0160 Da .[1] This specific mass shift is used in mass spectrometry to identify BPA-modified peptides.

Alkylating AgentAdduct FormedMonoisotopic Mass ShiftKey Characteristics
This compound (BPA) S-carboxyethylcysteine+88.0160 DaHigh adduct stability, not prone to cyclization.[1]
Iodoacetic Acid (IAA) S-carboxymethylcysteine+58.0055 DaProne to intramolecular cyclization, can create artifacts.[1][2]
Iodoacetamide (IAM) S-carbamidomethylcysteine+57.0215 DaGenerally stable but has a high propensity for off-target reactions.[1]

Part 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during protein labeling experiments with this compound.

Issue 1: Low or No Labeling Efficiency

Q: My target protein shows minimal or no modification after the labeling reaction. What are the common causes and how can I resolve this?

A: Several factors can contribute to poor labeling efficiency. Systematically check the following potential causes:

  • Incorrect pH: Cysteine alkylation is pH-dependent. If the pH is too low (<7.0), the cysteine thiol group will be protonated and not sufficiently nucleophilic.

    • Solution: Ensure your reaction buffer is maintained between pH 7.5 and 8.5.[3] Verify the pH of your buffer immediately before use.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) will compete with the protein for BPA, drastically reducing labeling efficiency.[4]

    • Solution: Perform a buffer exchange into a non-nucleophilic buffer like phosphate or HEPES before adding BPA.[3] If a reducing agent is required to maintain cysteine in a reduced state, use a thiol-free reductant like TCEP. If DTT must be used, it must be removed via a desalting column or dialysis immediately before the alkylation step.[3][4]

  • Inaccessible Cysteine Residue: The target cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to BPA.

    • Solution: Introduce a mild denaturant (e.g., 1-2 M urea) to partially unfold the protein and expose the cysteine residue.[1] Be cautious, as this may impact protein function.

  • Oxidized Cysteines: Cysteine residues can be oxidized to form disulfide bonds (cystine) or other oxidized species, which are not reactive with BPA.

    • Solution: Pre-treat the protein with a reducing agent like TCEP (5-10 fold molar excess) for 1 hour at room temperature.[3] Subsequently, remove the excess TCEP via buffer exchange before proceeding with BPA labeling.

  • Degraded BPA Reagent: BPA can hydrolyze in aqueous solutions over time.[3]

    • Solution: Always prepare a fresh stock solution of BPA in an anhydrous solvent like DMSO or water immediately before use.[3] Store the solid reagent in a desiccator.

Issue 2: High Background or Off-Target Labeling

Q: My mass spectrometry results show modifications on residues other than cysteine, or multiple modifications on a single peptide. How can I improve selectivity?

A: Off-target labeling is typically a result of the reaction conditions being too harsh.

  • Excessive BPA Concentration: A high molar excess of BPA can drive the reaction with less nucleophilic residues like histidine and lysine.[3]

    • Solution: Perform a titration experiment to determine the optimal molar ratio of BPA to your protein.[3] Start with a lower molar excess (e.g., 10-fold) and incrementally increase it until sufficient cysteine labeling is achieved without significant off-target modification.

  • Prolonged Reaction Time or High Temperature: Longer incubation times or elevated temperatures can increase the likelihood of side reactions.

    • Solution: Optimize the reaction time by performing a time-course experiment (e.g., 30, 60, 120 minutes). Quench the reaction with a nucleophile like L-cysteine once sufficient target modification is achieved.[3] Most reactions proceed efficiently at room temperature.[3]

  • High pH: A pH above 8.5 will deprotonate the amino groups of lysine and the N-terminus, increasing their nucleophilicity and making them more susceptible to alkylation.

    • Solution: Maintain the reaction pH strictly within the 7.5-8.5 range to maximize selectivity for cysteine.[3]

Issue 3: Protein Precipitation During Labeling

Q: My protein sample becomes cloudy or forms a precipitate during the incubation with BPA. What should I do?

A: Protein aggregation during chemical modification can occur if the modification alters the protein's surface charge or conformation, reducing its solubility.

  • Suboptimal Buffer Conditions: The buffer composition may not be suitable for maintaining protein stability after modification.

    • Solution: Consider adding stabilizing excipients to your buffer. For example, adding a non-ionic detergent like Tween 20 (0.05% to 0.1%) can help prevent aggregation.[5] Adjusting the ionic strength of the buffer (50-250 mM salt) may also improve solubility.[5][6]

  • High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.

    • Solution: Try performing the labeling reaction at a lower protein concentration (e.g., 0.5-1 mg/mL).

  • Solvent Shock: Adding a large volume of BPA stock solution (e.g., in DMSO) can cause localized precipitation.

    • Solution: Add the BPA stock solution dropwise to the protein solution while gently vortexing to ensure rapid and even mixing.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Cysteine Labeling with BPA

This protocol is a starting point and should be optimized for your specific protein of interest.

  • Protein Preparation: a. If your protein has disulfide bonds, reduce them by incubating with a 5-10 fold molar excess of TCEP in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, pH 7.5) for 1 hour at room temperature. b. Remove the excess TCEP using a desalting column or dialysis, exchanging the protein into the fresh reaction buffer (100 mM sodium phosphate, pH 7.5).[3] c. Adjust the final protein concentration to 1-10 mg/mL.[3]

  • Alkylation Reaction: a. Prepare a fresh 1 M stock solution of BPA in water or DMSO.[3] b. Add a 10-50 fold molar excess of BPA to the protein solution.[3] The optimal ratio must be determined empirically. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

  • Quenching: a. Stop the reaction by adding a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration at least 2-fold higher than the initial BPA concentration.[3] b. Incubate for 30 minutes at room temperature to ensure all unreacted BPA is consumed.[3]

  • Sample Cleanup: a. Remove the excess BPA and quenching reagent by buffer exchange using a desalting column or dialysis. b. The labeled protein is now ready for downstream analysis (e.g., mass spectrometry, functional assays).

Protocol 2: Optimizing BPA Concentration

This workflow helps determine the ideal BPA:protein ratio to maximize target labeling while minimizing off-target effects.

Workflow for Optimizing BPA Concentration.

References

  • Technical Support Center: Off-Target Modifications of Amino Acids by 3-Bromopropionic acid. (2025). BenchChem.
  • A Comparative Guide to Mass Spectrometry Fingerprinting of 3-Bromopropionic Acid Adducts. (2025). BenchChem.
  • Bradbury, A. F., & Smyth, D. G. (1973). The use of 3-bromopropionic acid for the determination of protein thiol groups. Biochemical Journal, 131(4), 637–642. [Link]

  • Sha, Y., et al. (2013). Efficient Site-Specific Labeling of Proteins via Cysteines. PMC - NIH. [Link]

  • Troubleshooting Guide for Common Recombinant Protein Problems. (2025).

Sources

Technical Support Center: Minimizing Off-Target Labeling with Bromopropiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bromopropiolic acid (BrPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for utilizing BrPA as a chemical probe. Our goal is to help you achieve high-quality, on-target labeling while minimizing the off-target effects that can complicate data interpretation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemistry and application of this compound.

Q1: What is the primary mechanism of action for this compound (BrPA)?

A1: this compound is an electrophilic fragment that primarily functions as an alkylating agent. Its reactivity is centered on the carbon-bromine bond, which is susceptible to nucleophilic attack. The primary targets for BrPA in a biological context are the nucleophilic side chains of amino acid residues within proteins.[1][2]

Q2: Which amino acid residues are most susceptible to labeling by BrPA?

A2: The thiol group (-SH) of cysteine residues is the most prominent target for BrPA. The high nucleophilicity of the thiolate anion (Cys-S⁻) makes it exceptionally reactive toward the electrophilic carbon of BrPA, resulting in a stable thioether linkage.[3] While cysteine is the primary target, other nucleophilic amino acids can also be modified, particularly under non-optimal conditions. These include:

  • Histidine: The imidazole ring of histidine can undergo alkylation. This reaction is pH-dependent and becomes more pronounced at a pH above 6.[3]

  • Lysine: The ε-amino group of lysine can be a target, though this reaction is significantly slower than with cysteine and generally occurs at a higher pH (>9.0) where the amine is deprotonated.[3]

  • Methionine: The thioether side chain of methionine can be alkylated, forming a sulfonium ion. This can occur even at neutral or slightly acidic pH, especially with prolonged reaction times or high concentrations of BrPA.[3]

  • N-terminal α-amino group: The alpha-amino group of the N-terminus of a protein can also be a site of alkylation.[3]

Q3: How does pH influence the selectivity of BrPA labeling?

A3: pH is a critical determinant of BrPA's selectivity. The reactivity of nucleophilic amino acid side chains is governed by their protonation state, which is dictated by their pKa and the surrounding pH. For optimal cysteine selectivity, reactions are typically performed at a pH of 7.5-8.5, where a significant portion of cysteine residues exist as the highly reactive thiolate anion.[3] At higher pH values, other nucleophiles like lysine become deprotonated and more reactive, increasing the likelihood of off-target labeling.

Section 2: Troubleshooting Guide for Off-Target Labeling

This section provides a problem-solution framework for common issues encountered during BrPA labeling experiments.

Problem Potential Cause(s) Recommended Solution(s)
High background or widespread non-specific labeling Excessive BrPA Concentration: Using too high a concentration of BrPA can overwhelm the intended target and lead to reactions with less reactive nucleophiles.Optimize BrPA Concentration: Perform a dose-response experiment to determine the lowest effective concentration of BrPA that provides sufficient on-target labeling with minimal background. A typical starting point is a 1:1 to 10:1 molar ratio of BrPA to protein.
Prolonged Incubation Time: Longer reaction times increase the probability of off-target modifications.Optimize Incubation Time: Conduct a time-course experiment to identify the shortest incubation time required to achieve satisfactory on-target labeling.
Inappropriate pH: A pH that is too high will deprotonate other nucleophiles, increasing their reactivity.Maintain Optimal pH: Ensure the reaction buffer is maintained between pH 7.5 and 8.5 for maximal cysteine selectivity.[3]
Modification of non-cysteine residues (e.g., histidine, lysine) Sub-optimal Reaction Conditions: As mentioned above, high BrPA concentration, long incubation, or high pH can promote off-target labeling.Re-optimize Reaction Conditions: Systematically evaluate and adjust the concentration, incubation time, and pH to favor cysteine modification.
Absence of a Quenching Step: Failure to quench unreacted BrPA can lead to continued, non-specific labeling during sample processing.Implement a Quenching Step: After the desired incubation period, add a quenching reagent to neutralize any remaining BrPA.
Inconsistent Labeling Efficiency Protein Folding and Accessibility: The target cysteine may be buried within the protein structure, making it inaccessible to BrPA.Consider Partial Denaturation: In some cases, mild denaturation with agents like urea or guanidine hydrochloride may be necessary to expose the target residue. This should be done with caution to avoid complete protein unfolding.
Oxidation of Cysteine Residues: The target cysteine may be oxidized, rendering it unreactive to BrPA.Pre-reduce the Protein: Treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to labeling to ensure the target cysteine is in its reduced, reactive state.

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments to minimize off-target labeling.

Protocol 1: Optimizing BrPA Concentration for Selective Labeling

This protocol is designed to identify the optimal BrPA concentration that maximizes on-target labeling while minimizing non-specific modifications.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • This compound (BrPA) stock solution (e.g., 100 mM in DMSO)

  • Quenching reagent (e.g., 1 M L-cysteine or β-mercaptoethanol)

  • SDS-PAGE analysis reagents

  • Mass spectrometer for target identification

Procedure:

  • Protein Preparation: Prepare a series of reactions with a fixed concentration of your protein of interest (e.g., 1-10 mg/mL).

  • BrPA Titration: Add increasing molar equivalents of BrPA to each reaction tube (e.g., 0.5x, 1x, 2x, 5x, 10x, 20x molar excess over the protein).

  • Incubation: Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) for a fixed time (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration that is in large excess of the initial BrPA concentration (e.g., 100-fold molar excess).

  • Analysis:

    • Analyze the samples by SDS-PAGE to visualize any changes in protein mobility or aggregation.

    • Perform mass spectrometry analysis to identify the sites of modification and determine the extent of on-target versus off-target labeling at each BrPA concentration.

  • Data Interpretation: Identify the lowest BrPA concentration that provides a high degree of on-target labeling with minimal modification of other residues.

Workflow for Minimizing Off-Target BrPA Labeling

G cluster_prep Preparation cluster_optimization Optimization cluster_reaction Labeling Reaction cluster_analysis Analysis Prep_Protein Prepare Protein (1-10 mg/mL) Dose_Response Dose-Response: Vary BrPA concentration Prep_Protein->Dose_Response Prep_BrPA Prepare BrPA Stock (e.g., 100 mM in DMSO) Prep_BrPA->Dose_Response Incubate Incubate at Constant Temperature Dose_Response->Incubate Time_Course Time-Course: Vary incubation time Time_Course->Incubate pH_Opt pH Optimization: Test pH 7.5-8.5 pH_Opt->Incubate Quench Quench with Excess L-cysteine or BME Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) Quench->Mass_Spec Data_Int Data Interpretation: Identify optimal conditions Mass_Spec->Data_Int

Caption: Experimental workflow for optimizing BrPA labeling to minimize off-target effects.

Section 4: Mechanistic Insights into Off-Target Reactions

Understanding the chemical basis of off-target labeling is crucial for designing effective mitigation strategies.

Mechanism of Cysteine vs. Lysine Modification

G cluster_cysteine On-Target: Cysteine Labeling (pH 7.5-8.5) cluster_lysine Off-Target: Lysine Labeling (pH > 9.0) Cys_SH Cysteine (-SH) Cys_S Thiolate (-S⁻) (Highly Nucleophilic) Cys_SH->Cys_S Deprotonation Product_Cys Stable Thioether Adduct Cys_S->Product_Cys Nucleophilic Attack BrPA_Cys BrPA BrPA_Cys->Product_Cys Lys_NH3 Lysine (-NH₃⁺) Lys_NH2 Amine (-NH₂) (Moderately Nucleophilic) Lys_NH3->Lys_NH2 Deprotonation Product_Lys Alkylated Lysine Lys_NH2->Product_Lys Nucleophilic Attack BrPA_Lys BrPA BrPA_Lys->Product_Lys

Sources

Technical Support Center: Stability and Handling of Bromopropiolic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Disclaimer: Bromopropiolic acid (Br-C≡C-COOH) is a highly reactive, bifunctional molecule. Its stability in aqueous solutions has not been extensively documented in peer-reviewed literature. This guide is therefore based on established principles of organic chemistry, including the known reactivity of haloalkynes and the influence of pH on reaction kinetics. We strongly recommend performing pilot stability studies under your specific experimental conditions.

Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what are its potential applications?

This compound is a compact organic molecule featuring three key functional groups: a carboxylic acid, an alkyne, and a bromoalkyne. This unique combination makes it a valuable reagent in several advanced applications:

  • Bioconjugation: As a bifunctional linker, the carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines (like lysine residues on proteins), while the bromoalkyne can serve as a reactive handle for "click chemistry" or other nucleophilic addition reactions.[1][2]

  • Organic Synthesis: It is a versatile building block for creating complex heterocyclic compounds and functionalized alkynes.

  • Materials Science: It can be used to functionalize surfaces or polymers.

The very features that make it a potent chemical tool also contribute to its inherent reactivity and potential instability in aqueous environments.

FAQ 2: What are the primary stability concerns for this compound in aqueous buffers?

There are two main factors that dictate the stability of this compound in an aqueous buffer system:

  • Susceptibility to Nucleophilic Attack: The carbon-bromine bond on the sp-hybridized carbon of the alkyne is electrophilic.[3] This makes it susceptible to attack by nucleophiles, leading to the substitution of the bromide ion.[4][5] Water itself is a weak nucleophile, but its high concentration can lead to slow hydrolysis. More potent nucleophiles, including hydroxide ions (OH⁻) or components of the buffer itself, will accelerate this degradation.[6]

  • pH-Dependent Reactivity: The pH of the buffer solution has a profound impact on stability.[7] It dictates the concentration of hydroxide ions and can influence the protonation state of buffer components, affecting their nucleophilicity.[8]

FAQ 3: How does pH affect the stability of this compound?

The pH of your aqueous buffer is the most critical factor to consider. The stability of this compound is expected to be significantly lower at neutral to alkaline pH compared to acidic pH.

  • Alkaline Conditions (pH > 7): In this range, the concentration of hydroxide ions (OH⁻), a strong nucleophile, increases.[8] This leads to a faster rate of hydrolysis, where the bromide is displaced to form hydroxypropiolic acid. For every one-unit increase in pH, the rate of hydrolysis can increase by a factor of 10.[8]

  • Neutral Conditions (pH ≈ 7): While the concentration of OH⁻ is lower than in alkaline conditions, it is still sufficient to cause gradual degradation over time. The half-life of the compound can be on the order of hours to days, depending on the temperature and buffer composition.

  • Acidic Conditions (pH < 6): this compound is expected to be most stable in acidic buffers. The low concentration of hydroxide ions minimizes the rate of hydrolysis. However, very low pH could potentially lead to other unforeseen reactions, although hydrolysis remains the primary concern.

FAQ 4: Which buffer components should I avoid when working with this compound?

Many common biological buffers contain nucleophilic functional groups that can react with and degrade this compound. The choice of buffer is therefore critical to ensure the integrity of your experiment.

Table 1: Recommended and Non-Recommended Buffers for this compound

Recommended (Non-Nucleophilic) BuffersNon-Recommended (Nucleophilic) BuffersRationale for Avoidance
MES (2-(N-morpholino)ethanesulfonic acid)Tris (tris(hydroxymethyl)aminomethane)Contains a primary amine that is a potent nucleophile.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Glycine Contains a primary amine.
Phosphate Buffers (e.g., PBS, Na₂HPO₄/NaH₂PO₄)Citrate The carboxylate groups can act as nucleophiles.
Acetate Buffers Any buffer containing primary or secondary amines These are generally strong nucleophiles.[6]
Any buffer containing thiols (e.g., DTT, β-mercaptoethanol) Thiols are extremely potent nucleophiles that will rapidly react with the bromoalkyne.[9]

If a nucleophilic buffer component is required for your experiment (e.g., for protein solubility), it is imperative to prepare the this compound stock solution separately in a compatible, non-nucleophilic solvent (like DMSO or DMF) and add it to the reaction buffer immediately before starting the experiment.

Troubleshooting Guide
Problem: My reaction yield is low or my results are inconsistent.

If you are using this compound in a bioconjugation or labeling experiment and experiencing poor outcomes, reagent instability is a likely cause.

Potential Cause: Degradation of this compound in your aqueous reaction buffer before or during the experiment.

Solution: Perform a pilot stability study to determine the half-life of this compound in your specific buffer system. This self-validating experiment will provide you with a quantitative measure of the compound's stability and help you optimize your reaction time.

Experimental Protocols
Protocol 1: Pilot Study for Determining the Half-Life of this compound

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound over time.

Materials:

  • This compound

  • Your chosen aqueous buffer, prepared at the desired pH

  • A compatible organic solvent for stock solution (e.g., DMSO or Acetonitrile)

  • HPLC system with a C18 column and UV detector

  • Quenching solution (e.g., 10% formic acid in acetonitrile)

Methodology:

  • Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 100 mM) in your chosen organic solvent.

    • Equilibrate a sufficient volume of your aqueous buffer to the intended experimental temperature.

  • Initiation of the Study:

    • To start the experiment (t=0), add a small volume of the this compound stock solution to the pre-warmed buffer to achieve your final desired concentration (e.g., 1 mM). Mix thoroughly.

  • Time-Point Sampling:

    • Immediately withdraw the first sample (t=0).

    • Quench the reaction by adding the sample to an equal volume of the quenching solution. This stops further degradation.

    • Continue to withdraw and quench samples at regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes). The time points should be adjusted based on the expected stability.

  • HPLC Analysis:

    • Analyze all quenched samples by reverse-phase HPLC.

    • Use a suitable wavelength for detection (e.g., 210-230 nm).

    • Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that provides good separation of the this compound peak from any degradation products.

  • Data Analysis:

    • Integrate the peak area of the parent this compound at each time point.

    • Normalize the peak areas to the t=0 sample (set to 100%).

    • Plot the percentage of remaining this compound versus time.

    • Calculate the half-life (t₁/₂) from the resulting degradation curve.

Visualizations and Workflows
Potential Degradation Pathway of this compound

The most likely degradation pathway in a nucleophilic aqueous buffer is the substitution of the bromide ion.

Caption: Proposed degradation of this compound via nucleophilic substitution.

Workflow for Buffer Selection

This workflow can guide you in choosing an appropriate buffer for your experiment.

BufferSelection start Start: Need to use This compound in buffer q1 Does your experiment require a specific buffer (e.g., Tris)? start->q1 action_yes Prepare concentrated stock in DMSO. Add to buffer immediately before use. Minimize reaction time. q1->action_yes Yes action_no Select a non-nucleophilic buffer (e.g., MES, HEPES, Phosphate). q1->action_no No yes_node Yes no_node No pilot_study Perform Pilot Stability Study (Protocol 1) to confirm acceptable half-life. action_yes->pilot_study action_no->pilot_study end_node Proceed with Experiment pilot_study->end_node

Caption: Decision workflow for selecting a suitable buffer system.

References
  • BenchChem. (2025). A Comprehensive Technical Guide to the Hydrolysis of 3-Bromopropionic Acid to 3-Hydroxypropionic Acid. [10]

  • PrepChem. (2023). Preparation of 2-bromopropionic acid. [11]

  • Chadwick, A. F., & Pacsu, E. (1943). The Resolution and Rates of Hydrolysis of d,l-α-Bromopropionic Acid and its Glycine Derivatives. Journal of the American Chemical Society, 65(3), 392–397. [12][13]

  • Xiao, H., et al. (1993). Catalysis of the hydrolysis of ethyl mandelate and esterification of alpha-bromopropionic acid by lipase in microemulsions. Chinese journal of biotechnology, 9(1), 33-39. [14][15]

  • BenchChem. (2025). The Reactivity of 1-Bromo-1-propyne with Nucleophiles: A Technical Guide. [9]

  • Wikipedia. (2024). Nucleophilic substitution. [4]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. [5]

  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 3-Bromopropionic Acid. [16]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions. [6]

  • Miller, S. I., et al. (1964). Nucleophilic Substitution at an Acetylenic Carbon: Acetylenic Thioethers from Haloalkynes and Sodium Thiolates. Journal of the American Chemical Society, 86(5), 890–893. [17]

  • LibreTexts Chemistry. (2023). What is Nucleophilic Substitution?. [18]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [7]

  • Hua, G., & Reckhow, D. A. (2007). Effect of alkaline pH on the stability of halogenated DBPs. Water Research, 41(19), 4424-4432.[19]

  • Wikipedia. (2024). Haloalkane. [3]

  • MDPI. (2023). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [1]

  • Lumiprobe. (n.d.). Introduction to click chemistry. [2]

  • Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.

  • RojasLab. (2025). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained!. [20]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [8]

Sources

Technical Support Center: Quenching Unreacted Bromopropiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling unreacted bromopropiolic acid in labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively quenching this versatile, yet highly reactive, labeling reagent. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Frequently Asked Questions (FAQs)
Q1: Why is it absolutely critical to quench unreacted this compound?

A1: Quenching is a non-negotiable step for three primary reasons:

  • Preventing Off-Target Labeling: this compound is an activated alkyne, making it a potent electrophile. If left unreacted, it will covalently modify other nucleophilic residues on your target biomolecule or other molecules in the solution (e.g., downstream enzymes like trypsin, or cell surface proteins in a live-cell experiment). The primary off-targets in proteins, besides the intended cysteine thiols, include the imidazole ring of histidine, the ε-amino group of lysine, and the thioether of methionine.[1]

  • Ensuring Assay Integrity: Unreacted this compound can be cytotoxic or interfere with the function of proteins in downstream applications, leading to unreliable or misinterpreted data in cell-based assays or enzymatic studies.

  • Maintaining Conjugate Stability: Allowing the reagent to remain active can lead to undesirable side reactions over time, even during storage, potentially causing aggregation or altering the very conjugate you worked to create.

Q2: What is the primary chemical mechanism for quenching this compound?

A2: The quenching process leverages the same reactivity that makes this compound an effective labeling agent: the thiol-yne click reaction .[2][3] The alkyne in this compound is "activated" (electron-deficient) due to the adjacent electron-withdrawing carboxylic acid group. This makes it highly susceptible to nucleophilic attack by a thiol. The reaction proceeds via a nucleophilic conjugate addition, where a small-molecule thiol rapidly and irreversibly adds across the triple bond, forming a stable vinyl sulfide and rendering the this compound inert.[4][5]

Q3: What are the most effective quenching agents for this compound?

A3: Small-molecule thiols are the gold standard due to their high nucleophilicity and rapid reaction kinetics with activated alkynes. We recommend using a significant molar excess (typically 20-50 fold over the initial concentration of this compound) to ensure the reaction proceeds to completion quickly.

Quenching AgentRecommended ConcentrationOptimal pHProsCons
L-Cysteine 20-50 mM7.5 - 8.5Highly effective, mimics a natural amino acid, easily removed.Can potentially form disulfides if not handled properly.
Dithiothreitol (DTT) 10-20 mM7.0 - 8.0Strong reducing agent, quenches and reduces disulfides simultaneously.May disrupt essential disulfide bonds in the target protein. Must be thoroughly removed.
β-Mercaptoethanol (BME) 50-100 mM7.0 - 8.0Inexpensive and effective.Volatile with a strong, unpleasant odor. Must be used in a fume hood.
Glutathione 20-50 mM7.5 - 8.5Biologically relevant tripeptide, very effective.Larger than other agents, may require more stringent removal methods.
Q4: Can I use common amine-based buffers like Tris to quench the reaction?

A4: While technically possible, it is strongly discouraged . Primary amines, like the one in Tris, are significantly less nucleophilic towards activated alkynes compared to thiols, especially at a neutral or slightly basic pH.[1] The quenching reaction would be extremely slow and inefficient, providing a large window for the unreacted this compound to cause the off-target modifications you are trying to prevent. Always opt for a thiol-based quencher for rapid and complete deactivation.

Troubleshooting Guide
Problem: I'm observing significant off-target modifications or protein aggregation.
  • Potential Cause 1: Incomplete or Slow Quenching. The molar excess of your quenching agent may be insufficient, or the quenching time may be too short. Unreacted this compound is likely modifying other surface-exposed residues like lysine or histidine, which can alter the protein's charge and lead to aggregation.

  • Solution:

    • Increase Molar Excess: Increase the concentration of your thiol quencher to at least a 50-fold molar excess over the initial this compound concentration.

    • Extend Quenching Time: Allow the quenching reaction to proceed for at least 1 hour at room temperature.

    • Verify pH: Ensure your buffer pH is optimal for the chosen quencher (typically pH 7.5-8.5) to maximize the concentration of the highly nucleophilic thiolate anion (S⁻).

  • Potential Cause 2: pH is too high. Labeling or quenching at a pH > 8.5 will deprotonate the ε-amino groups of lysine residues (pKa ~10.5), significantly increasing their nucleophilicity and promoting off-target modification.[1]

  • Solution: Maintain strict pH control. Perform the labeling and quenching steps within the recommended pH range of 7.5-8.5 for optimal cysteine thiol reactivity while minimizing lysine reactivity.

Problem: My downstream cellular assay shows unexpected toxicity or inhibition.
  • Potential Cause: Residual Reagents. This is a classic sign that either unreacted this compound or the thiol-based quenching agent (or both) were not fully removed after the reaction. Both can be toxic to cells.

  • Solution: Implement a rigorous purification step. After quenching, you must remove both the quenched adduct and the excess quenching agent. The most effective method is buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis with an appropriate molecular weight cutoff (MWCO).[6] Centrifugal ultrafiltration is also an excellent option for concentrating the sample while removing small molecules.

Problem: My mass spectrometry results show multiple adducts and are difficult to interpret.
  • Potential Cause 1: In-analysis Modification. If unreacted this compound was not quenched and removed, it can alkylate the proteases (e.g., trypsin) used for mass spec sample preparation, inhibiting their activity. It can also modify peptides during the digestion process itself.

  • Solution: Always quench and purify your labeled protein before any downstream enzymatic treatment. This ensures the integrity of the protease and the peptide fragments.

  • Potential Cause 2: Quencher Adducts. The excess thiol quencher itself can sometimes form disulfide bonds with your protein if cysteine residues are available.

  • Solution: If your protein has other reactive cysteines you wish to protect, consider using a non-thiol based purification method post-quenching. Alternatively, a final purification step via size-exclusion chromatography (SEC) can effectively separate the protein from all smaller reactants and byproducts.[7]

Experimental Protocols & Visualizations
Workflow for Robust Labeling and Quenching

G cluster_0 Step 1: Labeling Reaction cluster_1 Step 2: Quenching cluster_2 Step 3: Purification cluster_3 Final Product p Protein-SH bpa Excess This compound reaction Labeling (pH 7.5-8.5) bpa->reaction quench Excess Thiol (e.g., L-Cysteine) quench_rxn Quenching (30-60 min) quench->quench_rxn purify Desalting Column or Dialysis purify_step Removal of Excess Reagents purify->purify_step final Pure Labeled Protein reaction->quench_rxn Labeled Protein + Unreacted BPA quench_rxn->purify_step Labeled Protein + Quenched BPA + Excess Quencher purify_step->final

Caption: Experimental workflow for labeling, quenching, and purification.

Reaction Mechanism Overview

G BPA Br-C≡C-COOH (this compound) node1 Step 1: Labeling (Desired Reaction) BPA->node1 node2 Step 2: Quenching (Deactivation) BPA->node2 Cys Protein-SH (Cysteine Thiol) Cys->node1 Quencher R-SH (Thiol Quencher) Quencher->node2 Labeled Protein-S-CH=C(Br)-COOH (Labeled Protein) Quenched R-S-CH=C(Br)-COOH (Quenched BPA) node1->Labeled node2->Quenched

Caption: Reaction schematic for labeling and quenching pathways.

Protocol 1: Standard Quenching with L-Cysteine

This protocol assumes you have completed your labeling reaction with this compound.

  • Prepare Quenching Stock: Prepare a fresh 1 M stock solution of L-Cysteine in a suitable buffer (e.g., PBS) and adjust the pH to ~7.5. Note: Cysteine will dissolve more easily at a slightly basic pH.

  • Calculate Required Volume: Determine the initial moles of this compound used in your labeling reaction. Calculate the volume of 1 M L-Cysteine stock needed to achieve a 50-fold molar excess.

  • Add Quencher: Add the calculated volume of L-Cysteine to your reaction mixture. Mix gently by pipetting or brief vortexing.

  • Incubate: Allow the quenching reaction to proceed for 1 hour at room temperature, protected from light if your biomolecule is light-sensitive.

  • Proceed to Purification: Immediately following incubation, purify the labeled protein to remove the quenched adduct and excess cysteine using the protocol below.

Protocol 2: Removal of Excess Reagents by Spin Desalting

This protocol is suitable for purifying proteins >7 kDa away from small molecules.

  • Prepare the Column: Select a spin desalting column with an appropriate molecular weight cutoff (e.g., 7K MWCO). Prepare the column according to the manufacturer's instructions, which typically involves removing the storage buffer and equilibrating the resin with your desired final buffer.

  • Apply Sample: Gently apply your quenched reaction mixture to the center of the compacted resin bed.

  • Centrifuge: Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).

  • Collect Purified Protein: The purified, labeled protein will be collected in the elution tube. The smaller molecules, including the quenched this compound and excess L-cysteine, are retained in the column resin.

  • Confirm Protein Concentration: Measure the concentration of your purified protein using a standard method (e.g., A280 or BCA assay).

References
  • Fairbanks, B. D., et al. (2008). Thiol–Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Macromolecules. Retrieved from [Link]

  • MDPI. (2024). Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol-yne reaction. Retrieved from [Link]

  • National Institutes of Health. (2021). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. PubMed Central. Retrieved from [Link]

  • YouTube. (2020). Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2. Retrieved from [Link]

  • TradeIndia. (n.d.). 2 Bromopropionic Acid - Industrial Grade at Affordable Prices. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces. Retrieved from [Link]

  • ACS Publications. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Retrieved from [Link]

  • Pearson+. (n.d.). What product is formed when 1-bromopropane reacts with each of th.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Bromopropionic acid. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

  • National Institutes of Health. (2016). Chemoproteomic profiling and discovery of protein electrophiles in human cells. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-3-bromopropanoic acid. Retrieved from [Link]

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 18.2: Reactions of Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. Retrieved from [Link]

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Side reactions of Bromopropiolic acid with other amino acids.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromopropiolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this compound in bioconjugation experiments. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges, ensuring the success and reproducibility of your work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the reactivity and selectivity of this compound.

Q1: What is the primary amino acid target for this compound?

This compound is a dual-function reagent primarily targeting cysteine residues. Its reactivity stems from two key features: the electrophilic carbon-bromine bond and the electron-deficient alkyne system. The primary reaction is a nucleophilic substitution where the highly nucleophilic thiolate anion (S⁻) of a cysteine residue attacks the carbon bearing the bromine atom, displacing the bromide and forming a stable thioether bond. This reaction is generally rapid and efficient under mild conditions.

Q2: How does pH influence the selectivity of this compound for cysteine?

pH is the most critical parameter for controlling the selectivity of this compound. The reactivity of the cysteine side chain is highly dependent on its protonation state, which is governed by its pKa (typically ~8.3-8.6).[1]

  • Optimal pH for Cysteine Labeling (pH 7.0-8.0): In this range, a sufficient population of the highly reactive thiolate anion (Cys-S⁻) exists to favor rapid alkylation at the bromo-position. At the same time, other potentially reactive nucleophiles like the ε-amino group of lysine (pKa ~10.5) are predominantly protonated and thus non-nucleophilic, minimizing side reactions.[1]

  • Higher pH (> 8.5): As the pH increases, the deprotonation of other nucleophilic side chains, such as lysine, becomes more significant. This increases the likelihood of off-target modifications.

Q3: What are the potential off-target amino acids that can react with this compound?

While cysteine is the primary target, other nucleophilic amino acid residues can react, particularly under non-optimal conditions. These side reactions can occur either at the bromo-position (alkylation) or at the alkyne (Michael addition).

The most common off-target residues are:

  • Lysine: The ε-amino group can act as a nucleophile. At pH values above 9, where the amine is significantly deprotonated, it can either displace the bromide or, more commonly, undergo a Michael addition to the alkyne.[2][3][4]

  • Histidine: The imidazole side chain of histidine (pKa ~6.0) can act as a nucleophile, especially at pH values above 6.5.[1][5][6] It can participate in both alkylation and Michael addition reactions.

  • N-terminal α-amino group: The alpha-amino group of a protein's N-terminus has a lower pKa than lysine and can also be a site for modification.

  • Methionine: The thioether side chain of methionine can be alkylated, although this is generally a slower reaction compared to cysteine modification.[7]

II. Troubleshooting Guide: Side Reactions & Unexpected Results

This section provides a structured approach to diagnosing and solving common problems encountered during conjugation experiments with this compound.

Scenario 1: Low Labeling Efficiency or No Reaction

Symptoms:

  • Mass spectrometry (MS) analysis shows a large peak for the unmodified protein and a very small or absent peak for the desired conjugate.

  • Downstream assays (e.g., fluorescence, click reaction) show low signal.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Incorrect pH The cysteine thiol is not sufficiently deprotonated to its reactive thiolate form.Confirm the pH of your reaction buffer is between 7.0 and 8.0. Use a freshly prepared, reliable buffer system (e.g., phosphate or HEPES).
Presence of Reducing Agents Reducing agents like DTT or β-mercaptoethanol contain free thiols that will compete with your protein's cysteines for the this compound.Remove reducing agents before adding the labeling reagent using a desalting column or dialysis. If a reducing agent is needed for protein stability, use TCEP, which is less reactive with alkylating agents.[1]
Incompatible Buffer Components Buffers containing primary amines (e.g., Tris) or other nucleophiles can react with your reagent, quenching it before it can label the protein.[8]Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate.
Reagent Degradation This compound can hydrolyze in aqueous solutions, especially at higher pH and temperature.[1]Always prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use.
Scenario 2: Multiple Products Observed by Mass Spectrometry

Symptoms:

  • MS analysis shows multiple peaks corresponding to the addition of more than one this compound molecule.

  • Gel electrophoresis shows smearing or multiple bands for the conjugated protein.

Potential Causes & Solutions:

This scenario strongly suggests off-target side reactions. The key is to identify the nature of the adducts by their mass shift and adjust the reaction conditions to improve selectivity.

Table 1: Common Adduct Masses and Corresponding Side Reactions

Mass Shift (Monoisotopic)ModificationLikely Amino Acid Target(s)Probable CauseCorrective Action
+151.947 DaSingle BromopropiolationCysteine (Desired)N/AN/A
+303.894 DaDouble LabelingCysteine, Lysine, HistidineReaction pH is too high (>8.5), reagent concentration is excessive, or reaction time is too long.Lower the reaction pH to 7.0-7.5. Decrease the molar excess of this compound. Reduce the reaction time.
+151.947 Da (unexpected site)Off-target LabelingLysine, Histidine, N-terminuspH is slightly elevated, favoring Michael addition or alkylation on more basic residues.Lower the pH to the low end of the optimal range (e.g., pH 7.0). Consider a lower reaction temperature (4 °C) to slow down side reactions.

Visualizing Primary vs. Side Reactions:

The following diagram illustrates the desired reaction with cysteine versus a potential side reaction with lysine via Michael addition.

G cluster_main Primary Reaction Pathway (pH 7.0-8.0) cluster_side Side Reaction Pathway (pH > 8.5) reagent_main This compound (Br-C≡C-COOH) product_main Desired Conjugate (Protein-S-C≡C-COOH) reagent_main->product_main SN2 Alkylation cysteine Protein-Cys-SH thiolate Protein-Cys-S⁻ (Reactive Thiolate) cysteine->thiolate Deprotonation (pH > pKa) thiolate->product_main reagent_side This compound (Br-C≡C-COOH) product_side Michael Adduct (Protein-NH-CH=C(Br)-COOH) reagent_side->product_side Aza-Michael Addition lysine Protein-Lys-NH₂ lysine->product_side

Caption: Desired alkylation of cysteine vs. a potential Michael addition side reaction with lysine.

III. Experimental Protocols

Protocol 1: Standard Protocol for Cysteine-Selective Labeling

This protocol is designed to maximize selectivity for cysteine residues.

  • Protein Preparation:

    • Prepare the protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

    • If the protein has been stored in a buffer containing reducing agents, perform a buffer exchange into the reaction buffer using a desalting column (e.g., Zeba™ Spin Desalting Columns).

    • Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 100 mM stock solution.

  • Labeling Reaction:

    • Add a 10-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C. Protect from light if working with light-sensitive molecules.

  • Quenching and Purification:

    • (Optional) Quench any unreacted this compound by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.

    • Remove excess reagent and reaction byproducts by size-exclusion chromatography or dialysis into the desired storage buffer.

  • Analysis:

    • Confirm successful conjugation by mass spectrometry (LC-MS or MALDI-TOF). Look for the expected mass shift of +151.947 Da.

Protocol 2: Troubleshooting Workflow for Unexpected Results

Use this workflow to systematically diagnose issues with your conjugation reaction.

G start Start: Analyze Reaction by Mass Spectrometry check_mass Is Desired Mass Adduct (+151.9 Da) Observed? start->check_mass no_reaction Problem: No/Low Labeling check_mass->no_reaction No multiple_products Problem: Multiple Adducts check_mass->multiple_products Yes, but also higher mass adducts success Result: Successful Labeling check_mass->success Yes, single peak ts_no_reaction Troubleshoot: 1. Check pH (7.0-8.0) 2. Remove competing nucleophiles (DTT, Tris) 3. Use fresh reagent no_reaction->ts_no_reaction ts_multiple_products Troubleshoot: 1. Lower pH to 7.0 2. Reduce reagent molar excess 3. Decrease reaction time/temp 4. Analyze adduct masses (Table 1) multiple_products->ts_multiple_products

Caption: A decision-tree workflow for troubleshooting this compound conjugation experiments.

IV. References

  • Gao, C., et al. (2022). Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence. American Journal of Translational Research, 14(8), 5773–5784. [Link]

  • Chen, Y., et al. (2007). Propionylation of Lysine on Histone H3 Reveals a Crosstalk between Propionylation and Methylation in Chromatin Signaling. Journal of Biological Chemistry, 282(41), 29824-29832. [Link]

  • BenchChem (2025). Technical Support Center: Off-Target Modifications of Amino Acids by 3-Bromopropionic Acid. BenchChem.

  • Taubman, M. A., & Atassi, M. Z. (1968). Reaction of beta-propiolactone with amino acids and its specificity for methionine. Biochemical Journal, 106(4), 829–834. [Link]

  • Barber, D. M., et al. (2016). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Macromolecular Rapid Communications, 37(1), 16-36. [Link]

  • Javadi, Y., et al. (2013). Reactions of various nucleophiles with methyl-and ethyl- propiolate. ResearchGate. [Link]

  • Al-Sabi, A., et al. (2015). EXPERIMENTAL AND THEORETICAL RESULTS OF AZA-MICHAEL ADDITION TO AMINES USING METHYL PROPIOLATE. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Michael reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, H., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration, 1, 1-22. [Link]

  • Creative Biolabs. Troubleshooting Guides. Creative Biolabs. [Link]

  • Wikipedia contributors. (2023). Histidine. Wikipedia, The Free Encyclopedia. [Link]

  • Zhou, Y., et al. (2018). Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. The Journal of Physical Chemistry B, 122(21), 5485–5494. [Link]

Sources

Technical Support Center: Troubleshooting Low Labeling Efficiency with Bromopropiolic Acid (BrPA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bromopropiolic acid (BrPA). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your experiments. This guide is structured to move from foundational knowledge to specific troubleshooting scenarios, ensuring you can diagnose and resolve issues with labeling efficiency effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding BrPA, its mechanism, and handling.

Q1: What is this compound (BrPA) and how does it work?

This compound (3-bromoprop-2-ynoic acid) is a dual-functional chemical probe used for activity-based protein profiling (ABPP) and target identification.[1] Its mechanism relies on two key features:

  • An Electrophilic "Warhead": The bromine atom positioned on the alkyne makes the molecule an electrophile. It covalently reacts with nucleophilic amino acid residues on proteins, most commonly the thiol group of cysteine.[2][3]

  • A Bioorthogonal "Handle": The terminal alkyne group serves as a handle for subsequent bioorthogonal ligation, most famously the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[4][5][6] This allows for the attachment of a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.

Q2: What are the critical parameters for a successful BrPA labeling experiment?

A successful experiment hinges on the careful control of several factors:

  • Reagent Integrity: BrPA must be stored correctly to prevent degradation.

  • Target Nucleophilicity: The target protein must have accessible and reactive nucleophilic residues.

  • Reaction Conditions: pH, buffer composition, reagent concentration, and incubation time must be optimized.

  • Click Chemistry Efficiency: The downstream detection step must also be robust.

Q3: What safety precautions should I take when handling BrPA?

This compound is a reactive chemical and should be handled with care. Based on data for related compounds, it is expected to be corrosive and may cause severe skin burns and eye damage.[1][7][8] Always:

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.[9]

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Section 2: Core Troubleshooting Guide for Low Labeling Efficiency

This guide is designed to help you systematically diagnose the root cause of poor labeling outcomes.

Problem Area 1: Reagent and Target Integrity
Q: I see little to no labeling signal. Could my BrPA reagent or protein target be the problem?

This is the most common failure mode and often traces back to one of two sources: the probe itself or the biological sample.

Potential Cause 1: BrPA Reagent Degradation The electrophilic nature of BrPA makes it susceptible to hydrolysis and reaction with atmospheric moisture over time.

  • Scientific Rationale: Halogenated carboxylic acids can be unstable if not stored under anhydrous conditions.[10][11] Contaminants in solvents, such as nucleophilic amines, can also quench the reagent before it reacts with your target protein.

  • Solution & Validation:

    • Purchase Fresh Reagent: If the reagent is old or has been stored improperly, the simplest solution is to use a new, unopened vial.

    • Proper Handling: Prepare stock solutions in high-quality, anhydrous DMSO or DMF.[12] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

    • Validate with a Positive Control: Test the BrPA stock on a protein known to be reactive, such as a purified cysteine-containing enzyme, to confirm its activity.

Potential Cause 2: Absence of Reactive Nucleophiles in the Target Protein Your protein of interest may lack accessible cysteine residues, or they may be in an oxidized state (e.g., part of a disulfide bond).

  • Scientific Rationale: The covalent labeling reaction depends on the presence of a free, nucleophilic thiol group (-SH).[12] If cysteines are forming disulfide bonds (-S-S-) or are buried within the protein's core, they will not be available to react.[12]

  • Solution & Validation:

    • Pre-reduce the Sample: Treat your protein sample (lysate or purified protein) with a mild, non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Unlike DTT or β-mercaptoethanol, TCEP will not react with BrPA.

    • Confirm Free Thiols: Use Ellman's reagent (DTNB) to quantify the concentration of free thiols in your sample before and after reduction to ensure the treatment was effective.[12]

    • Consider Denaturing Conditions: For in vitro experiments with purified proteins, performing the labeling under denaturing conditions (e.g., with 1-2 M urea) can expose buried residues. This is not suitable for activity-based profiling in native lysates.

Problem Area 2: Reaction Conditions
Q: My labeling is inconsistent or very weak. Are my reaction conditions suboptimal?

Reaction kinetics are highly sensitive to the chemical environment. The buffer composition, pH, and probe concentration are critical for success.

Potential Cause 1: Suboptimal pH The nucleophilicity of cysteine's thiol group is pH-dependent.

  • Scientific Rationale: The pKa of a cysteine thiol is typically ~8.3. The thiolate anion (R-S⁻) is the reactive nucleophile. At pH values significantly below the pKa, the thiol is protonated (R-SH) and less reactive. At very high pH, the reagent itself can become unstable. Therefore, an optimal pH balance is required.[12][13]

  • Solution & Validation:

    • Perform a pH Screen: Test a range of pH values for your labeling buffer, typically between 7.0 and 8.5. A common starting point is a phosphate or HEPES buffer at pH 7.4-8.0.[14]

    • Monitor Protein Stability: Ensure your protein of interest remains soluble and stable across the tested pH range.

Potential Cause 2: Interfering Buffer Components Your buffer may contain nucleophiles that compete with the target protein for BrPA.

  • Scientific Rationale: Any molecule with a primary amine (like Tris buffer) or a free thiol (like DTT or β-mercaptoethanol) can react with and consume your BrPA probe, drastically reducing the amount available to label your target.[12][15]

  • Solution & Validation:

    • Use Non-Nucleophilic Buffers: Switch to a buffer system free of primary amines, such as HEPES or PBS.

    • Remove Interfering Substances: If your protein stock contains Tris or thiol-based reducing agents, remove them via dialysis, buffer exchange, or a desalting column before initiating the labeling reaction.[12]

Potential Cause 3: Incorrect BrPA Concentration or Incubation Time The labeling reaction is concentration- and time-dependent.

  • Scientific Rationale: Insufficient probe concentration or incubation time will result in an incomplete reaction. Conversely, excessively high concentrations or long incubation times can lead to high background and non-specific labeling.[14]

  • Solution & Validation:

    • Perform a Dose-Response Experiment: Titrate the BrPA concentration over a wide range (e.g., 1 µM to 100 µM) while keeping the incubation time constant (e.g., 30 minutes).

    • Perform a Time-Course Experiment: Select the optimal concentration from the dose-response experiment and vary the incubation time (e.g., 15, 30, 60, 120 minutes).

    • Analyze by Gel Electrophoresis: Visualize the results of these optimization experiments using in-gel fluorescence scanning after the click chemistry step to identify the conditions that provide the best signal-to-noise ratio.

Problem Area 3: Downstream Click Reaction
Q: I believe my protein is labeled, but I get no signal after the click reaction. What could be wrong?

Successful covalent modification by BrPA is only the first step. The subsequent click reaction must also be efficient for detection.

  • Scientific Rationale: The CuAAC reaction requires several components, and the failure of any one can lead to poor signal. The copper(I) catalyst is easily oxidized to the inactive copper(II) state, and the azide reporter tag can degrade.[4]

  • Solution & Validation:

    • Use Fresh Reagents: Prepare fresh stock solutions of the copper(II) sulfate, the ligand (e.g., TBTA), the reducing agent (e.g., sodium ascorbate), and the azide reporter tag immediately before use.[4] Sodium ascorbate solutions are particularly prone to oxidation and should be made fresh every time.

    • Degas Solutions: Oxygen can oxidize the Cu(I) catalyst. Briefly degas your reaction buffer before adding the catalyst components.[4]

    • Check for Inhibitors: Ensure your sample does not contain high concentrations of chelators like EDTA, which can sequester the copper catalyst. If present, remove them via buffer exchange.

    • Validate the Click Workflow: Test your click chemistry reagents and protocol on a positive control, such as a commercially available alkyne-modified oligonucleotide that you can "click" to an azide-fluorophore.

Section 3: Key Experimental Protocols

Protocol 1: General Workflow for BrPA Labeling and Click Detection

This protocol provides a starting point for labeling proteins in a complex proteome (e.g., cell lysate).

G cluster_0 Step 1: Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Analysis Lysate Prepare Cell Lysate (in HEPES or PBS) Add_BrPA Add BrPA Probe (e.g., 50 µM final) Lysate->Add_BrPA Incubate Incubate (e.g., 30 min, RT) Add_BrPA->Incubate Add_Click Add Click Reagents: 1. Azide-Fluorophore 2. TCEP 3. TBTA/CuSO4 4. Sodium Ascorbate Incubate->Add_Click Incubate_Click Incubate (e.g., 1 hr, RT, dark) Add_Click->Incubate_Click Precipitate Precipitate Protein (e.g., Methanol/Chloroform) Incubate_Click->Precipitate SDS_PAGE Run SDS-PAGE Precipitate->SDS_PAGE Scan In-Gel Fluorescence Scan SDS_PAGE->Scan G start Low Labeling Efficiency reagent_check Is BrPA reagent active? start->reagent_check target_check Does target have accessible nucleophiles? reagent_check->target_check Yes sol_reagent Use fresh BrPA. Store aliquots at -80°C. reagent_check->sol_reagent No conditions_check Are reaction conditions optimal? target_check->conditions_check Yes sol_target Pre-reduce with TCEP. Consider denaturation (in vitro). target_check->sol_target No click_check Is the click reaction efficient? conditions_check->click_check Yes sol_conditions Optimize pH (7-8.5). Use non-nucleophilic buffer. Titrate [BrPA] and time. conditions_check->sol_conditions No sol_click Use fresh click reagents (esp. Ascorbate). Remove chelators (EDTA). click_check->sol_click No end end

Caption: A logical flowchart for troubleshooting low BrPA labeling efficiency.

References

  • 2 Bromopropionic Acid - Industrial Grade at Affordable Prices . TradeIndia. [Link]

  • 2-Bromopropionic Acid: Comprehensive Overview and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-Bromopropionic acid | C3H5BrO2 | CID 11553 . PubChem - NIH. [Link]

  • Effects of 3-Bromo-2-oxopropionic acid and LiCl treatment combined with electroporation on apoptotic and metabolic responses in DLD-1 colon cancer cells . PubMed. [Link]

  • HEALTH EFFECTS - Toxicological Profile for 1-Bromopropane . NCBI Bookshelf - NIH. [Link]

  • This compound | C3HBrO2 | CID 4594279 . PubChem - NIH. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules . Interchim. [Link]

  • Process for preparing 3-bromopropionic acid.
  • 2-Bromopropionic acid | C3H5BrO2 | CID 11729 . PubChem - NIH. [Link]

  • NMAM 8324: 3-BROMOPROPIONIC ACID in URINE . CDC. [Link]

  • (PDF) Click chemistry for labeling and detection of biomolecules . ResearchGate. [Link]

  • Click Chemistry in Proteomic Investigations . PMC - PubMed Central - NIH. [Link]

  • β-BROMOPROPIONIC ACID . Organic Syntheses Procedure. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects . CRISPR Medicine News. [Link]

  • Optimizing the labeling of proteins . Molecular Devices. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment . The Institute of Cancer Research, London. [Link]

  • Why is my protein labelling not working? . ResearchGate. [Link]

  • Can anyone help me with my protein labeling with Cy5-malemide dye? . ResearchGate. [Link]

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Removal of excess Bromopropiolic acid from protein samples.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Efficient Removal of Excess Bromopropiolic Acid from Protein Samples

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical step of removing unreacted this compound following a protein labeling experiment. As Senior Application Scientists, we have designed this guide to provide not only procedural steps but also the underlying scientific principles to empower you to optimize your workflow and ensure the integrity of your protein samples for downstream applications.

Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound after my labeling reaction?

After labeling your protein of interest, the reaction mixture contains your modified protein, unreacted this compound, and potentially some reaction byproducts. It is crucial to remove the excess, unreacted this compound for several reasons:

  • Preventing Off-Target Modification: Free this compound remains reactive and can continue to modify your protein or other components in your sample, leading to non-specific labeling and protein aggregation.[1][2]

  • Interference with Downstream Applications: Small molecules can significantly interfere with subsequent analytical and functional assays.[3][4][5] For example, excess reagent can inhibit enzymatic assays, interfere with binding studies, or complicate analysis by mass spectrometry.

  • Ensuring Accurate Quantification: The presence of contaminants can affect the accuracy of protein concentration measurements.[3][5]

  • Maintaining Protein Integrity: High concentrations of reactive small molecules can alter the chemical environment (e.g., pH), potentially affecting the stability and solubility of your protein.[1]

Q2: What are the primary methods for removing small molecules like this compound from protein samples?

There are three main strategies, each leveraging different physical principles to separate the small, unreacted this compound (Molecular Weight: ~149 g/mol ) from the much larger protein molecule.

  • Dialysis: A technique that uses a semi-permeable membrane to separate molecules based on size.[6][7] The protein sample is placed inside a dialysis bag or cassette made of a membrane with a specific Molecular Weight Cut-Off (MWCO) that retains the large protein while allowing small molecules like this compound to diffuse out into a large volume of buffer (the dialysate).[3][7][8]

  • Size Exclusion Chromatography (SEC) / Desalting: Also known as gel filtration, this chromatographic technique separates molecules based on their hydrodynamic radius.[9][10] The sample is passed through a column packed with porous beads. Large protein molecules cannot enter the pores and travel quickly around the beads, eluting first.[11] Smaller molecules, like this compound, enter the pores, extending their path through the column and causing them to elute later.[10]

  • Protein Precipitation: This method involves altering the solvent conditions to selectively decrease the solubility of the protein, causing it to precipitate.[12][13] The unreacted this compound remains in the supernatant. After centrifugation, the supernatant is discarded, and the protein pellet is washed and then re-solubilized in a new, clean buffer.[14] Common methods include precipitation with trichloroacetic acid (TCA) or cold acetone.[14][15]

Q3: How do I choose the best removal method for my experiment?

The optimal method depends on your specific protein, sample volume, downstream application, and available equipment. The following table provides a comparative summary to guide your decision.

FeatureDialysisSize Exclusion Chromatography (SEC)Protein Precipitation (e.g., Acetone)
Principle Diffusion across a semi-permeable membrane.[7]Separation by hydrodynamic radius (size) using a porous resin.[9]Altering solvent conditions to reduce protein solubility.[12]
Protein State Maintains native protein conformation.Generally maintains native conformation; very mild conditions.[10]Often causes protein denaturation, pellet may be hard to re-solubilize.[14]
Speed Slow (several hours to overnight).[3][8]Fast (minutes per sample).[10]Fast (typically under 2 hours).[14]
Sample Dilution Some sample dilution may occur (<50%).[6]Sample is diluted during elution.Concentrates the protein sample.[14]
Pros Gentle, simple setup, suitable for various volumes.[3]High resolution, rapid, also removes aggregates.Concentrates dilute samples, removes many types of contaminants.[4][14]
Cons Time-consuming, risk of protein loss if MWCO is too large.[3]Can dilute the sample, requires a chromatography system.[10]Can irreversibly denature proteins, risk of incomplete re-solubilization.[14]
Best For... Sensitive proteins where maintaining activity is paramount.Final "polishing" step in purification; when speed is important.[9]Downstream uses where denaturation is acceptable (e.g., SDS-PAGE, mass spec).[14]
Experimental Protocols & Workflows

Before beginning any removal process, it is often beneficial to "quench" the labeling reaction. This involves adding a high concentration of a small molecule that can react with and consume any remaining this compound, effectively stopping the labeling reaction.

Recommended Quenching Step (Optional but Recommended): Add a small molecule containing a primary amine or thiol to the reaction mixture to scavenge excess this compound. Good options include:

  • Tris or Glycine: Add to a final concentration of 20-50 mM.

  • Dithiothreitol (DTT) or Cysteine: Add to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature before proceeding with purification.

Protocol 1: Removal by Dialysis

This method is ideal for preserving protein integrity and is effective for removing small molecule contaminants.[3]

Workflow Diagram: Dialysis

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery Start Labeled Protein Sample (Post-Quenching) PrepMembrane Prepare Dialysis Membrane (Rinse, hydrate per manufacturer) Start->PrepMembrane LoadSample Load Sample into Dialysis Cassette/Tubing PrepMembrane->LoadSample PlaceInDialysate Immerse in Dialysis Buffer (Volume >200x Sample Volume) LoadSample->PlaceInDialysate Dialyze1 Dialyze for 2-4 hours (e.g., at 4°C with stirring) PlaceInDialysate->Dialyze1 ChangeBuffer1 Change Dialysis Buffer Dialyze1->ChangeBuffer1 Dialyze2 Dialyze for 2-4 hours ChangeBuffer1->Dialyze2 ChangeBuffer2 Change Dialysis Buffer Dialyze2->ChangeBuffer2 DialyzeOvernight Dialyze Overnight (at 4°C with stirring) ChangeBuffer2->DialyzeOvernight RecoverSample Recover Purified Protein Sample DialyzeOvernight->RecoverSample End Protein Ready for Downstream Use RecoverSample->End

Caption: Workflow for removing small molecules via dialysis.

Step-by-Step Methodology:

  • Select Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein's molecular weight (e.g., a 10 kDa MWCO for a 50 kDa protein) to ensure protein retention.[16]

  • Prepare Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This typically involves rinsing with distilled water to remove storage solutions.[6]

  • Load Sample: Carefully load your quenched protein sample into the dialysis device.

  • First Dialysis: Immerse the sealed device in a large volume of the desired final buffer (the dialysate), at least 200-500 times the sample volume.[8] Stir the dialysate gently at 4°C or room temperature for 1-2 hours.[8]

  • Buffer Exchange: Discard the dialysate and replace it with fresh buffer. Each buffer change resets the concentration gradient, driving further diffusion of the small molecules out of the sample.[8][16]

  • Repeat & Overnight Dialysis: Repeat the buffer exchange after another 1-2 hours. For thorough removal, perform a final buffer exchange and allow the sample to dialyze overnight at 4°C.[7]

  • Sample Recovery: Carefully remove the sample from the dialysis device. The protein is now in the desired final buffer, free of this compound.

Protocol 2: Removal by Size Exclusion Chromatography (Desalting Column)

This is a rapid method for buffer exchange and removing small molecules, making it ideal for processing multiple samples or when time is critical.[4]

Workflow Diagram: Size Exclusion Chromatography

SEC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_collection Collection Start Labeled Protein Sample (Post-Quenching) Equilibrate Equilibrate SEC Column with Final Buffer Start->Equilibrate LoadSample Load Sample onto Column (Volume <5% of Column Volume) Equilibrate->LoadSample Elute Elute with Final Buffer LoadSample->Elute Monitor Monitor Elution (UV Absorbance at 280 nm) Elute->Monitor CollectFractions Collect Fractions Monitor->CollectFractions Pool Pool Fractions Containing Protein Peak CollectFractions->Pool End Purified Protein Ready Pool->End Precipitation_Workflow cluster_precip Precipitation cluster_pellet Pelleting & Washing cluster_resuspend Resuspension Start Labeled Protein Sample (Post-Quenching) AddAcetone Add 4x Volume of Cold (-20°C) Acetone Start->AddAcetone Incubate Incubate at -20°C (e.g., 60 minutes) AddAcetone->Incubate Centrifuge Centrifuge at High Speed (>13,000 x g) Incubate->Centrifuge DiscardSupernatant Carefully Decant Supernatant (Contains this compound) Centrifuge->DiscardSupernatant WashPellet Optional: Wash Pellet with Cold Acetone DiscardSupernatant->WashPellet AirDry Briefly Air-Dry Pellet WashPellet->AirDry Resuspend Re-solubilize Pellet in Desired Buffer AirDry->Resuspend End Concentrated, Purified Protein Ready Resuspend->End

Sources

Impact of reducing agents on Bromopropiolic acid labeling.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Bromopropiolic Acid (BrPA) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of BrPA chemistry. Here, we address common questions and troubleshooting scenarios, with a specific focus on the critical impact of reducing agents on labeling efficiency and specificity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BrPA) and what is its labeling mechanism?

This compound is an electrophilic, alkyne-containing reagent designed for the covalent modification of proteins. Its primary application is the alkylation of nucleophilic amino acid residues, with a strong preference for the thiol group of cysteines.

The labeling occurs via a nucleophilic substitution reaction where the deprotonated thiol of a cysteine residue attacks the carbon atom adjacent to the bromine, displacing the bromide ion. This forms a stable thioether bond, covalently attaching the propiolic acid moiety to the protein. This stability is a key advantage, as the resulting S-carboxyethylcysteine adduct does not undergo the intramolecular cyclization that can complicate mass spectrometry analysis with other reagents like iodoacetic acid.[1][2]

Caption: Mechanism of Cysteine Labeling with this compound.

Q2: Why are reducing agents necessary for cysteine labeling?

For successful and specific labeling, the target cysteine residues must be in their reduced, free thiol (-SH) state.[3] In a typical cellular or buffered environment, cysteines can readily oxidize to form disulfide bonds (R-S-S-R), either with other cysteines on the same protein (intramolecular) or with other molecules (intermolecular).[4] These oxidized cysteines are not nucleophilic and will not react with BrPA.

Reducing agents are used to cleave these disulfide bonds, ensuring the availability of reactive thiols for conjugation.[4] Common reducing agents include Dithiothreitol (DTT), β-mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP).

Q3: Can I use thiol-based reducing agents like DTT or BME in my BrPA labeling reaction?

No, this is strongly discouraged. Thiol-based reducing agents like DTT and BME contain free sulfhydryl groups that are themselves highly nucleophilic.[3] Much like a cysteine residue, they will react directly with the electrophilic BrPA.

This competitive reaction has two major negative consequences:

  • Reagent Quenching: The reducing agent will consume the BrPA, drastically reducing the amount available to label your target protein.

  • Complex Adduct Formation: The reaction between the reducing agent and BrPA creates adducts that can complicate downstream analysis, such as mass spectrometry.

Therefore, all thiol-based reducing agents must be removed from the protein sample before adding BrPA.[3]

Caption: Competitive reaction between DTT and BrPA leading to reagent quenching.

Q4: Is TCEP a compatible alternative to DTT for BrPA labeling?

TCEP is a phosphine-based reducing agent and does not contain a thiol group. This makes it fundamentally more compatible with electrophilic labeling reagents like BrPA compared to DTT or BME. In principle, TCEP reduces disulfide bonds without directly competing for the labeling reagent.

However, caution is still advised. While TCEP itself does not react, its presence can sometimes lead to other side reactions, and its effectiveness can be pH-dependent. For the most reliable and cleanest results, it is still best practice to remove TCEP prior to labeling , although trace amounts are less problematic than with thiol-based reagents.[5]

Comparison of Common Reducing Agents
FeatureDithiothreitol (DTT) / β-METris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchangePhosphine-based reduction
Structure Contains nucleophilic thiol groupsThiol-free
Compatibility with BrPA Incompatible. Directly reacts with and quenches BrPA.More compatible. Does not directly react with BrPA.
Requirement for Removal Mandatory. Must be completely removed before labeling.Recommended. Removal is best practice to avoid potential side reactions.
Optimal pH ~7.5 - 8.5Effective over a broader pH range
Stability Prone to air oxidationMore stable in aqueous solution

Troubleshooting Guide

Problem 1: Low or No Labeling Efficiency

SYMPTOM: Mass spectrometry, gel electrophoresis, or other analytical methods show a low percentage of labeled protein.

G A Low / No Labeling Efficiency B Was a reducing agent used? A->B C YES B->C D NO B->D E Was the reducing agent removed prior to adding BrPA? C->E J Other Potential Causes: - Insufficient BrPA concentration - Incorrect pH (target Cys not deprotonated) - Short reaction time - Protein degradation D->J F NO E->F G YES E->G H Probable Cause: Reducing agent quenched BrPA. Solution: Implement a removal step. (See Protocol Section) F->H I Confirm removal method is effective. Consider incomplete removal or protein re-oxidation. G->I

Caption: Troubleshooting workflow for low BrPA labeling efficiency.

POSSIBLE CAUSE & SOLUTION:

  • Cause A: Residual Thiol-Based Reducing Agent. This is the most common cause of failure. DTT or BME left in the reaction buffer will outcompete the protein for the BrPA label.

    • Solution: You must implement a robust method to remove the reducing agent after reducing your protein and before adding BrPA. Effective methods include spin desalting columns or dialysis.[6] See the protocol below for a detailed workflow.

  • Cause B: Protein Re-oxidation. After the reducing agent is removed, the free thiols on your protein are susceptible to re-forming disulfide bonds through air oxidation. If there is a significant delay between removing the reductant and adding the BrPA, your labeling efficiency will decrease.

    • Solution: Perform the BrPA labeling step immediately after removing the reducing agent.[3] Minimize the sample's exposure to air during this period.

  • Cause C: Suboptimal Reaction pH. The cysteine thiol must be deprotonated to its thiolate form (S⁻) to act as an effective nucleophile. The pKa of cysteine's side chain is ~8.5.[7]

    • Solution: Ensure your labeling buffer pH is between 7.5 and 8.5 to favor the reactive thiolate species. A pH that is too low will result in a protonated, unreactive thiol.

Problem 2: Unexpected Adducts in Mass Spectrometry Analysis

SYMPTOM: Your mass spec data shows peaks that do not correspond to the mass of your protein or the expected mass of the protein + BrPA adduct.

POSSIBLE CAUSE & SOLUTION:

  • Cause: Reaction with Residual Reducing Agent. If DTT was not completely removed, it can react with BrPA to form a DTT-BrPA adduct, which may then attach to the protein or be observed as a separate species.

    • Solution: Improve the efficiency of your reducing agent removal step. Use a desalting column with the correct molecular weight cutoff for your protein to ensure complete separation.[6] Analyze the flow-through to confirm the absence of the reducing agent if necessary.

Expected Mass Shifts in MS Analysis

SpeciesMonoisotopic Mass Shift (Da)Notes
BrPA Label +149.9741Mass of propiolic acid moiety after loss of Br.
DTT Adduct on BrPA +154.0017 (DTT)Mass of DTT. The resulting adduct with BrPA would be this value plus the mass of BrPA minus HBr.
Carbamidomethylation (from Iodoacetamide) +57.0215Common modification if iodoacetamide is used as an alkylating agent.
Carboxymethylation (from Iodoacetic acid) +58.0055Common modification if iodoacetic acid is used as an alkylating agent.

Experimental Protocols

Protocol: Removal of DTT/BME Prior to BrPA Labeling

This protocol describes the essential step of removing thiol-based reducing agents using a spin desalting column, a rapid and efficient method.[6]

Materials:

  • Reduced protein sample (in a buffer containing DTT or BME).

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, appropriate MWCO).

  • BrPA Labeling Buffer (e.g., 100 mM phosphate buffer, pH 7.5-8.0).

  • This compound (BrPA) stock solution.

Methodology:

  • Column Equilibration: a. Remove the column's bottom closure and place it into a collection tube. b. Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer. c. Place the column in a new collection tube. Add 300 µL of your BrPA Labeling Buffer to the top of the resin bed. d. Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through. e. Repeat steps 1c-1d two more times to ensure the column is fully equilibrated with the desired buffer.

  • Sample Application and Desalting: a. Place the equilibrated column into a fresh, clean collection tube. b. Slowly apply your reduced protein sample to the center of the compact resin bed. c. Centrifuge the column for 2 minutes at 1,500 x g. d. The flow-through contains your protein, now in the labeling buffer and free of DTT/BME.

  • Immediate Labeling: a. Immediately proceed with the BrPA labeling reaction by adding the BrPA stock solution to your desalted protein sample. b. Incubate according to your established protocol (e.g., 1-2 hours at room temperature).

  • Quenching (Optional): a. If desired, the reaction can be quenched by adding a small molecule thiol like BME or glutathione to consume any excess BrPA.

References
  • Leader, D. P., et al. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. Protein Science. Retrieved from [Link]

  • Hale, J. E., Beidler, D. R., & Jue, R. A. (1995). The use of 3-bromopropionic acid for the determination of protein thiol groups. Analytical Biochemistry. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of kunecatechols. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine. Retrieved from [Link]

  • ResearchGate. (2015). How can I purify reduced protein to get rid of the reducing agent?. Retrieved from [Link]

  • Abo, M., et al. (2019). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules. Retrieved from [Link]

  • Parvez, S., et al. (2018). Redox Signaling by Reactive Electrophiles and Oxidants. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2018). how much concentration of tcep require to reduce the protein without interfering the maleimide cysteine conjugation reaction?. Retrieved from [Link]

  • Rosano, C., & Ceccarelli, A. (2014). Recombinant protein purification and strategies for refolding of inclusion bodies. Frontiers in Microbiology. Retrieved from [Link]

  • ResearchGate. (2020). A Tris (2-Carboxyethyl) Phosphine (TCEP) Related Cleavage on Cysteine-Containing Proteins. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Bromopropiolic Acid-Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of proteomics and chemical biology, the precise and robust analysis of protein modifications is paramount. The covalent labeling of specific amino acid residues with chemical probes enables the exploration of protein function, the identification of drug targets, and the elucidation of complex biological pathways. Among the arsenal of tools available, bromopropiolic acid (BrPA) and its derivatives have emerged as valuable reagents for the selective modification of cysteine residues.

This guide provides an in-depth, objective comparison of this compound-based peptide modification with other common alkylating agents. Grounded in experimental data and field-proven insights, this document will delve into the technical nuances of experimental design, data interpretation, and troubleshooting, empowering you to make informed decisions for your mass spectrometry-based proteomics workflows.

The Critical Role of Cysteine Alkylation in Proteomics

Before a protein can be effectively analyzed by mass spectrometry, its complex three-dimensional structure must be unraveled. This is typically achieved through denaturation and the reduction of disulfide bonds that hold the protein in its folded state. However, the resulting free thiol (-SH) groups on cysteine residues are highly reactive and prone to re-oxidation, which would complicate subsequent analysis. To prevent this, a process called alkylation is employed to cap these reactive thiols with a stable chemical group. The choice of alkylating agent is a critical decision that can significantly impact the quality and interpretability of the final mass spectrometry data.[1][2]

This compound: A Distinctive Tool for Cysteine Modification

This compound, and more commonly its more stable analogue 3-bromopropionic acid (3-BPA), are electrophilic probes that react with the nucleophilic thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[1] This reaction, which is most efficient under neutral to slightly basic conditions (pH 7.5-8.5), results in the formation of a stable S-carboxyethylcysteine adduct.[3] This modification imparts a specific mass shift that is readily detectable by mass spectrometry.

The primary advantage of 3-BPA lies in the stability of its adduct. Unlike the S-carboxymethylcysteine adduct formed by the widely used iodoacetic acid (IAA), the S-carboxyethylcysteine adduct is not prone to intramolecular cyclization. This cyclization can lead to ambiguous results and more complex mass spectra.[1][4] The stability of the 3-BPA adduct simplifies spectral interpretation, making it an attractive alternative for both qualitative and quantitative proteomics studies.[1][4]

Comparative Analysis of Cysteine Alkylating Agents

The selection of an appropriate alkylating agent requires a careful consideration of its reactivity, specificity, and potential for inducing unwanted side reactions. Below is a comparative overview of 3-bromopropionic acid and other commonly used reagents.

Feature3-Bromopropionic Acid (3-BPA)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)Acrylamide
Primary Target CysteineCysteineCysteineCysteine
Mass Shift (Da) +88.0160+57.0215+125.0477+71.0371
Adduct Stability High, not prone to cyclization[1][4]Generally stable, but can cyclize[1]Stable thioether bondStable thioether bond
Common Side Reactions Low side reactivity expected[4]High propensity for over-alkylation (Lys, His, Met, N-termini)[4][5]Can react with other nucleophilesCan polymerize and react with other nucleophiles[5]
Optimal pH 7.5 - 8.5[3]~8.06.5 - 7.5~8.0

Experimental Workflow: From Peptide Modification to MS Analysis

A robust and reproducible workflow is essential for obtaining high-quality data. The following diagram and detailed protocol outline the key steps for the analysis of 3-BPA modified peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction Reduction Reduction of Disulfide Bonds (e.g., DTT, TCEP) Protein_Extraction->Reduction Denaturing Buffer Alkylation Alkylation with 3-BPA Reduction->Alkylation pH 7.5-8.5 Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Quench Reaction LC_Separation LC Separation (Reversed-Phase) Digestion->LC_Separation Peptide Cleanup MS1_Scan MS1 Scan (Precursor Ion Detection) LC_Separation->MS1_Scan MS2_Scan MS/MS Fragmentation (CID/HCD) MS1_Scan->MS2_Scan Data-Dependent Acquisition Database_Search Database Search (Identify Peptides) MS2_Scan->Database_Search Modification_Localization Modification Site Localization Database_Search->Modification_Localization Quantification Quantification Modification_Localization->Quantification

Caption: Experimental workflow for the analysis of 3-BPA-modified peptides.

Detailed Experimental Protocol

This protocol provides a robust starting point for the alkylation of protein thiol groups using 3-bromopropionic acid. Optimization may be required depending on the specific protein sample.

Materials:

  • Protein sample in a suitable buffer

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating Agent: 500 mM 3-Bromopropionic Acid (3-BPA) in Denaturation Buffer (prepare fresh and protect from light)

  • Quenching Reagent: 1 M DTT in water

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Denaturation and Reduction: a. Solubilize the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL. b. Add the 500 mM DTT stock solution to a final concentration of 10 mM. c. Incubate at 56°C for 30 minutes to reduce disulfide bonds.[1] d. Cool the sample to room temperature.

  • Alkylation: a. Add the freshly prepared 500 mM 3-BPA solution to a final concentration of 50 mM. b. Incubate for 30 minutes in the dark at room temperature.[1]

  • Quenching: a. Quench the alkylation reaction by adding 1 M DTT to a final concentration of 20 mM.[1]

  • Buffer Exchange and Digestion: a. Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M. b. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[1]

  • Peptide Cleanup: a. Acidify the reaction with formic acid to a final concentration of 0.1%. b. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

  • LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water). b. Separate the peptides on a C18 reversed-phase column using a suitable gradient of acetonitrile in 0.1% formic acid. c. Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode.[1]

Data Interpretation: Identifying the Signature of this compound Modification

The successful identification of 3-BPA-modified peptides hinges on recognizing its characteristic signature in the mass spectrometry data.

  • Mass Shift: The covalent attachment of a carboxyethyl group from 3-BPA to a cysteine residue results in a monoisotopic mass increase of 88.0160 Da.[4] This specific mass shift should be included as a variable modification in the database search parameters.

  • Fragmentation Pattern: The S-carboxyethylcysteine adduct is stable during collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD).[1] Therefore, a dominant neutral loss of the entire carboxyethyl group is not expected, which simplifies the interpretation of the MS/MS spectra. The fragmentation of a peptide containing an S-carboxyethylcysteine residue is expected to follow the general rules of peptide fragmentation, primarily producing b- and y-type fragment ions.

fragmentation_logic cluster_precursor Precursor Ion cluster_fragments Fragment Ions (CID/HCD) Precursor Peptide-S-CH2CH2COOH b_ion b-ions Precursor->b_ion Peptide Backbone Fragmentation y_ion y-ions Precursor->y_ion Peptide Backbone Fragmentation no_neutral_loss No Dominant Neutral Loss of Adduct Precursor->no_neutral_loss

Caption: Fragmentation logic of a 3-BPA-modified peptide.

Troubleshooting and Advanced Considerations

  • Off-Target Modifications: While 3-BPA is highly selective for cysteine, off-target modifications of other nucleophilic amino acid residues such as histidine, lysine, and methionine can occur, particularly at higher pH or with prolonged incubation times.[3] Careful control of reaction conditions is crucial to minimize these side reactions.

  • Incomplete Alkylation: Incomplete alkylation can result from insufficient reducing or alkylating agent, or a non-optimal reaction pH. This can lead to the reappearance of disulfide-linked peptides and a decrease in the identification of cysteine-containing peptides.

  • Quantitative Chemoproteomics: 3-BPA can be used in quantitative proteomics workflows. For example, in a competitive profiling experiment, a biological sample can be treated with a small molecule inhibitor before labeling with a 3-BPA-alkyne probe. The subsequent "click" reaction with an azide-biotin tag allows for the enrichment and quantification of labeled peptides, revealing the targets of the inhibitor.

Synthesis and Availability

This compound and its derivatives are commercially available from various chemical suppliers. For specialized applications, synthetic routes have been described in the literature. For instance, 3-bromopropionic acid can be synthesized by the addition of hydrogen bromide to acrylic acid.[6]

Conclusion

This compound and its analogue 3-bromopropionic acid offer a compelling alternative to more traditional cysteine alkylating agents for mass spectrometry-based proteomics. The high stability of the S-carboxyethylcysteine adduct simplifies spectral interpretation and can lead to more reliable peptide identification and quantification. By understanding the principles of the modification chemistry, optimizing experimental protocols, and carefully interpreting the resulting mass spectrometry data, researchers can effectively leverage this valuable tool to advance their understanding of the proteome.

References

  • Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA. Available at: [Link]

  • A perspective on cysteine-reactive activity-based probes. RSC Publishing. Available at: [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at: [Link]

  • Cysteine-reactive probes and their use in chemical proteomics. RSC Publishing. Available at: [Link]

  • Process for preparing 3-bromopropionic acid. Google Patents.
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  • Zwitterionic HBr carriers for the synthesis of 2-bromopropionic acid from lactide. ResearchGate. Available at: [Link]

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  • Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis. PubMed. Available at: [Link]

  • Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. PubMed. Available at: [Link]

  • The comparison of HCD- and CID-type fragmentation using the... ResearchGate. Available at: [Link]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. ResearchGate. Available at: [Link]

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  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC - NIH. Available at: [Link]

  • Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows. JPT Peptide Technologies. Available at: [Link]

  • Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. PMC - NIH. Available at: [Link]

  • Preparation method of 3-bromopropionate compound. Google Patents.
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A Comparative Guide to Thiol-Reactive Probes: Bromopropiolic Acid vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and drug discovery, the precise and efficient modification of proteins is a cornerstone of their work. Cysteine, with its nucleophilic thiol group, presents a prime target for covalent labeling, enabling the study of protein function, structure, and interactions. The choice of the thiol-reactive probe is critical, as it dictates the efficiency, specificity, and stability of the resulting conjugate. This guide provides an in-depth, evidence-based comparison of two prominent electrophilic reagents: the classic alkylating agent, iodoacetamide, and the emerging haloalkyne, bromopropiolic acid.

At a Glance: Key Performance Characteristics

FeatureThis compound (and related Bromo-ynones)Iodoacetamide
Relative Reactivity Very HighModerate
Second-Order Rate Constant (k₂) with Thiols ~1780 M⁻¹s⁻¹ (for a related bromo-ynone)[1]~0.6 M⁻¹s⁻¹[2]
Primary Reaction Mechanism Michael Addition-EliminationSₙ2 (Bimolecular Nucleophilic Substitution)[3]
Primary Target Cysteine ResiduesCysteine Residues[3]
Adduct Formed ThioalkyneThioether[3]
Adduct Stability Generally stableStable thioether bond[3]
Known Off-Target Residues Potential for reaction with other nucleophiles at high concentrations or pH.Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus.[4]
pH Dependence Reaction rate is pH-dependent, favoring the thiolate anion.[1][5]Reaction rate is pH-dependent, favoring the thiolate anion.[5]

Delving into the Chemistry: Mechanism and Reactivity

The profound difference in reactivity between this compound and iodoacetamide stems from their distinct chemical structures and, consequently, their reaction mechanisms with thiols.

Iodoacetamide: A Classic Sₙ2 Reaction

Iodoacetamide is a well-established α-haloacetamide that reacts with the thiol group of cysteine via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] In this reaction, the deprotonated thiol (thiolate anion), a potent nucleophile, directly attacks the electrophilic carbon atom bearing the iodine atom. This concerted, single-step process results in the displacement of the iodide ion and the formation of a stable thioether bond.[2][6] The reaction rate is dependent on the concentrations of both the thiol and iodoacetamide.[2][6]

Reaction of a cysteine thiolate with iodoacetamide via an Sₙ2 mechanism.

This compound: A Rapid Michael Addition-Elimination

This compound belongs to the class of haloalkynes. Its reactivity with thiols is dictated by the electron-withdrawing carboxylic acid group, which activates the alkyne for nucleophilic attack. The reaction is believed to proceed through a Michael addition-elimination mechanism. The thiolate anion first adds to the β-carbon of the alkyne, followed by the elimination of the bromide ion, resulting in the formation of a thioalkyne adduct.

This mechanism is significantly faster than the Sₙ2 reaction of iodoacetamide. A study on a structurally related bromo-ynone compound reported a second-order rate constant of 1780 M⁻¹s⁻¹ for the initial thiol addition, which is over three orders of magnitude greater than that of iodoacetamide (~0.6 M⁻¹s⁻¹).[1][2] This highlights the exceptional reactivity of the bromo-ynone scaffold, suggesting a similar high reactivity for this compound.

Experimental_Workflow cluster_workflow Workflow for Determining Second-Order Rate Constant prep Prepare Stock Solutions (Thiol, Electrophile, DTNB) mix Mix Thiol and Buffer in Cuvette prep->mix initiate Initiate Reaction with Electrophile mix->initiate monitor Monitor Thiol Depletion (e.g., DTNB assay at 412 nm) initiate->monitor plot Plot [Thiol] vs. Time monitor->plot calculate Calculate k_obs and k₂ plot->calculate

General workflow for the kinetic analysis of thiol-reactive probes.

Concluding Remarks for the Practicing Scientist

The selection of a thiol-reactive probe is a critical decision in experimental design.

  • Iodoacetamide remains a reliable and well-characterized reagent for general cysteine alkylation. Its moderate reactivity allows for a degree of control, and a vast body of literature supports its use. However, researchers must be mindful of its potential for off-target modifications and the longer reaction times required.

  • This compound , and by extension other bromo-ynones, represents a class of highly reactive electrophiles with significant potential for rapid and efficient bioconjugation. [1]The thioalkyne adduct formed also offers a unique handle for further "click" chemistry modifications. The high reactivity necessitates careful optimization of reaction conditions to ensure specificity.

Ultimately, the choice between these two reagents will be guided by the specific demands of the application. For applications where speed and efficiency are paramount, and where reaction conditions can be tightly controlled, this compound is a compelling option. For routine applications where established protocols and a lower risk of hyper-reactivity are desired, iodoacetamide remains a robust choice. As the field of chemical biology continues to evolve, the expansion of the toolkit of thiol-reactive probes, including highly reactive species like this compound, will undoubtedly open new avenues for scientific discovery.

References

  • Wang, K., Peng, H., & Wang, B. (2014). Recent advances in thiol and sulfide reactive probes. Journal of Cellular Biochemistry, 115(6), 1007-1022. [Link]

  • Wang, K., et al. (2012). Thiol reactive probes and chemosensors. Sensors, 12(11), 15907-15946. [Link]

  • LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Nicque, M., et al. (2024). Thiol-thiol cross-clicking using bromo-ynone reagents. ChemRxiv. [Link]

  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. [Link]

  • YouTube. (2020, November 17). Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane. [Link]

  • Carroll, K. S., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 464, 1-29. [Link]

  • YouTube. (2015, August 29). 03 11 Kinetics of Nucleophilic Substitution Reactions. [Link]

  • O'Donoghue, P., et al. (2012). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 134(42), 17624–17627. [Link]

  • Pattison, D. I., & Davies, M. J. (2001). Kinetic analysis of the reactions of hypobromous acid with protein components: implications for cellular damage and use of 3-bromotyrosine as a marker of oxidative stress. Biochemistry, 40(48), 14535-14544. [Link]

  • Zhang, H., & Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics, 5(6), 713-722. [Link]

  • Poole, L. B., & Nelson, K. J. (2013). Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. FEBS Letters, 587(22), 3651-3657. [Link]

  • ResearchGate. (n.d.). Narrow range of thiol-reactivity across electrophile fragments. A.... ResearchGate. [Link]

  • Harvey, D. (2016). Analysis of Protein Post-Translational Modifications by Mass Spectrometry. Royal Society of Chemistry. [Link]

  • Loo, J. A. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 29-36. [Link]

  • Peskin, A. V., & Winterbourn, C. C. (2004). Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. Journal of Pharmaceutical Sciences, 93(9), 2346-2355. [Link]

  • ResearchGate. (n.d.). List of Selected Second Order Rate Constants for Thiol-Disulfide Interchange Reactions in Small Molecules As Well As Proteins. ResearchGate. [Link]

  • van der Vlist, J., et al. (2010). Protein Modification by Strain-Promoted Alkyne-Nitrone Cycloaddition. Angewandte Chemie International Edition, 49(14), 2642-2644. [Link]

  • ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. [Link]

  • Cravatt, B. F., et al. (2019). Applications of Reactive Cysteine Profiling. Annual Review of Biochemistry, 88, 711-740. [Link]

  • Capriotti, A. L., et al. (2025). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. ResearchGate. [Link]

  • Spokoyny, A. M., et al. (2018). Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. bioRxiv. [Link]

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  • Abdel-Halim, H. M., et al. (2006). Kinetics of the Oxidation of L-Cysteine by trans- and cis-Cobalt(III) and Iron(III) Complexes. Zeitschrift für Naturforschung B, 61(11), 1346-1350. [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of oxidation of cysteine, cystine and cystinesulphoxides by I3- in aqueous and aqueous acetic acid-perchloric acid medium. ResearchGate. [Link]

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Bromopropiolic acid versus other alkyne-containing chemical probes.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alkyne-Containing Chemical Probes: Bromopropiolic Acid in Focus

In the intricate landscape of chemical biology and drug discovery, chemical probes are indispensable tools for elucidating protein function, identifying drug targets, and understanding complex biological systems.[1][2] Among these, probes featuring an alkyne group have become particularly prominent due to their ability to participate in highly specific and efficient bioorthogonal "click chemistry" reactions.[3][4] This allows for the versatile attachment of reporter tags, such as fluorophores or biotin, for downstream analysis.[5][6]

This guide provides a comparative analysis of this compound (BPA), a reactivity-based probe, against other classes of alkyne-containing probes. We will delve into their distinct mechanisms of action, compare their experimental performance, and provide detailed protocols to empower researchers in selecting the optimal tool for their scientific inquiries.

The Central Role of Click Chemistry

At the heart of the utility of these probes lies the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[7] This reaction forms a stable triazole linkage between the probe's terminal alkyne and a reporter molecule's azide group. Its high efficiency and bioorthogonality—meaning the reacting groups are inert to the vast majority of biological molecules—enable precise labeling in complex environments like cell lysates or even living cells.[4][8]

cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product Probe Protein-Alkyne Probe Labeled_Protein Stable Triazole Linkage (Labeled Protein) Probe->Labeled_Protein Click Reporter Azide-Reporter (e.g., Biotin, Fluorophore) Reporter->Labeled_Protein Catalyst Cu(I) Catalyst Catalyst->Labeled_Protein

Caption: Covalent labeling mechanism of this compound with a cysteine residue.

Applications: BPA is a tool for Activity-Based Protein Profiling (ABPP), a powerful chemical proteomics strategy used to identify and characterize enzyme function directly in complex biological systems. [6][9]Because it labels proteins based on the reactivity of their residues, it can be used to profile the "hyper-reactive" or "ligandable" proteome, identifying potential sites for covalent drug development. [1]

Metabolic Probes: Bio-incorporation of an Alkyne Tag

In contrast to reactivity-based probes, metabolic probes are analogues of biological building blocks that are incorporated into macromolecules by the cell's own metabolic machinery. [10]The alkyne group is designed to be small and non-perturbing to avoid disrupting the natural metabolic pathways.

A Prime Example: 5-Ethynyl-2'-deoxyuridine (EdU) EdU is a nucleoside analog of thymidine. [11]During the S-phase of the cell cycle, it is incorporated into newly synthesized DNA by cellular DNA polymerases. [12][13]This makes it an excellent tool for measuring cell proliferation.

EdU vs. BrdU: A Performance Comparison For decades, Bromodeoxyuridine (BrdU) was the gold standard for labeling nascent DNA. [12]However, detecting incorporated BrdU requires harsh DNA denaturation (using acid or heat) to expose the bromine epitope for antibody binding. [12][13]This can damage the sample's morphology and limit multiplexing with other antibodies. [14] EdU detection, via click chemistry, is significantly gentler and faster. [11][12]The small size of the azide-fluorophore allows it to access the EdU within the DNA helix without denaturation, preserving sample integrity and enabling higher sensitivity. [11][14]

Feature 5-Ethynyl-2'-deoxyuridine (EdU) Bromodeoxyuridine (BrdU)
Detection Method Click Chemistry (covalent reaction) Antibody-based (immunodetection)
DNA Denaturation Not required Required (acid, heat, or enzymatic)
Protocol Time Shorter (typically < 2 hours for detection) [12] Longer (typically 3-4 hours for detection) [12]
Sensitivity High, with a better signal-to-noise ratio [12][14] High, but can be affected by harsh denaturation [12]
Multiplexing Highly compatible with other antibody staining [12][13] Challenging due to harsh denaturation steps [12]

| Cytotoxicity | Can be cytotoxic at higher concentrations [12]| Generally considered less cytotoxic [12]|

Affinity-Based Probes: Targeting Specific Proteins

Affinity-based probes (AfBPs) are designed for higher specificity. [15][16]They consist of three key components:

  • A recognition group: A ligand that binds non-covalently to a specific protein target.

  • A reactive group: Often a photo-activatable crosslinker (like a diazirine) that forms a covalent bond upon UV irradiation.

  • A reporter handle: An alkyne or azide for click chemistry. [7][17] This design allows researchers to "fish" for the specific binding partners of a known ligand or drug molecule within the proteome, a critical step in target deconvolution. [8][17]

Comparative Summary of Alkyne Probe Classes

Probe ClassThis compound (Reactivity) EdU (Metabolic) Generic Affinity Probe (AfBP)
Targeting Principle Covalent reaction with nucleophilic residues (e.g., Cys)Metabolic incorporation into biomolecules (e.g., DNA)Specific non-covalent binding followed by covalent crosslinking
Target Scope Broadly targets reactive/accessible proteinsSpecific classes of biomolecules (DNA, RNA, proteins, glycans)A specific protein or protein family of interest
Key Applications Activity-based protein profiling (ABPP), ligandable proteome mappingCell proliferation, metabolic flux analysis, nascent protein synthesisTarget identification and validation, binding site mapping
Advantages Simple structure, broad profiling capabilityProbes biological activity directly, gentle detectionHigh target specificity, identifies binding partners of a known ligand
Limitations Lacks target specificity, can generate background from hyper-reactive proteinsRequires cellular uptake and metabolic processing, potential for cytotoxicityRequires rational design for a specific target, synthesis can be complex

Experimental Protocols

Protocol 1: ABPP of a Cell Lysate with this compound

This protocol outlines a general workflow for labeling a complex proteome with BPA and preparing it for mass spectrometry-based identification.

1. Materials:

  • Cell lysate in a non-nucleophilic buffer (e.g., PBS or HEPES, avoid Tris). [3]* this compound (BPA) stock solution (e.g., 100 mM in DMSO).

  • Click Chemistry Reagents: Azide-PEG3-Biotin, TCEP, TBTA ligand, Copper(II) Sulfate.

  • Streptavidin agarose beads for enrichment. [18]* Reagents for SDS-PAGE and mass spectrometry.

2. Procedure:

  • Proteome Labeling:

    • Adjust the protein concentration of the cell lysate to 1-2 mg/mL.

    • Add BPA to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

    • Incubate for 1 hour at room temperature.

  • Click Reaction:

    • To the labeled lysate, add the following reagents in order, vortexing after each addition:

      • Azide-PEG3-Biotin (final concentration 100 µM). [18] * TCEP (final concentration 1 mM, freshly prepared). [18] * TBTA ligand (final concentration 100 µM).

      • Copper(II) Sulfate (final concentration 1 mM).

    • Incubate for 1 hour at room temperature, protected from light.

  • Enrichment of Labeled Proteins:

    • Pre-wash streptavidin agarose beads with PBS.

    • Add the bead slurry to the reaction mixture and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively with PBS containing 0.1% SDS to remove non-specifically bound proteins.

  • Downstream Analysis:

    • Elute the bound proteins from the beads using a buffer containing excess biotin or by boiling in SDS-PAGE loading buffer.

    • Run the eluate on an SDS-PAGE gel for visualization (e.g., by silver staining or Western blot against a candidate target).

    • For protein identification, perform on-bead or in-gel tryptic digestion followed by LC-MS/MS analysis.

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of Covalent Probes: The Case of Bromopropiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Validation for Covalent Probes

In the landscape of modern drug discovery and chemical biology, covalent inhibitors have seen a remarkable resurgence.[1][2] Molecules like Bromopropiolic acid, which possess a reactive electrophilic warhead, offer the potential for potent, long-lasting, and highly efficient target modulation. This compound, a carboxylic acid with a reactive alkyl bromide, acts as an alkylating agent, forming a stable, covalent bond primarily with nucleophilic amino acid residues, most notably the thiol group of cysteine.[3][4] This irreversible or slowly reversible interaction can confer significant therapeutic advantages.

However, this very reactivity presents a double-edged sword. The potential for off-target modifications, which can lead to toxicity, necessitates a rigorous and multi-faceted approach to target engagement validation.[5] Simply observing a downstream biological effect is insufficient; one must definitively prove that the molecule physically interacts with its intended protein target within a physiologically relevant context.

This guide provides an in-depth comparison of modern experimental strategies to validate the target engagement of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design robust validation workflows. Our narrative is built on the principle that every protocol should be a self-validating system, providing layers of evidence to build an unassailable case for on-target activity.

Pillar 1: Foundational Biochemistry - Confirming the Covalent Adduct

Before delving into complex cellular systems, the first principle of validating a covalent probe is to confirm the fundamental chemical reaction: does the compound form a covalent bond with the purified target protein?

Mechanism of Action: Cysteine Alkylation

This compound's mechanism involves a nucleophilic substitution (SN2) reaction. The electron-rich thiol group of a cysteine residue attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether bond.[3][4][6]

cluster_0 Protein Target cluster_1 This compound cluster_2 Covalent Adduct Protein Protein-SH Cys Cysteine Residue BPA Br-CH₂-CH₂-COOH Cys->BPA Nucleophilic Attack Adduct Protein-S-CH₂-CH₂-COOH + HBr BPA->Adduct Covalent Bond Formation

Caption: Covalent modification of a protein cysteine residue by this compound.

Direct Detection Method 1: Intact Protein Mass Spectrometry

The most direct and unambiguous method to confirm covalent modification is to measure the mass of the protein before and after incubation with the compound.

  • Expertise & Causality: This technique provides irrefutable evidence of a covalent event. A mass shift corresponding precisely to the molecular weight of this compound (minus the leaving group, HBr) confirms that a stable adduct has formed.[7][8] It is the foundational experiment upon which all other target engagement data are built.

  • Trustworthiness: The specificity of the mass increase serves as a self-validating readout. Non-covalent interactions are disrupted during the analysis, ensuring only stable, covalent adducts are detected.

cluster_workflow Intact Protein MS Workflow cluster_result Expected Result A 1. Incubate Purified Protein with BPA B 2. Desalt Sample to Remove Excess BPA A->B C 3. Infuse into Mass Spectrometer (e.g., Q-TOF) B->C D 4. Deconvolute Mass Spectrum C->D E 5. Compare Mass of Treated vs. Untreated Protein D->E Mass_Treated Mass (Treated) = M + 151.96 Da (Mass of C₃H₄O₂Br - HBr) E->Mass_Treated Observe Mass Shift Mass_Untreated Mass (Untreated) = M

Caption: Workflow for confirming covalent adduct formation via intact protein mass spectrometry.

Direct Detection Method 2: Peptide Mapping by LC-MS/MS

While intact mass spec confirms if a reaction occurred, it doesn't tell you where. Identifying the specific amino acid residue modified is critical for understanding the mechanism of action and for structure-activity relationship (SAR) studies.

  • Expertise & Causality: This method pinpoints the exact site of modification. The protein is enzymatically digested (e.g., with trypsin) into smaller peptides. These peptides are then separated and analyzed by tandem mass spectrometry (MS/MS). A peptide containing the modification will have a specific mass shift, and its fragmentation pattern will reveal the exact modified amino acid.[9][10][11]

  • Trustworthiness: This technique validates the binding site, providing a higher level of resolution and confidence. It is essential for confirming that the compound binds to the intended nucleophile within a specific binding pocket or active site.

Pillar 2: Quantifying the Interaction - Biochemical & Biophysical Assays

Confirming the adduct is only the first step. To compare this compound with other compounds or to understand its potency, we must quantify the kinetics of the interaction. For covalent inhibitors, a simple IC50 is often misleading as it is time-dependent. The key parameter is the second-order rate constant, kinact/KI , which measures the efficiency of covalent modification.[12][13]

Biochemical Method: Enzyme Inhibition Kinetics

If the target protein is an enzyme, its activity can be used as a readout to determine the kinetic parameters of inhibition.

  • Expertise & Causality: This assay measures the functional consequence of target engagement. By monitoring the loss of enzyme activity over time at various concentrations of this compound, one can calculate both the initial binding affinity (KI) and the maximal rate of inactivation (kinact).[12][14][15][16] A higher kinact/KI value indicates a more efficient and potent covalent inhibitor.

Biophysical Method: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that can directly measure binding events in real-time, allowing for the dissection of the two-step covalent reaction.

  • Expertise & Causality: SPR provides high-resolution kinetic data.[5] The initial, reversible binding of this compound to the immobilized protein target is observed as an increase in signal. The subsequent covalent reaction leads to a stable signal that does not decay during the dissociation phase. This allows for the independent determination of KI and kinact from a single experiment.

  • Trustworthiness: SPR directly observes the binding events, distinguishing between the initial non-covalent association and the subsequent covalent modification. This provides a self-validating dataset to confirm the two-step mechanism of action.[5]

Parameter Description Significance Typical Assay
KI Inhibition constantPotency of the initial, non-covalent binding step. A lower KI means tighter initial binding.Enzyme Kinetics, SPR
kinact Maximal rate of inactivationThe rate of covalent bond formation once the inhibitor is non-covalently bound.Enzyme Kinetics, SPR
kinact/KI Second-order rate constantThe overall efficiency of covalent inhibition. The most critical parameter for ranking covalent inhibitors.Enzyme Kinetics, SPR

Pillar 3: The Physiological Context - Cellular Target Engagement

Confirming binding to a purified protein is essential, but it doesn't guarantee the compound will reach and engage its target in the complex environment of a living cell.[17][18] Cellular target engagement assays are therefore a critical step in the validation workflow.

Cellular Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a widely used biophysical method to assess target engagement in intact cells or cell lysates. It is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[19][20]

  • Expertise & Causality: This assay provides evidence of target binding in a native cellular context.[21] Cells are treated with this compound, heated to various temperatures, and then lysed. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in treated cells indicates that the compound has bound to and stabilized the target protein.[19][22]

  • Trustworthiness: CETSA is a label-free method that can be used for endogenous proteins, making it highly physiologically relevant. A dose-dependent thermal shift provides strong, self-validating evidence of target engagement.[20][23][24]

cluster_workflow CETSA Workflow cluster_result Expected Result A 1. Treat Intact Cells with BPA vs. Vehicle B 2. Heat Cell Suspensions Across a Temperature Gradient A->B C 3. Lyse Cells and Separate Soluble vs. Aggregated Proteins (Centrifugation) B->C D 4. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) C->D E 5. Plot Melting Curves and Compare Treated vs. Vehicle D->E Graph A rightward shift in the melting curve for the BPA-treated sample indicates target stabilization and therefore, engagement. E->Graph Observe Thermal Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cellular Method 2: Competitive Activity-Based Protein Profiling (ABPP)

To assess not only on-target engagement but also proteome-wide selectivity, competitive ABPP is the gold standard.[25] This chemoproteomic technique maps the occupied cysteine residues across thousands of proteins simultaneously.[26][27]

  • Expertise & Causality: This method provides a global view of a compound's interactions. The logic is based on competition: if this compound binds to a specific cysteine on a protein, that cysteine can no longer be labeled by a broad-spectrum, reporter-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne). By comparing the probe-labeling profiles of vehicle- vs. BPA-treated cells, one can identify all proteins that have been engaged by the compound.[25][26]

  • Trustworthiness: This is a powerful, self-validating system for both target engagement and selectivity. A reduction in probe signal at the target protein confirms engagement, while the absence of signal changes for other proteins demonstrates selectivity.[27] It directly measures target occupancy in a native biological system.

cluster_workflow Competitive ABPP Workflow A 1. Treat Live Cells or Lysate with this compound B 2. Lyse Cells (if treated live) and Add Broad-Spectrum Cysteine Probe (e.g., IA-Alkyne) A->B C 3. 'Click' on Reporter Tag (e.g., Biotin-Azide) B->C D 4. Enrich (Streptavidin Beads), Digest, and Analyze by LC-MS/MS C->D E 5. Quantify Peptides and Identify Proteins with Reduced Probe Labeling D->E

Sources

A Comparative Guide to Quantitative Proteomics Analysis of Bromopropiolic Acid-Labeled Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the landscape of chemical proteomics, the choice of a chemical probe is a critical decision that dictates the scope and success of an experiment. This guide provides an in-depth technical comparison of bromopropiolic acid (BrPA) as a tool for quantitative proteomics, evaluating its performance against other common labeling reagents and offering detailed experimental protocols to ensure robust and reproducible results. Our focus is on the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.

The Rationale for Covalent Probes in Proteomics: Capturing the Functional Proteome

Quantitative proteomics aims to measure the abundance of proteins across different samples, providing a snapshot of the cellular state.[1][2] While methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and isobaric tagging (e.g., iTRAQ, TMT) offer comprehensive quantification, they primarily measure protein expression levels.[1][3][4] However, the functional state of a protein is often regulated by post-translational modifications or the accessibility of its active site, which is not always correlated with its abundance.[5]

This is where activity-based protein profiling (ABPP) emerges as a powerful strategy.[3][6] ABPP utilizes chemical probes that covalently modify active sites of enzymes, providing a direct measure of their functional state.[5][6] These probes typically consist of three key components: a reactive group (the "warhead") that forms a covalent bond with the target, a linker, and a reporter tag for detection and enrichment.[7]

This compound: A Dual-Function Probe

This compound (BrPA) is an attractive probe for ABPP due to its dual functionality. It possesses both a reactive bromo-alkane group and a terminal alkyne handle.

  • The Reactive Group: The electrophilic carbon adjacent to the bromine atom is susceptible to nucleophilic attack by amino acid residues on proteins.[8]

  • The Alkyne Handle: The terminal alkyne serves as a bioorthogonal handle for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This allows for the attachment of a biotin tag for enrichment or a fluorophore for visualization after the initial labeling event.

Mechanism of Action and Residue Specificity

The primary targets of haloalkane-based probes like BrPA are nucleophilic amino acid residues. The reactivity is highly dependent on the pH of the environment, which dictates the protonation state of the amino acid side chains.[8]

  • Cysteine: The thiol group of cysteine is the most potent nucleophile under physiological conditions, making it the primary target for BrPA.[8]

  • Histidine: The imidazole ring of histidine can also be alkylated, with reactivity increasing at a pH above its pKa of ~6.0.[8]

  • Lysine: The ε-amino group of lysine is generally less reactive at physiological pH due to its high pKa (~10.5) but can be a target under more basic conditions.[8]

  • Methionine: The thioether side chain of methionine can also undergo alkylation.[8]

  • Other Nucleophiles: Studies have shown that alkyl bromide-containing probes can also react with other nucleophilic residues such as aspartate, glutamate, serine, threonine, and tyrosine, albeit to a lesser extent than with cysteine.[9]

This broad reactivity profile, while potentially leading to off-target labeling, also presents an opportunity to capture a wider range of protein-protein interactions and functionally relevant sites that may not involve a cysteine residue.[9]

Performance Comparison: this compound vs. Alternatives

The selection of a labeling reagent is a critical step that influences the outcome of a quantitative proteomics experiment. Here, we compare BrPA with other commonly used reagents.

BrPA vs. Other Haloalkane-Based Probes

A key advantage of BrPA lies in the stability of the adduct it forms. For instance, the S-carboxyethylcysteine adduct formed from the reaction of 3-bromopropionic acid (a related compound) with cysteine is not prone to the intramolecular cyclization that can occur with the S-carboxymethylcysteine adduct formed by iodoacetic acid.[10][11] This cyclization can lead to artifacts and complicate mass spectra interpretation.

FeatureThis compound (BrPA)Iodoacetamide (IAA) / Iodoacetic Acid (IAA)Chloroacetamide (CAA)
Reactive Group Bromo-alkaneIodo-alkaneChloro-alkane
Primary Target CysteineCysteineCysteine
Adduct Stability HighProne to side reactions and cyclization (IAA)[10][11]Generally stable
Side Reactions Can modify other nucleophiles (His, Lys, Met)[8]High propensity for over-alkylation[12]Lower side reactivity than IAA
Click Chemistry Handle Yes (alkyne)No (requires alkyne-derivatized versions)[13]No
BrPA vs. Iodoacetamide-Alkyne (IAA-Alkyne)

IAA-alkyne is another popular probe for cysteine reactivity profiling. While both probes target cysteine and possess an alkyne handle, their intrinsic reactivity and potential for off-target labeling can differ.

FeatureThis compound (BrPA)Iodoacetamide-Alkyne (IAA-Alkyne)
Reactivity Generally considered a "softer" electrophile"Harder" electrophile, potentially more reactive
Specificity Broader reactivity with other nucleophiles[9]More selective for cysteine under optimized conditions
Proteome Coverage Potentially wider coverage due to broader reactivityHigh coverage of reactive cysteines
Quantitative Accuracy Can be influenced by off-target labelingWell-established for quantitative cysteine profiling[13][14]

Supporting Experimental Data (Hypothetical):

To provide a clear comparison, consider a hypothetical experiment where two cell lysates are treated with either BrPA or IAA-alkyne, followed by click chemistry with an azide-biotin tag, enrichment, and quantitative mass spectrometry analysis using Tandem Mass Tags (TMT).

MetricThis compoundIodoacetamide-Alkyne
Total Proteins Identified 4,5004,200
Cysteine-Labeled Peptides 8,0009,500
Non-Cysteine Labeled Peptides (His, Lys, Met) 1,200300
Coefficient of Variation (CV) for Quantification 15%12%

This hypothetical data illustrates that while IAA-alkyne may identify more cysteine-labeled peptides with slightly better quantitative precision, BrPA might identify a larger total number of proteins due to its broader reactivity, potentially revealing novel interaction sites.

Experimental Protocols

Here, we provide a detailed, step-by-step methodology for a quantitative proteomics experiment using BrPA labeling.

Workflow Overview

BrPA_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Click Chemistry cluster_enrichment_digestion Enrichment & Digestion cluster_ms_analysis Mass Spectrometry & Data Analysis cell_culture Cell Culture/ Tissue Homogenization lysis Cell Lysis cell_culture->lysis protein_quant Protein Quantification lysis->protein_quant brpa_labeling BrPA Labeling protein_quant->brpa_labeling click_reaction Click Reaction (Azide-Biotin) brpa_labeling->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment digestion On-Bead Digestion enrichment->digestion tmt_labeling TMT Labeling (Optional) digestion->tmt_labeling lcms LC-MS/MS Analysis tmt_labeling->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for quantitative proteomics using BrPA.

Detailed Protocol: BrPA Labeling and Sample Preparation

1. Cell Lysis and Protein Quantification: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation. d. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

2. This compound (BrPA) Labeling: a. Dilute the cell lysate to a final concentration of 1-2 mg/mL in PBS. b. Add BrPA to a final concentration of 100 µM. c. Incubate for 1 hour at room temperature with gentle shaking. d. Quench the reaction by adding a reducing agent (e.g., DTT to a final concentration of 10 mM).

3. Click Chemistry Reaction: a. To the labeled lysate, add the following components in order: i. Azide-biotin tag (e.g., 100 µM final concentration). ii. Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration). iii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration). iv. Copper(II) sulfate (CuSO₄) (1 mM final concentration). b. Incubate for 1 hour at room temperature in the dark.

4. Protein Precipitation and Digestion: a. Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents. b. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). c. Reduce disulfide bonds with DTT (10 mM, 1 hour at 37°C). d. Alkylate cysteine residues with iodoacetamide (55 mM, 45 minutes at room temperature in the dark). e. Dilute the urea concentration to <2 M with 100 mM Tris-HCl, pH 8.5. f. Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

5. Enrichment of Biotinylated Peptides: a. Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. b. Incubate the peptide solution with streptavidin-coated magnetic beads for 1 hour at room temperature. c. Wash the beads extensively with buffers of increasing stringency (e.g., PBS, high salt buffer, and water) to remove non-specifically bound peptides. d. Elute the biotinylated peptides from the beads using a solution of 80% acetonitrile and 0.1% formic acid.

6. Isobaric Labeling (e.g., TMT) - Optional: a. Dry the eluted peptides using a vacuum centrifuge. b. Reconstitute the peptides in a labeling buffer (e.g., 100 mM TEAB). c. Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature. d. Quench the reaction with hydroxylamine. e. Combine the labeled samples and desalt using a C18 StageTip.

7. LC-MS/MS Analysis and Data Processing: a. Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system. b. Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. c. Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). d. Search the data against a relevant protein database, including variable modifications for BrPA labeling on cysteine, histidine, lysine, and methionine. e. Perform quantitative analysis based on the reporter ion intensities (for TMT) or precursor ion intensities (for label-free).

Data Presentation and Interpretation

Quantitative proteomics data should be presented in a clear and concise manner to facilitate interpretation.

Tabular Summary of Quantitative Data

Table 1: Differentially Abundant Proteins in Treated vs. Control Cells Labeled with BrPA

Protein AccessionGene NameLog2 Fold Changep-valueNumber of Unique Peptides
P04637TP532.50.00115
Q06609MAPK1-1.80.00522
P60709ACTB0.10.8535
...............
Visualization of Signaling Pathways

Signaling_Pathway cluster_pathway Hypothetical Drug-Induced Pathway Drug Drug X ProteinA Protein A (Log2FC: +1.5) Drug->ProteinA inhibits ProteinB Protein B (Log2FC: -2.0) ProteinA->ProteinB activates ProteinC Protein C (Log2FC: +1.8) ProteinB->ProteinC inhibits CellularResponse Cellular Response (e.g., Apoptosis) ProteinC->CellularResponse promotes

Caption: Drug-induced signaling pathway changes.

Conclusion and Future Perspectives

This compound is a valuable and versatile tool for quantitative proteomics, particularly within the realm of activity-based protein profiling. Its dual-functionality as both a reactive probe and a handle for click chemistry allows for the robust enrichment and identification of protein targets. While its broader reactivity compared to more cysteine-specific probes may require careful optimization of reaction conditions and data analysis to account for off-target labeling, this characteristic can also be leveraged to uncover novel protein interaction sites beyond the canonical cysteine residue.

The choice between BrPA and other probes will ultimately depend on the specific biological question being addressed. For studies focused exclusively on cysteine reactivity, a more specific probe like IAA-alkyne may be preferable. However, for exploratory studies aiming to identify a broader range of potential drug targets or interaction partners, the unique properties of BrPA make it an excellent choice. As mass spectrometry technology continues to advance in sensitivity and resolution, the ability to confidently identify and quantify peptides modified by probes like BrPA will only improve, further solidifying its place in the chemical proteomics toolbox.

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Beyond the Standard: A Comparative Guide to Bromopropiolic Acid and Maleimide Reagents for Cysteine Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, the precise and stable linking of molecules to proteins is paramount. For decades, maleimide-based reagents have been the workhorse for cysteine-selective modification, enabling the development of everything from fluorescently labeled proteins to antibody-drug conjugates (ADCs).[1] Their rapid reaction kinetics and high selectivity for thiols have made them a cornerstone of the field.[2][3] However, the demands of modern therapeutics and diagnostics, particularly for applications requiring long-term in vivo stability, have exposed a critical vulnerability in maleimide chemistry: the reversibility of the resulting conjugate.[4][5]

This guide provides a critical comparison between traditional maleimide reagents and a next-generation alternative, bromopropiolic acid. We will delve into the underlying chemistry, compare performance based on experimental evidence, and provide practical guidance to help researchers, scientists, and drug development professionals select the optimal tool for their specific application. Our analysis demonstrates that for applications demanding absolute conjugate stability, this compound offers a decisive advantage.

Section 1: The Chemistry of Thiol Conjugation

The choice of reagent is fundamentally a choice of chemical reaction. The mechanism dictates the stability, specificity, and potential side-reactions of the final bioconjugate.

Maleimide Chemistry: The Thiol-Michael Addition

Maleimides react with the thiol group of a cysteine residue via a Michael addition mechanism.[2][3] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[6][7] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine.[6] The reaction results in the formation of a thiosuccinimide linkage.[2][6]

Caption: Maleimide reacts with a thiol via Michael addition to form a thiosuccinimide bond.

This compound Chemistry: Nucleophilic Substitution

This compound utilizes a different mechanism: a direct nucleophilic substitution. The deprotonated thiol (thiolate) of a cysteine residue acts as a potent nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a highly stable thioether bond. This type of thiol-bromo reaction is considered a form of "click chemistry" due to its efficiency and high yield.[8][9]

Caption: this compound reacts with a thiol via nucleophilic substitution.

Section 2: Head-to-Head Performance Comparison

The choice between these reagents hinges on a few critical performance metrics. While maleimides offer speed, this compound provides unparalleled stability.

The Achilles' Heel of Maleimides: Linkage Instability

The most significant drawback of maleimide chemistry is the reversibility of the thiosuccinimide bond.[2] The linkage can undergo a retro-Michael reaction, particularly in the presence of other nucleophilic thiols.[4][5] In vivo, this is a major issue due to the high concentration of glutathione (GSH) in the bloodstream and within cells.[4][10] This "thiol exchange" can lead to the transfer of the conjugated payload (e.g., a cytotoxic drug) from its intended antibody carrier to other circulating proteins like albumin, causing off-target toxicity and reducing therapeutic efficacy.[5][11]

While hydrolysis of the succinimide ring can create a stable, ring-opened structure, this process is often too slow for commonly used N-alkyl maleimides to prevent thiol exchange in vivo.[4][11] N-aryl substituted maleimides have been developed to accelerate this hydrolysis, but this adds complexity to the reagent design.[4][12]

The Fortress of this compound: Irreversible Conjugation

In stark contrast, the thioether bond formed by the reaction of this compound is exceptionally stable.[8] This covalent C-S bond is not susceptible to retro-reactions or exchange with other thiols. This irreversible linkage ensures that the payload remains attached to its target biomolecule, a critical feature for ADCs and other long-circulating biotherapeutics.[13] This stability translates directly to a more predictable pharmacokinetic profile and a wider therapeutic window.

Reaction Conditions and Side Reactions
  • Maleimides : The strict pH requirement of 6.5-7.5 is crucial. Above pH 7.5, the selectivity for thiols diminishes as reaction with amines (e.g., the ε-amino group of lysine) becomes a competing side reaction.[6][7] Furthermore, the maleimide ring itself is prone to hydrolysis at higher pH, which renders the reagent inactive before it can conjugate to the target thiol.[6][14] Therefore, maleimide solutions should always be prepared fresh.[2]

  • This compound : This reagent offers more flexible reaction conditions. The nucleophilic substitution is efficient at neutral to slightly basic pH, where the target cysteine's thiol group is more likely to be in its reactive thiolate form.[15] The reagent is not prone to the same rapid hydrolysis as maleimides, providing a wider and more forgiving window for conjugation. Its inherent carboxylic acid group also improves aqueous solubility, often simplifying reaction buffer preparation.

Comparative Data Summary
FeatureMaleimide-Based ReagentsThis compound
Reaction Type Michael Addition[2][3]Nucleophilic Substitution[8]
Resulting Linkage Thiosuccinimide[6]Thioether[8]
Linkage Stability Reversible [4][5]Irreversible
Key Advantage Very fast reaction kinetics[1]Superior conjugate stability[8]
Key Disadvantage Prone to retro-Michael reaction and thiol exchange in vivo[4][5][11][16]Reaction may be slower than maleimides
Optimal pH Range 6.5 - 7.5[6][7]7.0 - 8.5
Major Side Reactions Reaction with amines at pH > 7.5; Hydrolysis of maleimide ring[6][7][14]Potential for reaction with other nucleophiles at high pH

Section 3: Experimental Workflows

The practical implementation of these chemistries follows a similar logical flow but with key differences in reagent handling and reaction conditions.

General Protocol for Maleimide Conjugation

This workflow emphasizes the need for precise pH control and immediate use of the reagent.

A 1. Protein Preparation - Reduce disulfides (e.g., with TCEP). - Remove reducing agent (desalting column). B 2. Reagent Preparation - Dissolve maleimide in DMSO/DMF. - Use immediately. A->B Ensure protein is ready C 3. Conjugation Reaction - Buffer at pH 6.5-7.5. - Add maleimide (e.g., 10-20 fold excess). - Incubate (e.g., 1-2h, RT). B->C Add fresh reagent to protein D 4. Quench Reaction - Add excess free thiol (e.g., L-cysteine) to cap unreacted maleimide. C->D After sufficient incubation E 5. Purification - Remove excess reagent and byproducts via desalting or dialysis. D->E Final cleanup

Caption: Standard workflow for protein conjugation using a maleimide reagent.

General Protocol for this compound Conjugation

This workflow benefits from the reagent's greater stability and flexibility in buffer conditions.

A 1. Protein Preparation - Reduce disulfides (e.g., with TCEP). - Remove reducing agent (desalting column). B 2. Reagent Preparation - Dissolve this compound in reaction buffer (e.g., PBS). A->B Ensure protein is ready C 3. Conjugation Reaction - Buffer at pH 7.0-8.5. - Add reagent to protein. - Incubate (e.g., 2-4h, RT). B->C Add reagent to protein D 4. Quench Reaction (Optional) - May not be necessary due to lower reactivity with buffer components. C->D After sufficient incubation E 5. Purification - Remove excess reagent and bromide salt via desalting or dialysis. D->E Final cleanup

Caption: Standard workflow for protein conjugation using this compound.

Section 4: The Impact on Antibody-Drug Conjugate (ADC) Development

The stability of the linker-drug connection is a critical design parameter for ADCs.[13][17] The clinical success of first-generation ADCs like Adcetris® (brentuximab vedotin) and Kadcyla® (ado-trastuzumab emtansine), both of which utilize maleimide-based linkers, validated the ADC concept.[11] However, clinical and preclinical studies have also highlighted the liability of these linkers, showing measurable drug deconjugation in circulation.[5]

This premature drug release contributes to off-target toxicity and narrows the therapeutic index. The development of next-generation ADCs is heavily focused on creating more stable conjugates. The irreversible thioether bond formed by this compound directly addresses this challenge, offering a pathway to produce ADCs that remain intact in circulation until they reach their target cell. This enhanced stability is expected to lead to safer and more effective cancer therapies.[5][13]

Conclusion

Maleimide-based reagents have served the scientific community well and remain a viable option for many bioconjugation applications, especially for in vitro use or where extreme long-term stability is not required. However, their inherent vulnerability to thiol exchange is a significant liability for demanding in vivo applications like ADC development.

This compound emerges as a superior alternative when conjugate stability is the primary concern. Its ability to form a robust, irreversible thioether bond eliminates the risk of payload migration and off-target effects associated with maleimide chemistry. For researchers and drug developers working on the next generation of targeted therapeutics, diagnostics, and biomaterials, adopting stable conjugation chemistries like those offered by this compound is not just an advantage—it is a necessity.

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A Comparative Guide to the Stability of the Bromopropiolic Acid-Cysteine Adduct

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Covalent Frontier in Drug Discovery

The paradigm of drug design has progressively embraced covalent inhibition, a strategy once approached with caution. Targeted covalent inhibitors (TCIs) offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2] The cornerstone of a successful TCI is the "warhead"—an electrophilic group engineered to form a stable, yet selective, covalent bond with a nucleophilic amino acid residue on the target protein, most commonly cysteine.[3]

While classic warheads like acrylamides and haloacetamides are well-characterized, the exploration of novel reactive groups is a vibrant frontier in medicinal chemistry.[4] Bromopropiolic acid presents an intriguing, albeit less studied, electrophile. Its rigid, linear alkyne scaffold and terminal bromide offer unique steric and electronic properties compared to more flexible, saturated systems.

This guide provides a comprehensive framework for characterizing the stability of the covalent adduct formed between this compound and cysteine. As a senior application scientist, my objective is not to simply provide a protocol but to illuminate the rationale behind each experimental step. We will dissect the methodologies required to rigorously assess adduct stability, compare its performance against established thiol-reactive alternatives, and interpret the data within the context of modern drug development.

Section 1: The Fundamental Chemistry of Cysteine-Targeted Covalent Modification

The efficacy of a covalent inhibitor is fundamentally dictated by the chemical nature of the bond it forms with its target. The cysteine thiol (pKa ~8.5) is a potent biological nucleophile, readily attacking electrophilic centers.[5] The stability of the resulting thioether linkage is a critical determinant of the inhibitor's pharmacological profile, distinguishing between irreversible and reversible mechanisms.

Reaction Mechanism: this compound vs. Standard Warheads

This compound reacts with the cysteine thiolate via a nucleophilic substitution (S_N2-type) reaction, where the sulfur atom attacks the carbon bearing the bromine, displacing the bromide ion. This forms a stable carbon-sulfur bond.

G cluster_0 Reaction Pathway Cys_SH Cysteine Thiol (Protein-Cys-S⁻) Adduct Covalent Adduct (Protein-Cys-S-C≡C-COOH) Cys_SH->Adduct Nucleophilic Attack BPA This compound (Br-C≡C-COOH) BPA->Adduct Br_ion Br⁻ Adduct->Br_ion Displacement

Caption: Reaction of this compound with a Cysteine Thiol.

To contextualize the stability of this adduct, we must compare it to those formed by commonly employed warheads:

  • Iodoacetamide: A classic alkylating agent that forms a highly stable thioether bond, generally considered irreversible under physiological conditions.[6]

  • Maleimide: Reacts rapidly via Michael addition to form a thiosuccinimide adduct. While potent, this adduct can undergo hydrolysis or retro-Michael reactions, leading to questions about its long-term stability.[7][8]

  • Acrylamide: A widely used Michael acceptor in approved drugs (e.g., Osimertinib, Ibrutinib).[3] The stability of the resulting thioether adduct can be tuned by modifying the electronics of the acrylamide, allowing for both irreversible and reversible inhibitor design.[9]

G cluster_cys cluster_warheads Comparative Warheads cluster_adducts Resulting Covalent Adducts Cys Cysteine Thiolate (Nu:⁻) Iodo Iodoacetamide (Irreversible) Cys->Iodo SN2 Mal Maleimide (Michael Addition) Cys->Mal Conj. Add. Acry Acrylamide (Michael Addition) Cys->Acry Conj. Add. Adduct_Iodo Stable Thioether Iodo->Adduct_Iodo Adduct_Mal Thiosuccinimide (Potentially Reversible) Mal->Adduct_Mal Adduct_Acry Thioether (Tunable Stability) Acry->Adduct_Acry

Caption: Reaction Mechanisms for Common Thiol-Reactive Warheads.

Section 2: An Experimental Framework for Rigorous Stability Assessment

Characterizing adduct stability is not a single experiment but a systematic process. The goal is to understand the adduct's intrinsic chemical stability and its susceptibility to reversal or degradation under physiologically relevant conditions.

G Start 1. Adduct Formation (Protein + Warhead) Confirm 2. Adduct Confirmation (Intact Mass Spec) Start->Confirm Identify 3. Site Identification (LC-MS/MS Proteomics) Confirm->Identify Stability 4. Stability Assessment Identify->Stability pH_Stab 4a. Chemical Stability (pH Challenge) Stability->pH_Stab Thiol_Stab 4b. Reversibility (Thiol Challenge) Stability->Thiol_Stab Compare 5. Comparative Analysis (vs. Other Warheads) pH_Stab->Compare Thiol_Stab->Compare Interpret 6. Interpretation & Reporting Compare->Interpret

Caption: Experimental Workflow for Covalent Adduct Stability Analysis.

Adduct Formation and Confirmation

Before assessing stability, the formation and identity of the adduct must be unequivocally confirmed. Mass spectrometry (MS) is the definitive tool for this purpose.[10][11]

  • Protein Preparation : Prepare a stock solution of a model protein with an accessible cysteine (e.g., Human Serum Albumin) at 10 mg/mL in a suitable buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Inhibitor Preparation : Prepare a 100 mM stock solution of this compound in an organic solvent like DMSO.

  • Reaction : Add a 10-fold molar excess of the this compound solution to the protein. Incubate at room temperature for 2 hours.

  • Quenching & Cleanup : Quench any unreacted inhibitor by adding a 100-fold molar excess of a small molecule thiol like N-acetylcysteine. Remove excess reagents using a desalting column suitable for proteins.

  • Rationale : Using a molar excess of the inhibitor drives the reaction to completion. The cleanup step is critical to remove non-covalently bound compounds and quenching agents that could interfere with subsequent MS analysis.

  • Sample Preparation : Dilute the cleaned, adducted protein and an unmodified control sample to 0.1 mg/mL in 0.1% formic acid in water.

  • Analysis : Analyze samples via LC-MS. Use a reversed-phase column suitable for protein separation, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Processing : Deconvolute the resulting mass spectra to obtain the zero-charge mass of the protein.

  • Confirmation : The mass of the adducted protein should be equal to the mass of the unmodified protein plus the mass of the propargylic acid moiety (C₃H₂O₂ = 70.01 Da, after loss of Br).

    • Expected Mass Shift = 70.01 Da

  • Rationale : High-resolution intact mass analysis provides a rapid and precise confirmation of covalent bond formation and the stoichiometry of the modification.[12]

Quantitative Assessment of Adduct Stability

This is the core of the analysis, designed to probe the kinetic lability of the C-S bond under different chemical pressures.

  • Adduct Preparation : Prepare and purify the this compound-protein adduct as described in Protocol 1.

  • Incubation : Aliquot the purified adduct into separate buffers of varying pH (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate) to a final protein concentration of 1 mg/mL. Incubate at 37°C.

  • Time Points : At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each pH condition and immediately quench any degradation by acidifying with formic acid and freezing at -80°C.

  • LC-MS Analysis : Analyze all time-point samples by intact protein LC-MS (as in Protocol 2).

  • Quantification : At each time point, determine the relative abundance of the adducted protein versus the unmodified (degraded) protein by integrating the peak areas from the deconvoluted mass spectra.

  • Data Analysis : Plot the percentage of remaining adduct versus time for each pH condition and fit the data to a one-phase exponential decay model to determine the degradation rate constant (k_deg) and the adduct half-life (t_1/2).

  • Rationale : This experiment assesses the intrinsic hydrolytic stability of the thioether bond. Stability across a range of pH values is crucial for predicting behavior in different cellular compartments and formulation conditions.

  • Adduct Preparation : Prepare and purify the this compound-protein adduct as described in Protocol 1.

  • Incubation : Incubate the purified adduct (1 mg/mL) in pH 7.4 phosphate buffer containing a high concentration of a competing nucleophile, such as 10 mM dithiothreitol (DTT). Incubate at 37°C.

  • Time Points : At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot and analyze immediately by intact protein LC-MS.

  • Quantification : Quantify the percentage of remaining protein-adduct versus time, as described in Protocol 3.

  • Rationale : This experiment directly tests for adduct reversibility.[13][14] A stable, "irreversible" adduct will show minimal degradation in the presence of a competing thiol. A reversible adduct will show time-dependent loss of the modification as the competing thiol drives the equilibrium back towards the unmodified protein.

Section 3: Comparative Analysis and Interpretation

To truly understand the properties of the this compound-cysteine adduct, its stability must be benchmarked against the established warheads mentioned in Section 1. The experimental protocols described above should be repeated for iodoacetamide, maleimide, and a representative acrylamide.

Data Presentation: A Head-to-Head Comparison

Summarize the quantitative results in a clear, comparative table. This allows for at-a-glance assessment of relative performance.

WarheadAdduct Typet_1/2 at pH 5.0 (h)t_1/2 at pH 7.4 (h)t_1/2 at pH 9.0 (h)t_1/2 in 10 mM DTT (h)Inferred Mechanism
This compound Thioether>48>4836>48Irreversible
Iodoacetamide Thioether>48>48>48>48Irreversible
Maleimide Thiosuccinimide>4824812Reversible/Labile
Acrylamide (Model) Thioether>48>48>48>48Irreversible

Note: Data shown is hypothetical and for illustrative purposes. Actual results will be determined experimentally.

Interpretation and Field-Proven Insights

The data from the comparative table drives critical decisions in a drug discovery program:

  • High Stability (e.g., Iodoacetamide, potentially this compound) : An adduct that is stable across all pH conditions and resistant to thiol challenge is characteristic of an irreversible inhibitor .[6] This profile is desirable for achieving a long duration of action and maximum target engagement. However, it carries a higher risk of off-target modification, as any unintended reactions are permanent.

  • Conditional Stability (e.g., Maleimide) : An adduct that shows sensitivity to high pH or competition from other thiols is considered labile or reversible .[7][8] While this may be a liability for sustained target inhibition, it can be an advantage in reducing off-target toxicity, as unintended modifications are not permanent. This property is the foundation of reversible covalent inhibitors.[15][16]

  • Tunable Stability (e.g., Acrylamides) : The goal of modern TCI design is often to find a "sweet spot" of reactivity and stability—sufficiently stable to achieve the desired therapeutic effect but not so reactive that it causes widespread off-target effects.[9] Comparing a new warhead like this compound to a panel of acrylamides with varying electronics would provide a more nuanced understanding of its place on this spectrum.

Based on its S_N2 mechanism, the this compound-cysteine adduct is predicted to be a stable thioether, similar to that formed by iodoacetamide. The primary liability may not be reversibility but potential for other reactions involving the alkyne moiety under specific biological conditions, a hypothesis that would require further investigation.

Conclusion

Characterizing the stability of a novel covalent adduct is a cornerstone of modern drug discovery. The this compound-cysteine adduct, formed via a direct alkylation mechanism, is hypothesized to be highly stable. However, this must be confirmed through rigorous, quantitative, and comparative experimentation. By employing a systematic workflow of adduct confirmation, pH challenge, and thiol competition, and by benchmarking the results against well-understood warheads like iodoacetamide and maleimides, researchers can make informed decisions about the therapeutic potential of this and other novel electrophiles. This data-driven approach ensures that the development of next-generation covalent therapies is built upon a foundation of sound chemical and biological principles.

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  • Wong, P. S., et al. (2006). The kinetics of thiol-mediated decomposition of S-nitrosothiols. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bromopropiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are daily endeavors. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of reactive chemical intermediates. Bromopropiolic acid, a halogenated acetylenic carboxylic acid, is one such compound that demands meticulous attention due to its unique combination of chemical properties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind each procedural step, grounding our recommendations in established safety standards and the inherent reactivity of the molecule. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, ensuring a self-validating system of laboratory practice.

Understanding the Hazard Profile of this compound

Proper disposal begins with a thorough understanding of the risks. This compound (C₃HBrO₂) combines three distinct chemical functionalities, each contributing to its hazard profile:

  • Carboxylic Acid: Like its saturated analogue, bromopropionic acid, it is a corrosive material capable of causing severe skin burns and eye damage.[1][2][3] Ingestion or inhalation can lead to severe damage to the gastrointestinal and respiratory tracts.[1]

  • Halogenated Compound: As a brominated organic substance, it is classified as a halogenated organic waste.[4] Disposal of such compounds is regulated, often requiring high-temperature incineration to prevent the formation of toxic byproducts.[4] The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds (HOCs) that are regulated for land disposal, establishing a clear precedent for treating such waste streams with caution.[5][6]

  • Alkyne (Acetylenic Compound): The carbon-carbon triple bond makes the molecule highly reactive.[7][8][9] A significant and critical hazard associated with terminal alkynes is their ability to form explosive heavy metal acetylides, particularly with copper, silver, and mercury.[10] OSHA regulations for acetylenic compounds emphasize the need to avoid contact with these metals.[11][12] Furthermore, the alkyne group can undergo energetic, uncontrolled polymerization or decomposition under certain conditions, such as exposure to heat or bases.[13]

Hazard Summary Table
Hazard ClassPrimary RisksKey Precautions
Corrosive Severe skin/eye burns, respiratory tract damage.[1][2][3]Wear appropriate PPE, handle in a fume hood.
Halogenated Organic Environmental persistence, regulated disposal.[4][5]Segregate as halogenated waste, do not sewer.
Reactive Alkyne Formation of explosive metal acetylides, potential for violent reaction.[10][11]Avoid contact with incompatible metals (Cu, Ag, Hg), bases, and oxidizing agents.
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before handling any quantity of this compound, including for disposal, the following engineering controls and PPE must be in place.

Engineering Controls

All work with this compound must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of corrosive vapors.[1][14] An eyewash station and safety shower must be immediately accessible.[1]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following provides a minimum standard:

  • Hand Protection: Wear chemical-resistant gloves. Given the corrosive nature and potential for skin absorption, a heavy-duty glove such as Viton® or a double layer of nitrile gloves is recommended. Always inspect gloves for integrity before use.[3][15]

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[1][15]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[14][16] For larger quantities or spill cleanup, a chemical-resistant apron or suit may be necessary.

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is waste segregation and containment . Never dispose of this chemical down the drain or in general trash.

Step 1: Waste Segregation

This compound waste must be collected as Halogenated Organic Acid Waste . It must not be mixed with other waste streams. The diagram below illustrates the correct segregation logic.

WasteSegregation cluster_streams Waste Streams BromopropiolicAcid This compound Waste Halogenated Halogenated Organic Waste (e.g., Chloroform, DCM) BromopropiolicAcid->Halogenated   Correct   Segregation NonHalogenated Non-Halogenated Organic Waste (e.g., Acetone, Hexane) BromopropiolicAcid->NonHalogenated INCORRECT (Violates Halogenation Rule) AqueousAcid Inorganic Acid Waste (e.g., HCl, H2SO4) BromopropiolicAcid->AqueousAcid INCORRECT (Organic vs. Inorganic) AqueousBase Inorganic Base Waste (e.g., NaOH, KOH) BromopropiolicAcid->AqueousBase DANGEROUS (Violent Reaction)

Caption: Waste segregation decision pathway for this compound.

Step 2: Selecting a Waste Container
  • Material Compatibility: Use a designated hazardous waste container that is compatible with corrosive and halogenated materials. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate.[17] Crucially, ensure the container and any associated funnels or transfer equipment are free from incompatible metal residues (copper, silver, mercury). [10]

  • Venting: For potentially reactive waste, especially if there's a chance of slow gas evolution, a vented cap may be required. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.[17]

  • Secondary Containment: Always store the waste container within a larger, chemically resistant secondary container (e.g., a polypropylene tub) to contain any potential leaks.[17]

Step 3: Waste Collection and Labeling
  • Transfer: Carefully transfer the this compound waste into the designated container using a funnel. Perform this transfer inside a chemical fume hood.

  • Labeling: Immediately label the container with a completed hazardous waste tag, as required by your institution and regulations like the EPA's Resource Conservation and Recovery Act (RCRA). The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The specific hazards: "Corrosive, Reactive, Halogenated Organic"

    • The accumulation start date

    • An approximate concentration and volume

Step 4: Storage and Disposal
  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat, sparks, or open flames.[18]

  • Incompatibility Storage: Ensure the container is stored away from incompatible materials, particularly strong bases, oxidizing agents, and reducing agents.[18]

  • Request Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical collection request to your institution's EHS department.[17] Do not hold onto hazardous waste for an extended period.

Emergency Procedures: Spill and Exposure Management

Even with careful planning, accidents can occur. Immediate and correct response is critical.

Spill Cleanup Protocol

This workflow outlines the decision-making process for a this compound spill.

SpillResponse Start Spill Occurs Assess Assess Spill Size & Risk (>1L or outside fume hood?) Start->Assess Evacuate Evacuate Area Alert Others Call EHS/Emergency Services Assess->Evacuate Yes Cleanup Small Spill Cleanup (<1L, contained in hood) Assess->Cleanup No DonPPE 1. Don Full PPE (Gloves, Goggles, Face Shield, Apron) Cleanup->DonPPE Absorb 2. Absorb with Inert Material (Sand, Vermiculite, NOT Combustible) DonPPE->Absorb Collect 3. Collect into Waste Container Use non-sparking tools Absorb->Collect Decontaminate 4. Decontaminate Area (e.g., with sodium bicarbonate solution, then water) Collect->Decontaminate Dispose 5. Dispose of all materials as hazardous waste Decontaminate->Dispose

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Bromopropiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling bromopropiolic acid requires a meticulous approach to safety. As a Senior Application Scientist, this guide is designed to provide you with not just a list of personal protective equipment (PPE), but a deep understanding of why each piece is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring that every time you work with this compound, you are protected by field-proven best practices.

Understanding the Primary Hazards

This compound is presumed to be a corrosive substance that can cause severe skin burns and eye damage upon contact.[1][2] It is also likely to be toxic if inhaled, swallowed, or absorbed through the skin.[3] As a halogenated organic acid, it also requires special consideration for waste disposal.[3][4]

The operational and safety protocols outlined below are designed to mitigate these risks at every stage of handling.

I. Essential Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. Each component serves a specific purpose, and their combined use creates a robust barrier against exposure.

Eye and Face Protection: The First Line of Defense
  • Causality: The eyes are incredibly susceptible to permanent damage from corrosive splashes.[1] Standard safety glasses are insufficient as they do not protect from splashes that can come from the sides, top, or bottom.

  • Protocol:

    • Chemical Splash Goggles: Always wear tight-fitting chemical splash goggles that provide a complete seal around the eyes.[5][6]

    • Face Shield: In addition to goggles, a full-face shield is required when handling larger quantities (more than a few milliliters) or when there is a significant risk of splashing, such as during transfers or reaction quenching.[5][7] A face shield alone is not adequate protection.[8]

Skin and Body Protection: A Chemical-Resistant Barrier
  • Causality: this compound is expected to be corrosive to the skin and potentially absorbed, leading to systemic toxicity.[3] Protective clothing must be resistant to degradation and permeation by the chemical.

  • Protocol:

    • Gloves:

      • Material: Nitrile or neoprene gloves are recommended for handling corrosive organic acids.[3][7][9] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. For prolonged or high-risk work, consider double-gloving.

      • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

      • Technique: Remove gloves without touching the outside with bare hands and dispose of them immediately after use or if contamination is suspected.

    • Laboratory Coat/Apron: A chemical-resistant lab coat, buttoned completely, is the minimum requirement. For tasks with a higher splash potential, a chemical-resistant apron made of rubber or a similar impervious material should be worn over the lab coat.[6][8]

    • Full Body Protection: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Respiratory Protection: Safeguarding Against Inhalation
  • Causality: The vapors of this compound are likely to be corrosive to the respiratory tract.[10] Engineering controls are the primary method to mitigate this, with respirators serving as a crucial secondary line of defense.

  • Protocol:

    • Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[3][5]

    • Respirator: If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a respirator is necessary.

      • Type: A NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges is appropriate.[11][12][13] For situations with high concentrations or potential for oxygen deficiency, a self-contained breathing apparatus (SCBA) may be required.

      • Fit Testing: A proper fit is essential for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually.[7]

PPE CategoryItemSpecification
Eye/Face Protection Chemical Splash GogglesMust provide a complete seal around the eyes.
Face ShieldTo be worn over goggles during high-splash potential tasks.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene; check manufacturer's compatibility data.
Skin/Body Protection Chemical-Resistant Lab Coat/ApronTo be worn over personal clothing.
Respiratory Protection Chemical Fume HoodPrimary engineering control for all handling.
Respirator (for non-routine operations)Air-purifying respirator with organic vapor/acid gas cartridges.[11][12][13]

II. Emergency Operational Plan

Preparedness is key to mitigating the consequences of an accidental exposure.

Immediate First Aid
  • Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined above, including respiratory protection if necessary.

  • Containment: For small spills, contain the material with an inert absorbent such as vermiculite, sand, or a commercial acid spill neutralizer.[3] Do not use combustible materials like sawdust.[3]

  • Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with soap and water after the material has been removed.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]

III. Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Segregation: Collect all this compound waste, including contaminated materials like gloves and absorbent, in a designated hazardous waste container.[3] This waste stream should be kept separate from non-halogenated organic waste.[4][14]

  • Container Requirements: The waste container must be made of a material resistant to corrosive acids (e.g., high-density polyethylene) and must be kept closed except when adding waste.[3][15]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).[3][15]

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.[5][16]

  • Pickup: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal company.[3]

Workflow Diagrams

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase Assess Task Assess Task Select PPE Select PPE Assess Task->Select PPE Determine Risk Inspect PPE Inspect PPE Select PPE->Inspect PPE Gather Equipment Don PPE Don PPE Inspect PPE->Don PPE Confirm Integrity Handle Acid Handle Acid Don PPE->Handle Acid Proceed to Task Doff PPE Doff PPE Handle Acid->Doff PPE Task Complete Dispose Waste Dispose Waste Doff PPE->Dispose Waste Segregate Contaminated PPE

Emergency_Response_Workflow cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation start Exposure Incident flush Flush with Water (15+ minutes) start->flush fresh_air Move to Fresh Air start->fresh_air remove_clothing Remove Contaminated Clothing flush->remove_clothing medical_aid_skin Seek Immediate Medical Attention remove_clothing->medical_aid_skin medical_aid_inhale Seek Immediate Medical Attention fresh_air->medical_aid_inhale

References

  • Master Supply. (n.d.). 6003 Respirator Cartridge for Certain Organic Vapors and Acid Gases, 2/Pack. Retrieved from [Link]

  • A.M. Leonard. (n.d.). 3M Organic Vapor/Acid Gas With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Requirements for eyewash and shower facilities. Retrieved from [Link]

  • 3M. (n.d.). 3M™ Organic Vapor/Acid Gas Cartridge 6003/07047(AAD), 60 EA/Case. Retrieved from [Link]

  • Justrite. (2020, March 6). How to Comply with OSHA Eye Wash Station Requirements and Emergency Safety Showers. Retrieved from [Link]

  • Encon Safety Products. (n.d.). What are the OSHA Safety Shower Requirements?. Retrieved from [Link]

  • The Joint Commission. (n.d.). Eye Wash Station and Emergency Showers - Design Criteria. Retrieved from [Link]

  • Total Medical Compliance. (n.d.). OSHA Requirements for Eyewash Stations. Retrieved from [Link]

  • Sylprotec. (n.d.). 3M organic vapors & acid gases cartridge for half & full facepieces. Retrieved from [Link]

  • Magid Glove & Safety. (n.d.). Respirator Cartridges, Organic Vapor Cartridges. Retrieved from [Link]

  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

  • Seton. (2022, August 17). Working safely with corrosive substances. Retrieved from [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • The Ohio State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • University of Waterloo Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • University of Louisville Department of Environmental Health and Safety. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]

  • University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.